molecular formula C8H5BrF2O2 B1412302 Methyl 2-bromo-4,6-difluorobenzoate CAS No. 1379336-54-5

Methyl 2-bromo-4,6-difluorobenzoate

Cat. No.: B1412302
CAS No.: 1379336-54-5
M. Wt: 251.02 g/mol
InChI Key: GFYBACALZQKFBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-4,6-difluorobenzoate is a useful research compound. Its molecular formula is C8H5BrF2O2 and its molecular weight is 251.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromo-4,6-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c1-13-8(12)7-5(9)2-4(10)3-6(7)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYBACALZQKFBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-bromo-4,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1379336-54-5

Introduction

Methyl 2-bromo-4,6-difluorobenzoate is a halogenated aromatic ester that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom ortho to the ester and two fluorine atoms on the aromatic ring, provides multiple reactive sites for further chemical modification. The presence of fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds, making this molecule a valuable intermediate for the synthesis of novel therapeutic agents and functional materials.[1][2] This guide provides a comprehensive overview of the known properties, a plausible synthesis pathway, expected reactivity, and potential applications of this compound, with a focus on its utility for researchers and professionals in drug development.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized from available supplier information and calculated values.

PropertyValueSource
CAS Number 1379336-54-5[3]
Molecular Formula C₈H₅BrF₂O₂[3]
Molecular Weight 251.02 g/mol
IUPAC Name This compound
Appearance White to light brown solid (inferred from related compounds)

Synthesis and Plausible Experimental Protocol

Part 1: Synthesis of 2-bromo-4,6-difluorobenzoic acid

The synthesis of the precursor acid could be achieved through a directed ortho-metalation strategy, a powerful tool for the regioselective functionalization of aromatic rings.

Synthesis_of_2-bromo-4,6-difluorobenzoic_acid start 1,3,5-Trifluorobenzene step1 Directed ortho-Metalation (e.g., n-BuLi or LDA) start->step1 intermediate1 Lithium 2,4,6-trifluorophenyllithium step1->intermediate1 step2 Quench with CO₂ intermediate1->step2 intermediate2 2,4,6-Trifluorobenzoic acid step2->intermediate2 step3 Selective Bromination (e.g., NBS, H₂SO₄) intermediate2->step3 product 2-Bromo-4,6-difluorobenzoic acid step3->product

Caption: Plausible synthetic route to 2-bromo-4,6-difluorobenzoic acid.

Part 2: Fischer Esterification to this compound

The final step would involve the esterification of the synthesized carboxylic acid. The Fischer-Speier esterification is a classic and reliable method for this transformation.[4][5][6]

Fischer_Esterification start 2-Bromo-4,6-difluorobenzoic acid reagents Methanol (CH₃OH) Catalytic Acid (e.g., H₂SO₄) Heat start->reagents product This compound reagents->product

Caption: Esterification of the precursor acid to the final product.

Detailed Protocol (Hypothetical):

  • Acidification: To a solution of 2-bromo-4,6-difluorobenzoic acid (1.0 eq) in methanol (acting as both solvent and reactant), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Reactivity and Potential Applications in Drug Development

The chemical structure of this compound offers two primary sites for chemical modification: the bromine atom and the methyl ester.

Cross-Coupling Reactions at the C-Br Bond

The aryl bromide moiety is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[7][8][9] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 2-position, enabling the rapid generation of diverse molecular scaffolds. This is a cornerstone of modern medicinal chemistry for creating libraries of compounds for biological screening.[10]

Suzuki_Coupling start This compound reagents Arylboronic acid (R-B(OH)₂) Pd catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) start->reagents product Methyl 2-aryl-4,6-difluorobenzoate reagents->product

Caption: General scheme for a Suzuki-Miyaura cross-coupling reaction.

Modification of the Ester Group

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. The resulting carboxylic acid can then be coupled with amines to form amides, a common functional group in many drug molecules, using standard peptide coupling reagents.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (around 3.9 ppm) and two aromatic protons, likely appearing as complex multiplets due to coupling with the fluorine atoms.

  • ¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon of the ester, the methoxy carbon, and the aromatic carbons, with characteristic C-F coupling constants.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the C=O stretch of the ester (around 1720-1740 cm⁻¹) and C-F stretching bands in the region of 1100-1300 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Safety and Handling

Based on the Globally Harmonized System (GHS) classifications for this compound and its isomers, the following safety precautions should be observed.[13][14]

Hazard StatementDescriptionPrecautionary Statement
H315 Causes skin irritationP264, P280, P302+P352, P332+P313, P362
H319 Causes serious eye irritationP280, P305+P351+P338, P337+P313
H335 May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405

Personal Protective Equipment (PPE):

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.

Conclusion

This compound is a promising, albeit currently under-documented, building block for synthetic chemistry. Its strategic placement of reactive handles—a bromine atom for cross-coupling and an ester for modification—makes it a valuable tool for accessing novel chemical space. The electron-withdrawing nature of the fluorine atoms is also expected to influence the reactivity and properties of its derivatives, a feature highly sought after in drug design.[1] This guide provides a foundational understanding of this compound, offering a scientifically-grounded starting point for researchers and developers to incorporate it into their synthetic programs.

References

An In-depth Technical Guide to Methyl 2-bromo-4,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromo-4,6-difluorobenzoate is a halogenated aromatic ester that serves as a key building block in modern organic synthesis. Its strategic placement of bromine and fluorine atoms on the benzene ring imparts unique reactivity, making it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the bromine atom allows for a variety of cross-coupling reactions, while the fluorine atoms can influence the molecule's electronic properties, metabolic stability, and binding affinity in biological systems. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, offering insights for its effective utilization in research and development.

Chemical Identity and Physical Properties

A clear understanding of the fundamental properties of a chemical is paramount for its safe and effective handling in a laboratory setting. This section outlines the key identifiers and physicochemical properties of this compound.

PropertyValueSource(s)
Chemical Name This compound[1][2]
CAS Number 1379336-54-5[1][2][3][4][5][6]
Molecular Formula C₈H₅BrF₂O₂[2][3][4]
Molecular Weight 251.02 g/mol [3][4]
Boiling Point 245.0 ± 40.0 °C (Predicted)[4]
Density 1.652 ± 0.06 g/cm³ (Predicted)[4]
Appearance Not available
Solubility Not available

Note: Some physical properties are based on computational predictions and should be considered as estimates.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the carboxylic acid precursor, 2-bromo-4,6-difluorobenzoic acid, followed by its esterification.

Part 1: Synthesis of 2-bromo-4,6-difluorobenzoic Acid

The synthesis of the key intermediate, 2-bromo-4,6-difluorobenzoic acid, can be conceptually designed starting from 1,3,5-trifluorobenzene. This process involves a regioselective bromination followed by a directed ortho-metalation and subsequent carboxylation.

Conceptual Synthetic Workflow:

synthesis_workflow A 1,3,5-Trifluorobenzene B Regioselective Monobromination A->B Br2, FeBr3 C 2-Bromo-1,3,5-trifluorobenzene B->C D Directed Ortho-Metalation (LDA or n-BuLi) C->D -78 °C, THF E Lithium 2-bromo-4,6-difluorobenzoate D->E F Carboxylation (CO2 Quench) E->F G 2-bromo-4,6-difluorobenzoic acid F->G H+ workup

Caption: Conceptual workflow for the synthesis of 2-bromo-4,6-difluorobenzoic acid.

Detailed Protocol:

  • Regioselective Bromination of 1,3,5-trifluorobenzene: To a solution of 1,3,5-trifluorobenzene in a suitable solvent (e.g., a non-polar solvent like carbon tetrachloride or chloroform), a Lewis acid catalyst such as iron(III) bromide is added. Bromine is then added dropwise at a controlled temperature to favor monosubstitution. The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched, and the product, 2-bromo-1,3,5-trifluorobenzene, is purified by distillation or chromatography.[7]

  • Directed Ortho-Metalation and Carboxylation: The purified 2-bromo-1,3,5-trifluorobenzene is dissolved in an anhydrous ethereal solvent like tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A strong lithium base, such as lithium diisopropylamide (LDA) or n-butyllithium, is added dropwise. The fluorine atom directs the deprotonation to the ortho position. After stirring for a sufficient time to ensure complete metalation, the reaction is quenched by bubbling dry carbon dioxide gas through the solution or by adding crushed dry ice. An acidic workup then yields the desired 2-bromo-4,6-difluorobenzoic acid.

Part 2: Esterification to this compound

The final step is the esterification of the synthesized carboxylic acid. The Fischer esterification is a classic and reliable method for this transformation.

Reaction:

2-bromo-4,6-difluorobenzoic acid + Methanol ⇌ this compound + Water

Detailed Protocol (Fischer Esterification):

  • To a round-bottom flask containing 2-bromo-4,6-difluorobenzoic acid, an excess of methanol is added. Methanol acts as both the reactant and the solvent.[8]

  • A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is carefully added to the mixture.[8]

  • The reaction mixture is heated to reflux and the progress is monitored by TLC.

  • Upon completion, the excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound.

  • Further purification can be achieved by column chromatography or distillation.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the aryl bromide, which readily participates in various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 2-position, leading to diverse molecular scaffolds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.

General Reaction Scheme:

suzuki_coupling A This compound E Coupled Product A->E B Aryl/Alkenyl/Alkyl Boronic Acid or Ester B->E C Palladium Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) C->E D Base (e.g., K2CO3, Cs2CO3) D->E

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol:

  • In a reaction vessel, this compound (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents) are combined.

  • A palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), is added under an inert atmosphere.

  • A suitable degassed solvent system, such as a mixture of toluene and water or dioxane and water, is added.

  • The reaction mixture is heated, typically between 80-110 °C, and the progress is monitored by TLC or LC-MS.

  • After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between an aryl halide and an amine. This reaction is instrumental in the synthesis of anilines and their derivatives.

General Reaction Scheme:

buchwald_hartwig A This compound F Aminated Product A->F B Primary or Secondary Amine B->F C Palladium Catalyst (e.g., Pd2(dba)3) C->F D Ligand (e.g., BINAP, XPhos) D->F E Base (e.g., NaOtBu, K3PO4) E->F

Caption: General scheme of a Buchwald-Hartwig amination reaction.

Exemplary Protocol:

  • To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), a suitable phosphine ligand (e.g., BINAP or XPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or potassium phosphate).

  • Add this compound (1 equivalent) and the desired amine (1.1-1.5 equivalents).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture, typically between 80-120 °C, until the starting material is consumed as indicated by TLC or LC-MS.

  • After cooling, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The combined organic extracts are washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood.[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for organic synthesis. Its unique substitution pattern allows for the strategic introduction of various functional groups through well-established cross-coupling methodologies. This guide has provided an in-depth overview of its chemical properties, synthesis, and reactivity, offering a solid foundation for its application in the development of novel pharmaceuticals and advanced materials. As with any chemical reagent, a thorough understanding of its properties and adherence to safety protocols are essential for its successful and safe utilization.

References

A Multi-technique Approach to the Definitive Structure Elucidation of Methyl 2-bromo-4,6-difluorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The unambiguous structural characterization of highly substituted aromatic compounds is a cornerstone of modern drug discovery and materials science. Methyl 2-bromo-4,6-difluorobenzoate (CAS No: 1379336-54-5) serves as a critical synthetic intermediate, where the precise placement of its halogen substituents dictates reactivity and the ultimate architecture of target molecules. This guide provides an in-depth, multi-technique workflow for the definitive structure elucidation of this compound. Moving beyond a simple recitation of methods, we explore the causality behind the analytical strategy, demonstrating how a synergistic application of Mass Spectrometry, Infrared Spectroscopy, multi-dimensional NMR, and X-ray Crystallography constitutes a self-validating system for structural confirmation. This document is intended for researchers, chemists, and quality control specialists who require a robust framework for characterizing complex small molecules.

The Imperative for Unambiguous Characterization

In the synthesis of novel chemical entities, particularly within the pharmaceutical landscape, the confirmation of a molecule's precise atomic arrangement is not merely an academic exercise; it is a fundamental requirement for safety, efficacy, and intellectual property. This compound is a prime example of a halogenated building block where subtle isomeric differences, such as the position of the bromine atom, can lead to vastly different biological activities or reaction pathways. The presence of multiple halogens (Br, F) presents unique analytical signatures that must be expertly leveraged for confident characterization. This guide outlines a logical, synergistic workflow that progresses from foundational data to an irrefutable three-dimensional structure.

A Synergistic Analytical Workflow

The structure elucidation of a novel or complex molecule is not a linear process but an integrated strategy where each analytical technique provides a unique piece of the puzzle. The data from one method informs and validates the interpretation of another. Our approach begins with techniques that provide broad, foundational information (Molecular Formula, Functional Groups) and progressively moves to those that reveal detailed connectivity and, finally, the absolute spatial arrangement of atoms.

G cluster_start Initial Analysis cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy cluster_final Final Confirmation Sample Target Molecule (C₈H₅BrF₂O₂) MS High-Resolution MS Sample->MS IR FTIR Spectroscopy Sample->IR NMR 1D & 2D NMR (¹H, ¹³C, ¹⁹F, HMBC) Sample->NMR MS_Data Molecular Formula Isotopic Pattern (Br) MS->MS_Data Provides Structure Elucidated Structure MS_Data->Structure IR_Data Functional Groups (Ester, Aromatic) IR->IR_Data Identifies IR_Data->Structure NMR_Data Atomic Connectivity Isomer Differentiation NMR->NMR_Data Reveals NMR_Data->Structure Xray X-ray Crystallography (Optional Gold Standard) Structure->Xray Absolute Proof

Caption: Integrated workflow for structure elucidation.

Foundational Analysis: High-Resolution Mass Spectrometry (HRMS)

3.1 Rationale & Causality: The logical first step is to confirm the elemental composition. HRMS provides a highly accurate mass measurement, allowing for the determination of a unique molecular formula, distinguishing it from other possibilities with the same nominal mass. For halogenated compounds, MS offers a distinct advantage: the characteristic isotopic distribution of bromine (⁷⁹Br: ~50.9%, ⁸¹Br: ~49.1%) provides a definitive validation of its presence.

3.2 Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF)

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion mode.

  • Infusion: Infuse the sample solution at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the resolution is sufficient to resolve isotopic peaks clearly.

3.3 Data Interpretation & Validation: The expected molecular formula is C₈H₅BrF₂O₂. The primary validation comes from two key observations:

  • Accurate Mass: The calculated monoisotopic mass for [C₈H₅⁷⁹BrF₂O₂ + H]⁺ is approximately 250.9502 Da. The experimentally observed mass should match this value within a narrow tolerance (e.g., < 5 ppm).

  • Isotopic Pattern: A hallmark of a monobrominated compound is the presence of two peaks of nearly equal intensity separated by ~2 Da. These correspond to the molecular ions containing the ⁷⁹Br and ⁸¹Br isotopes, respectively. This [M]+ and [M+2]+ pattern is a powerful diagnostic tool.[1]

Functional Group Fingerprinting: Fourier-Transform Infrared (FTIR) Spectroscopy

4.1 Rationale & Causality: FTIR is a rapid, non-destructive technique that identifies the types of chemical bonds present in a molecule. By measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations, we can quickly confirm the presence of key functional groups, such as the ester and the substituted aromatic ring, predicted by the molecular formula.

4.2 Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

4.3 Expected Data & Interpretation: The FTIR spectrum provides a "fingerprint" of the molecule. Key absorptions validate the expected structure.

Expected Wavenumber (cm⁻¹) Vibration Type Functional Group Reference
~3100-3000C-H StretchAromatic Ring[2]
~1735-1720C=O StretchEster Carbonyl[3]
~1600, ~1475C=C StretchAromatic Ring[4]
~1300-1250C-O StretchEster Linkage[3]
~1250-1100C-F StretchAryl-Fluoride[2]

Unraveling Connectivity: Multinuclear & Multidimensional NMR Spectroscopy

5.1 The Central Role of NMR: While MS confirms the formula and FTIR identifies functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for mapping the precise connectivity of atoms. For a molecule like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is not just advantageous, but essential for distinguishing it from its isomers.

5.2 ¹H NMR - The Proton Framework

  • Rationale: ¹H NMR provides information on the number of distinct proton environments, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and their relative numbers (integration).

  • Protocol:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Process the data by applying Fourier transform, phase correction, and baseline correction.

  • Predicted Data & Interpretation:

    • A singlet integrating to 3H around δ 3.9-4.0 ppm, corresponding to the non-coupled methyl ester (-OCH₃) protons.

    • Two signals in the aromatic region (δ 7.0-7.5 ppm), each integrating to 1H. The proton at position 3 (H-3) will be a doublet of doublets due to coupling to the two fluorine atoms. The proton at position 5 (H-5) will also be a doublet of doublets for the same reason.

Predicted ¹H NMR Data
Assignment Chemical Shift (δ, ppm) Integration Multiplicity Coupling Constants (J, Hz)
-OCH₃~3.953Hs (singlet)N/A
H-3~7.2-7.41Ht (triplet) or ddJH3-F4 ≈ 8-10 Hz, JH3-F6 ≈ 6-8 Hz
H-5~7.0-7.21Ht (triplet) or ddJH5-F4 ≈ 8-10 Hz, JH5-F6 ≈ 8-10 Hz

5.3 ¹³C NMR - The Carbon Backbone

  • Rationale: ¹³C NMR reveals the number of unique carbon environments and, crucially, shows the effect of coupling to fluorine atoms (JCF), which is highly diagnostic for determining the substitution pattern.

  • Predicted Data & Interpretation:

    • Eight distinct carbon signals are expected.

    • The ester carbonyl (C=O) will appear around δ 160-165 ppm.

    • The methyl carbon (-OCH₃) will be around δ 52-53 ppm.

    • The six aromatic carbons will show characteristic chemical shifts and, most importantly, large coupling constants to the directly attached fluorine atoms (C-4, C-6) and smaller couplings to more distant fluorines. The carbons bearing fluorine (C-4, C-6) will appear as doublets with large ¹JCF couplings (~250 Hz). The carbons adjacent to fluorine (C-3, C-5) will show smaller ²JCF couplings.

5.4 ¹⁹F NMR - The Fluorine "Spy"

  • Rationale: Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds.[5] It directly observes the fluorine environments, and their coupling to each other and to protons provides definitive proof of their relative positions. Interpreting these spectra can be challenging, but they offer unparalleled insight.[6]

  • Predicted Data & Interpretation:

    • Two distinct signals are expected, one for F-4 and one for F-6, as they are in different chemical environments relative to the bromo and ester groups.

    • Each fluorine signal will appear as a doublet of doublets (or a more complex multiplet), showing coupling to the other fluorine atom (JFF) and to the nearby aromatic protons (JHF). The through-space coupling between F-6 and the proton on the methyl group may also be observable in high-resolution spectra.

5.5 2D NMR - Assembling the Puzzle

  • Rationale: Two-dimensional NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) are used to piece the entire structure together by identifying long-range (2-3 bond) couplings between protons and carbons.

  • Key Correlations: An HMBC spectrum would provide the final, irrefutable links. For example, it would show a correlation between the methyl protons (~δ 3.95) and the ester carbonyl carbon (~δ 162), confirming the methyl ester fragment. It would also show correlations from the aromatic protons to their neighboring carbons, locking in the substitution pattern.

G mol C(Br)-C(F)=C(H)-C(F)=C(H)-C(=O)O-CH3 |      |      |      |      |      |      | C2     C6     C5     C4     C3     C1    C7-C8 H8 H (Me) C1 C=O H8->C1 ³J C7 C-O H8->C7 ²J H3 H-3 H3->C1 ³J C5 C5 H3->C5 ³J H5 H-5 C3 C-3 H5->C3 ³J C8 Me C2 C-2 C4 C-4 C6 C-6

Caption: Key expected HMBC correlations for validation.

Absolute Confirmation: Single-Crystal X-ray Crystallography

6.1 The Gold Standard: While the combination of MS and multidimensional NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography is considered the "gold standard" for structure elucidation. It provides an unambiguous 3D map of electron density in the solid state, revealing precise bond lengths, bond angles, and the overall molecular conformation.

6.2 Experimental Workflow:

  • Crystallization: The primary challenge is often growing a single, high-quality crystal suitable for diffraction. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent system.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected as the crystal is rotated.

  • Structure Solution & Refinement: Sophisticated software is used to solve the phase problem and convert the diffraction data into an electron density map, from which the atomic positions are determined and refined.[7]

6.3 Expected Outcome: The result is a definitive 3D model of the molecule, confirming the connectivity and substitution pattern established by NMR with absolute certainty.

Synthesis of Evidence: The Final Structure

References

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-bromo-4,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for Methyl 2-bromo-4,6-difluorobenzoate, a compound of interest in medicinal chemistry and materials science. As experimental spectra for this specific isomer are not widely published, this document leverages predictive methodologies and comparative analysis with its close isomer, Methyl 4-bromo-2,6-difluorobenzoate, to provide a robust and instructive overview. This approach is designed to empower researchers in interpreting data for novel fluorinated aromatic compounds.

Introduction: The Significance of Fluorinated Aromatics

Fluorinated aromatic compounds are of paramount importance in modern drug discovery and development. The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, with its strategic placement of bromo and fluoro substituents, represents a versatile scaffold for the synthesis of more complex molecules. Accurate spectroscopic characterization is the cornerstone of ensuring the identity, purity, and structure of such compounds.

Molecular Structure and Isomeric Considerations

This compound

  • CAS Number: 1379336-54-5[1]

  • Molecular Formula: C₈H₅BrF₂O₂[1]

  • Molecular Weight: 251.03 g/mol

A critical aspect of the analysis of this compound is the differentiation from its isomers, particularly Methyl 4-bromo-2,6-difluorobenzoate. The position of the bromine atom has a profound effect on the electronic environment of the aromatic ring, leading to distinct and predictable differences in their respective spectra.

Synthesis of this compound: A Proposed Protocol

A plausible and efficient synthesis of this compound can be achieved through a two-step process starting from 2-bromo-4,6-difluoroaniline.

Experimental Workflow: Synthesis

cluster_0 Step 1: Diazotization and Sandmeyer Reaction cluster_1 Step 2: Fischer Esterification A 2-bromo-4,6-difluoroaniline B Diazonium Salt Intermediate A->B NaNO₂, H₂SO₄, 0-5 °C C 2-bromo-4,6-difluorobenzoic acid B->C CuCN, KCN then H₃O⁺ D 2-bromo-4,6-difluorobenzoic acid E This compound D->E Methanol (excess), H₂SO₄ (cat.), Reflux

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Synthesis of 2-bromo-4,6-difluorobenzoic acid

  • Diazotization: 2-bromo-4,6-difluoroaniline is dissolved in an aqueous solution of a strong acid, such as sulfuric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt intermediate.

  • Sandmeyer Reaction: The freshly prepared diazonium salt is added to a solution of copper(I) cyanide and potassium cyanide. The resulting nitrile is then hydrolyzed by heating with aqueous acid to yield 2-bromo-4,6-difluorobenzoic acid.

Step 2: Fischer Esterification

  • Reaction Setup: 2-bromo-4,6-difluorobenzoic acid is dissolved in a large excess of methanol, which acts as both the solvent and the reactant. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added.[2]

  • Reflux: The mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester.[2]

  • Workup and Purification: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Purification is typically achieved by column chromatography or recrystallization.

Spectroscopic Data and Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring atoms.

Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.2-7.4Triplet of triplets (tt)1HH-5
~7.0-7.2Doublet of doublets of doublets (ddd)1HH-3
~3.9Singlet3H-OCH₃

Interpretation and Causality:

  • The two aromatic protons are in different chemical environments and will therefore appear as separate signals.

  • H-5: This proton is coupled to the two adjacent fluorine atoms and the H-3 proton. The coupling to the two equivalent fluorine atoms would ideally give a triplet, and the further coupling to H-3 would split this triplet into a triplet of triplets.

  • H-3: This proton is coupled to the adjacent fluorine at C-4, the fluorine at C-6, and the H-5 proton, resulting in a complex doublet of doublets of doublets.

  • -OCH₃: The methyl protons are not coupled to any other protons, so they will appear as a sharp singlet.

Comparative Analysis with Methyl 4-bromo-2,6-difluorobenzoate:

The ¹H NMR spectrum of the 4-bromo isomer shows a doublet of doublets at δ 7.17 ppm integrating to 2H, and a singlet for the methyl group at δ 3.95 ppm.[3] The key difference is the presence of two equivalent aromatic protons in the 4-bromo isomer due to symmetry, resulting in a single aromatic signal, whereas the 2-bromo isomer will show two distinct aromatic signals.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~165C=O
~160 (dd)C-4, C-6 (C-F)
~125 (d)C-2 (C-Br)
~115 (t)C-5
~110 (dd)C-3
~105 (d)C-1
~53-OCH₃

Interpretation and Causality:

  • The presence of eight distinct carbon signals is expected due to the lack of symmetry.

  • C-F Carbons: The carbons directly attached to fluorine (C-4 and C-6) will appear as doublets due to one-bond C-F coupling and will be significantly downfield. They will also show smaller couplings to the other fluorine atom.

  • C-Br Carbon: The carbon attached to bromine (C-2) will be downfield compared to the other aromatic carbons.

  • Other Aromatic Carbons: The chemical shifts of the other aromatic carbons are influenced by the electronic effects of the substituents. The presence of fluorine will cause through-bond coupling, leading to further splitting of the signals.

  • Carbonyl and Methyl Carbons: The carbonyl carbon will be the most downfield signal, while the methyl carbon will be the most upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3000-3100MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch (-OCH₃)
~1730StrongC=O stretch (ester)
~1600, 1480Medium-StrongAromatic C=C stretch
~1250StrongC-O stretch (ester)
~1100-1200StrongC-F stretch
~600-700MediumC-Br stretch

Interpretation and Causality:

  • The most prominent peak will be the strong C=O stretch of the ester functional group around 1730 cm⁻¹.

  • The aromatic C=C stretching vibrations will appear in the 1600-1480 cm⁻¹ region.

  • The C-F stretching vibrations will give rise to strong absorptions in the 1100-1200 cm⁻¹ region.

  • The C-Br stretch is typically weaker and appears at lower wavenumbers.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data for this compound

Molecular Ion (M⁺): A characteristic isotopic pattern for bromine will be observed for the molecular ion peak, with two peaks of nearly equal intensity at m/z 250 and 252, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Key Fragmentation Pathways:

M [M]⁺˙ m/z 250/252 A [M - OCH₃]⁺ m/z 219/221 M->A - OCH₃ B [M - COOCH₃]⁺ m/z 191/193 M->B - COOCH₃ C [C₆H₂BrF₂]⁺˙ m/z 191/193 A->C - CO

Caption: Predicted major fragmentation pathways for this compound.

Interpretation and Causality:

  • Loss of the Methoxy Group: A common fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃) to form an acylium ion at m/z 219/221.

  • Loss of the Ester Group: Fragmentation can also occur with the loss of the entire carbomethoxy group (•COOCH₃) to give the bromodifluorophenyl cation at m/z 191/193.

  • Further Fragmentation: The acylium ion can further lose a molecule of carbon monoxide (CO) to also form the bromodifluorophenyl cation at m/z 191/193.

Comparative Analysis with Methyl 4-bromo-2,6-difluorobenzoate:

The mass spectrum of the 4-bromo isomer shows the [M+H]⁺ ion at m/z 251/253 in an electrospray ionization (ES+) source.[3] While the ionization method is different, the key diagnostic feature for both isomers in electron ionization (EI) mass spectrometry will be the characteristic bromine isotopic pattern in the molecular ion and major fragments.

Conclusion: A Framework for Spectroscopic Problem Solving

This guide provides a detailed framework for the spectroscopic characterization of this compound. By integrating predictive methods with comparative analysis of a closely related isomer, we have established a robust protocol for structural elucidation. The principles outlined herein—understanding the influence of substituent position on spectral features, predicting fragmentation patterns, and proposing logical synthetic routes—are broadly applicable to the characterization of novel organic molecules. This self-validating system of cross-referencing different spectroscopic techniques provides a high degree of confidence in the assigned structure, a critical requirement in research and development.

References

1H NMR spectrum of Methyl 2-bromo-4,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 1H NMR Spectroscopic Analysis of Methyl 2-bromo-4,6-difluorobenzoate

Introduction

This compound is a substituted aromatic compound frequently utilized as a building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the strategic placement of reactive sites—the bromine atom and the ester group—which are electronically influenced by the two fluorine atoms on the aromatic ring. Accurate structural confirmation of this and related intermediates is paramount to ensuring the success of multi-step synthetic campaigns.

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR, stands as the most powerful and commonly used analytical technique for the unambiguous structural elucidation of organic molecules in solution. This guide provides a comprehensive analysis of the , moving from theoretical prediction to experimental protocol and detailed spectral interpretation. The principles discussed herein serve as a practical framework for researchers and scientists engaged in drug development and chemical synthesis.

Section 1: Molecular Structure and Predicted 1H NMR Profile

The first step in any NMR analysis is to examine the molecule's structure to predict the expected spectrum. This involves identifying chemically distinct protons, estimating their chemical shifts based on the electronic environment, and predicting the signal multiplicity (splitting pattern) due to spin-spin coupling with neighboring nuclei.

The structure of this compound contains two distinct sets of protons: the aromatic protons on the benzene ring and the protons of the methyl ester group.

cluster_workflow 1H NMR Acquisition Workflow prep 1. Sample Preparation instrument 2. Instrument Setup prep->instrument Load Sample acquisition 3. Data Acquisition instrument->acquisition Execute Experiment processing 4. Data Processing acquisition->processing FID Received analysis 5. Spectral Analysis processing->analysis Generate Spectrum H3 H-3 H5 H-5 H3->H5 ³JHH (meta) ~2.4 Hz F4 F-4 H3->F4 ³JHF (ortho) ~8.8 Hz F6 F-6 H3->F6 ⁵JHF (para) ~2.4 Hz H5->F4 ³JHF (ortho) ~8.4 Hz H5->F6 ³JHF (ortho) ~8.4 Hz

An In-Depth Technical Guide to the ¹³C NMR Analysis of Methyl 2-bromo-4,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-bromo-4,6-difluorobenzoate is a polysubstituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The precise arrangement of its substituents—a bromine atom, two fluorine atoms, and a methyl ester group on a benzene ring—gives rise to a unique electronic and steric environment. Understanding the exact structure and electronic properties of this molecule is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for the unambiguous structural elucidation of such complex organic molecules.

This technical guide provides a comprehensive analysis of the ¹³C NMR spectrum of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the principles and practical aspects of NMR-based structural characterization of halogenated aromatic compounds. This guide will delve into the theoretical underpinnings of ¹³C NMR, provide detailed experimental protocols, and offer a thorough, predictive analysis of the spectrum, grounded in established scientific principles and data from analogous structures.

Theoretical Principles: Unraveling the ¹³C NMR Spectrum of a Halogenated Benzoate

The ¹³C NMR spectrum of this compound is dictated by the interplay of several key factors, primarily the chemical environment of each carbon atom and the through-bond coupling interactions with neighboring fluorine atoms.

Substituent Chemical Shift (SCS) Effects

The chemical shift of each carbon atom in the benzene ring is significantly influenced by the electronic effects (both inductive and resonance) of the attached substituents.

  • Fluorine: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect, which generally deshields adjacent carbon atoms, causing their signals to appear at a higher chemical shift (downfield). Conversely, fluorine exhibits a strong electron-donating resonance effect (mesomeric effect) by donating its lone pair electrons to the aromatic π-system. This resonance effect primarily increases electron density at the ortho and para positions, leading to increased shielding (an upfield shift). In the case of C-F bonds, the large one-bond coupling constant is a defining characteristic.[1]

  • Bromine: Bromine is also an electronegative halogen and withdraws electron density inductively. However, its resonance effect is weaker compared to fluorine. A notable phenomenon with heavier halogens like bromine is the "heavy atom effect," which can cause a significant shielding (upfield shift) of the directly attached (ipso) carbon, counteracting the expected deshielding from its electronegativity.[2][3]

  • Methyl Ester Group (-COOCH₃): The carbonyl group is strongly electron-withdrawing, both inductively and through resonance. This effect deshields the ipso-carbon and, to a lesser extent, the ortho and para carbons.

Carbon-Fluorine (¹³C-¹⁹F) Coupling

A hallmark of the ¹³C NMR spectra of fluorinated organic compounds is the presence of spin-spin coupling between carbon and fluorine nuclei.[4] This coupling provides invaluable structural information. The magnitude of the coupling constant (J-coupling) is dependent on the number of bonds separating the carbon and fluorine atoms:

  • ¹JCF (One-bond coupling): This is typically the largest coupling constant, ranging from -240 to -260 Hz for aromatic C-F bonds.[5] The carbon directly bonded to fluorine will appear as a doublet.

  • ²JCF (Two-bond coupling): Geminal coupling is also significant, typically in the range of 15-25 Hz.

  • ³JCF (Three-bond coupling): Vicinal coupling is generally smaller, around 5-10 Hz.

  • Longer-range couplings (⁴JCF, ⁵JCF): These can also be observed, especially in conjugated systems, and are typically smaller in magnitude.

Experimental Methodology

The acquisition of a high-quality ¹³C NMR spectrum requires meticulous sample preparation and the selection of appropriate experimental parameters.

Sample Preparation
  • Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that could complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: For a standard ¹³C NMR experiment, a concentration of 10-50 mg of the analyte in 0.6-0.7 mL of deuterated solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Filtration: To ensure a homogeneous magnetic field, the sample solution should be free of any particulate matter. Filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, dry NMR tube.

  • NMR Tube: Use a high-quality, clean 5 mm NMR tube.

¹³C NMR Data Acquisition

The following is a generalized procedure for acquiring a standard proton-decoupled ¹³C NMR spectrum. Specific commands may vary depending on the spectrometer's software (e.g., Bruker TopSpin, Varian VnmrJ).

  • Instrument Setup: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

  • Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure efficient transfer of radiofrequency power.

  • Shimming: Optimize the homogeneity of the magnetic field by shimming on the lock signal to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: Select a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is typically required compared to ¹H NMR.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis.

    • Spectral Width (SW): Set a spectral width that encompasses the expected range of ¹³C chemical shifts (e.g., 0 to 220 ppm).

    • Acquisition Time (AQ): This is determined by the spectral width and the number of data points.

Advanced NMR Experiments

To aid in the definitive assignment of carbon signals, the following experiments are highly recommended:

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment differentiates between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates carbon atoms with their directly attached protons, providing unambiguous one-bond C-H connectivity.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between carbons and protons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together molecular fragments.

Detailed Spectral Analysis (Predictive)

The structure and numbering scheme for this compound are as follows:

Figure 1: Structure of this compound

Predicted ¹³C NMR Chemical Shifts and Coupling Patterns
Carbon AtomPredicted Chemical Shift (ppm)Multiplicity (due to C-F coupling)Predicted Coupling Constants (Hz)Rationale
C1 ~115-120Triplet of triplets (tt) or complex multiplet³JCF ≈ 5-10, ⁵JCF ≈ 1-3Attached to the electron-withdrawing ester group. Coupled to F at C4 (³J) and F at C6 (⁵J).
C2 ~110-115Doublet of doublets (dd)³JCF ≈ 5-10, ⁴JCF ≈ 2-5Shielded by the "heavy atom effect" of bromine. Coupled to F at C4 (⁴J) and F at C6 (³J).
C3 ~110-115Doublet of doublets (dd)³JCF ≈ 5-10, ³JCF ≈ 5-10Flanked by two electron-withdrawing halogens. Coupled to F at C4 (³J) and F at C6 (³J).
C4 ~160-165Doublet of doublets (dd)¹JCF ≈ 240-260, ³JCF ≈ 5-10Directly bonded to fluorine (strong deshielding and large ¹JCF). Also coupled to the other fluorine at C6 (³JCF).
C5 ~100-105Triplet (t)²JCF ≈ 15-25, ⁴JCF ≈ 2-5Ortho to two fluorine atoms, experiencing strong shielding from their resonance effects. Coupled to F at C4 (²J) and F at C6 (⁴J).
C6 ~160-165Doublet of doublets (dd)¹JCF ≈ 240-260, ³JCF ≈ 5-10Directly bonded to fluorine (strong deshielding and large ¹JCF). Also coupled to the other fluorine at C4 (³JCF).
C=O ~163-167Triplet (t) or complex multiplet³JCF ≈ 2-5Carbonyl carbon, deshielded. Coupled to the two ortho fluorine atoms at C4 and C6.
-OCH₃ ~52-55Singlet-Typical chemical shift for a methyl ester carbon.
Workflow for Spectral Assignment

The following workflow, illustrated by the Graphviz diagram, outlines the logical steps for assigning the ¹³C NMR spectrum of this compound using a combination of 1D and 2D NMR techniques.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_Analysis Spectral Analysis & Assignment C13 Standard ¹³C NMR (Proton Decoupled) Count_Carbons Count Carbon Signals (Identify 8 unique carbons) C13->Count_Carbons Provides number of unique carbons DEPT135 DEPT-135 Identify_CHn Identify CH, CH₂, CH₃ (DEPT-135 shows CH and CH₃) DEPT135->Identify_CHn Differentiates CHn groups HSQC HSQC Assign_CH Assign Protonated Carbons (C3, C5) (HSQC: C-H one-bond correlations) HSQC->Assign_CH Confirms C-H connectivity HMBC HMBC Assign_Quat Assign Quaternary Carbons (C1, C2, C4, C6, C=O) (HMBC: long-range C-H correlations) HMBC->Assign_Quat Connects molecular fragments Final_Structure Final Structure Confirmation (Correlate all data) Count_Carbons->Final_Structure Identify_CHn->Assign_CH Assign_CH->Assign_Quat Provides starting points for HMBC Assign_Quat->Final_Structure

Figure 2: Workflow for the structural elucidation of this compound using NMR.

Conclusion

The ¹³C NMR analysis of this compound presents a fascinating case study in the structural elucidation of complex aromatic molecules. The interplay of substituent effects from bromine, fluorine, and a methyl ester group, combined with the characteristic carbon-fluorine coupling patterns, provides a rich dataset for unambiguous structure determination. While this guide offers a robust predictive analysis, the acquisition of experimental data using the outlined protocols would provide ultimate confirmation. The strategic application of 1D and 2D NMR techniques, particularly DEPT-135, HSQC, and HMBC, is essential for a complete and accurate assignment of the ¹³C NMR spectrum, a critical step in the characterization of this and other similarly substituted compounds for applications in research and development.

References

Unraveling the Molecular Fragmentation of Methyl 2-bromo-4,6-difluorobenzoate: An In-depth Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive exploration of the mass spectrometric behavior of Methyl 2-bromo-4,6-difluorobenzoate, a compound of interest in synthetic chemistry and drug discovery. For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's fragmentation pattern is paramount for its unambiguous identification and characterization. This document will delve into the theoretical underpinnings of its fragmentation, provide practical experimental protocols, and offer insights into the interpretation of the resulting mass spectra.

Theoretical Fragmentation Analysis: A Predictive Approach

Core Molecular Structure and Influential Moieties

The structure of this compound incorporates several key features that will dictate its fragmentation under mass spectrometric analysis:

  • Aromatic Ring: The stable phenyl ring will be a prominent feature in the mass spectrum.

  • Methyl Ester Group (-COOCH₃): This functional group is prone to characteristic cleavages.

  • Halogen Substituents (Br, F): The presence and position of bromine and fluorine atoms will significantly influence the fragmentation pathways and isotopic patterns.

Predicted Fragmentation Pathways under Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and informative fragmentation.[3][4] The following is a proposed fragmentation cascade for this compound:

Molecular Ion Peak (M⁺): The initial event in EI-MS is the removal of an electron to form the molecular ion. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic M⁺ and M+2 isotopic pattern of nearly equal intensity.[5][6]

Key Fragmentation Steps:

  • Loss of a Methoxy Radical (•OCH₃): A common fragmentation pathway for methyl esters is the cleavage of the O-CH₃ bond, resulting in the loss of a methoxy radical (•OCH₃, 31 Da).[7] This will lead to a prominent [M-31]⁺ ion.

  • Loss of a Bromine Radical (•Br): The C-Br bond is relatively weak and prone to cleavage, leading to the loss of a bromine radical (•Br, 79 or 81 Da). This will produce an [M-Br]⁺ ion.

  • Loss of Carbon Monoxide (CO): Following the initial loss of the methoxy or bromo radical, the resulting acylium ion can undergo further fragmentation by losing a neutral carbon monoxide molecule (CO, 28 Da).

  • Halogen-Specific Fragmentations: The presence of fluorine atoms will also influence the fragmentation, although the C-F bond is significantly stronger than the C-Br bond. We can anticipate fragments corresponding to the loss of HF or other fluorine-containing species.

The interplay of these fragmentation pathways will generate a unique fingerprint for this compound.

Predicted Fragmentation Diagram:

fragmentation_pathway M [M]⁺˙ This compound M_minus_OCH3 [M - OCH₃]⁺ Loss of Methoxy Radical M->M_minus_OCH3 - •OCH₃ M_minus_Br [M - Br]⁺ Loss of Bromo Radical M->M_minus_Br - •Br M_minus_OCH3_minus_CO [M - OCH₃ - CO]⁺ Subsequent Loss of CO M_minus_OCH3->M_minus_OCH3_minus_CO - CO M_minus_Br_minus_CO [M - Br - CO]⁺ Subsequent Loss of CO M_minus_Br->M_minus_Br_minus_CO - CO experimental_workflow Dissolution Dissolution Filtration Filtration Dissolution->Filtration GC_MS GC-MS (EI) Filtration->GC_MS LC_MS LC-MS (ESI) Filtration->LC_MS Full_Scan Full Scan (EI) GC_MS->Full_Scan MS_MS Tandem MS (ESI) LC_MS->MS_MS Data_Interpretation Data Interpretation Full_Scan->Data_Interpretation MS_MS->Data_Interpretation

References

Physical properties of Methyl 2-bromo-4,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Methyl 2-bromo-4,6-difluorobenzoate

Authored by a Senior Application Scientist

Foreword: Navigating the Landscape of a Niche Research Chemical

In the realm of drug discovery and fine chemical synthesis, specific isomers of highly functionalized aromatic compounds are often key building blocks. This compound is one such molecule, presenting a unique substitution pattern that is of significant interest to medicinal chemists and materials scientists. This guide provides a comprehensive overview of its known physical properties, outlines standard experimental procedures for their determination, and offers insights into the practical application of this data. It is important to note that while data for related isomers is more prevalent, this document focuses specifically on the 2-bromo-4,6-difluoro isomer (CAS 1379336-54-5), highlighting the necessity of rigorous in-house characterization for such specialized reagents.

Section 1: Core Molecular and Physical Characteristics

This compound is a halogenated aromatic ester. The strategic placement of the bromine atom and two fluorine atoms on the benzene ring, in conjunction with the methyl ester group, imparts specific reactivity and conformational properties to the molecule. These features are critical for its utility in synthetic applications, particularly in reactions where regioselectivity is paramount.

Summary of Known Physical Properties

The following table summarizes the currently available physical and chemical data for this compound. It is crucial for researchers to note that some physical constants for this specific isomer are not widely reported in publicly available literature, underscoring the importance of experimental verification.

PropertyValueSource(s)
CAS Number 1379336-54-5[1][2][3][4]
Molecular Formula C₈H₅BrF₂O₂[1][2][3]
Molecular Weight 251.02 g/mol [1][2][5]
MDL Number MFCD18642939[3]
Purity ≥95% - 96%[2][3][5]
Appearance Data not available; similar compounds are typically off-white to pale yellow solids or liquids.
Melting Point Data not available.
Boiling Point Data not available.
Density Data not available.
Solubility Data not available; expected to have low solubility in water and good solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol.
Storage Temperature 2-8°C (Refrigerated)[3][4]

Section 2: Spectroscopic Characterization - A Predictive and Experimental Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. Additionally, a singlet corresponding to the three protons of the methyl ester group will be present, likely in the range of 3.8-4.0 ppm. The coupling patterns of the aromatic protons will be influenced by the adjacent fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly influenced by the electronegative fluorine and bromine substituents.

  • ¹⁹F NMR: The fluorine NMR spectrum should exhibit two distinct signals for the two non-equivalent fluorine atoms, with their chemical shifts and coupling constants providing valuable structural information.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching, and vibrations associated with the C-F and C-Br bonds. Aromatic C-H stretching and ring vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight. The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by 2 m/z units (e.g., M+ and M+2).

Section 3: Experimental Protocols for Physical Property Determination

Given the limited published data for this specific isomer, the following section provides standardized, field-proven methodologies for determining its key physical properties. The causality behind the choice of these methods lies in their reliability, reproducibility, and the fundamental principles of physical chemistry they employ.

Determination of Melting Point

Rationale: The melting point is a critical indicator of purity. A sharp melting range suggests a high-purity compound, while a broad range often indicates the presence of impurities.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the apparatus, and the temperature is ramped up at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Prep Finely powder the crystalline solid. Pack Pack into a capillary tube (2-3 mm depth). Prep->Pack Place Place the capillary tube in a calibrated melting point apparatus. Pack->Place Heat Heat at a controlled rate (1-2 °C/min). Place->Heat Record Record the temperature range from the first liquid drop to complete melting. Heat->Record

Workflow for Melting Point Determination.
Determination of Boiling Point

Rationale: The boiling point is a fundamental physical constant that is dependent on intermolecular forces and pressure. It is a key characteristic of liquid compounds.

Methodology (Micro-scale):

  • Setup: A small amount of the liquid is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Heating: The test tube is heated gently in a heating block or oil bath.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed.

  • Measurement: The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point at that atmospheric pressure.

Spectroscopic Analysis Workflow

Rationale: A multi-spectroscopic approach provides orthogonal data points, leading to a highly confident structural elucidation and purity assessment.

Spectroscopic_Analysis cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Sample This compound Sample NMR_H ¹H NMR (Proton Environment) Sample->NMR_H NMR_C ¹³C NMR (Carbon Skeleton) Sample->NMR_C NMR_F ¹⁹F NMR (Fluorine Environment) Sample->NMR_F IR FT-IR (Functional Groups) Sample->IR MS MS (Molecular Weight & Isotopic Pattern) Sample->MS Data_Analysis Data Integration & Structural Confirmation NMR_H->Data_Analysis NMR_C->Data_Analysis NMR_F->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Integrated Spectroscopic Analysis Workflow.

Section 4: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all laboratory chemicals is of paramount importance. The following guidelines are based on available safety data for this compound and general best practices for handling halogenated organic compounds.

Hazard Identification
  • GHS Classification:

    • Skin Irritation (Category 2)[3]

    • Eye Irritation (Category 2A)[3]

    • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System[3]

  • Signal Word: Warning[3]

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Recommended storage temperature is between 2-8°C (refrigerated).[3][4]

Section 5: Applications in Research and Development

Halogenated benzoates are valuable intermediates in organic synthesis. The specific substitution pattern of this compound makes it a precursor for the synthesis of complex molecules, including:

  • Pharmaceuticals: The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecular scaffolds. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

  • Agrochemicals: Similar to pharmaceuticals, the unique electronic and steric properties of this molecule can be leveraged in the design of novel pesticides and herbicides.

  • Materials Science: Fluorinated aromatic compounds are used in the synthesis of polymers, liquid crystals, and other advanced materials with unique properties.

References

Purity Specifications for Methyl 2-bromo-4,6-difluorobenzoate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. Methyl 2-bromo-4,6-difluorobenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. The presence of impurities, even in minute quantities, can have significant downstream consequences, potentially altering the pharmacological and toxicological profile of the final drug product.[1][2][3] Impurities can lead to the formation of unintended byproducts, reduce the stability and shelf-life of the API, and in the worst-case scenario, introduce toxic or genotoxic entities.[1][3][4] Therefore, a comprehensive understanding and rigorous control of the purity of this compound are paramount for regulatory compliance and the successful development of safe and effective medicines.

This technical guide provides an in-depth exploration of the purity specifications for this compound, offering insights into its potential impurity profile, robust analytical methodologies for purity assessment, and the underlying scientific principles that guide these practices.

Understanding the Impurity Profile of this compound

A thorough understanding of the potential impurities in this compound begins with an analysis of its synthetic pathway. While multiple synthetic routes may exist, a common and logical approach involves the esterification of 2-bromo-4,6-difluorobenzoic acid with methanol.

Synthesis of this compound 2,6-Difluorobenzoic_Acid 2,6-Difluorobenzoic Acid Bromination Bromination 2,6-Difluorobenzoic_Acid->Bromination 2-bromo-4,6-difluorobenzoic_Acid 2-bromo-4,6-difluorobenzoic Acid Bromination->2-bromo-4,6-difluorobenzoic_Acid Esterification Esterification (Methanol, Acid Catalyst) 2-bromo-4,6-difluorobenzoic_Acid->Esterification Methyl_2-bromo-4,6-difluorobenzoate This compound Esterification->Methyl_2-bromo-4,6-difluorobenzoate

Caption: A plausible synthetic pathway for this compound.

Based on this synthetic route, we can anticipate several classes of impurities, as outlined by the International Council for Harmonisation (ICH) Q3A guidelines.[1][2][5]

Organic Impurities

Organic impurities are the most common and diverse class of impurities in drug substances and intermediates.[2] They can originate from starting materials, byproducts of the reaction, intermediates, and degradation products.

  • Starting Materials and Intermediates:

    • 2-bromo-4,6-difluorobenzoic acid: Incomplete esterification will result in the presence of the starting carboxylic acid.

    • 2,6-Difluorobenzoic acid: If the initial bromination of 2,6-difluorobenzoic acid is not driven to completion, this precursor may carry through to the final product.[6]

  • Process-Related Impurities and By-products:

    • Isomeric Impurities: The bromination of 2,6-difluorobenzoic acid could potentially lead to the formation of other brominated isomers, such as 3-bromo-2,6-difluorobenzoic acid, which would then be esterified to the corresponding methyl ester. The regioselectivity of the bromination reaction is critical in controlling these impurities.

    • Di-brominated Impurities: Over-bromination can lead to the formation of di-brominated species, such as methyl 2,x-dibromo-4,6-difluorobenzoate.

    • By-products from Esterification: The choice of esterification agent can introduce specific byproducts. For instance, if thionyl chloride is used to form an acyl chloride intermediate, residual sulfur-containing impurities might be a concern.

  • Degradation Products:

    • Hydrolysis Product: The primary degradation pathway for this compound is hydrolysis of the ester linkage, which would regenerate 2-bromo-4,6-difluorobenzoic acid. Forced degradation studies under acidic, basic, and neutral hydrolytic conditions are essential to understand this susceptibility.

Inorganic Impurities

Inorganic impurities are typically introduced during the manufacturing process and can include reagents, catalysts, and heavy metals. While generally well-controlled, their presence must be monitored.

Residual Solvents

Residual solvents are organic volatile chemicals used in the synthesis and purification processes.[7] Their control is critical due to their potential toxicity. Common solvents that might be used in the synthesis and purification of this compound include methanol (as a reagent and solvent), and potentially other solvents for extraction and crystallization such as ethyl acetate, dichloromethane, or toluene. The ICH Q3C guidelines provide a framework for the classification and acceptable limits of residual solvents.

Analytical Methodologies for Purity Assessment

A robust analytical strategy is essential for the identification, quantification, and control of impurities in this compound. This typically involves a combination of chromatographic and spectroscopic techniques.

Analytical_Workflow cluster_0 Purity & Impurity Profiling cluster_1 Residual Solvents cluster_2 Structural Elucidation HPLC_UV HPLC-UV LC_MS LC-MS NMR NMR (1H, 13C, 19F) LC_MS->NMR Structure Confirmation HRMS High-Resolution MS LC_MS->HRMS Elemental Composition GC_HS GC-HS Sample This compound Sample Sample->HPLC_UV Assay & Known Impurities Sample->LC_MS Impurity Identification Sample->GC_HS Solvent Analysis

Caption: A typical analytical workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC) for Organic Impurities

HPLC with UV detection is the workhorse for determining the assay and the levels of organic impurities in this compound. A well-developed, stability-indicating HPLC method is crucial for separating the main component from all potential impurities and degradation products.

Experimental Protocol: Proposed Stability-Indicating HPLC Method

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point for method development due to its versatility with aromatic compounds.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A gradient elution is recommended to ensure the separation of both polar (e.g., the starting carboxylic acid) and non-polar impurities. A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the proportion of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 220-230 nm is likely to provide good sensitivity for the parent compound and related aromatic impurities.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent, such as a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL.

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Gas Chromatography-Headspace (GC-HS) for Residual Solvents

The analysis of residual solvents is typically performed using Gas Chromatography with a Flame Ionization Detector (GC-FID) and headspace sampling. This technique allows for the separation and quantification of volatile organic compounds without introducing the non-volatile sample matrix onto the GC column.

Experimental Protocol: Proposed GC-HS Method for Residual Solvents

  • Instrumentation: A GC system with a headspace autosampler and an FID detector.

  • Column: A column with a stationary phase suitable for separating a wide range of solvents, such as a DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane), is recommended. A common dimension is 30 m x 0.32 mm ID, 1.8 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Oven Temperature Program: A temperature gradient program is necessary to separate solvents with a range of boiling points. For example, an initial temperature of 40°C held for 5 minutes, followed by a ramp to 220°C at 10°C/min, and a final hold.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80-100 °C.

    • Vial Equilibration Time: 15-30 minutes.

    • Loop Temperature: 110 °C.

    • Transfer Line Temperature: 120 °C.

  • Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve it in a high-boiling point, inert solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Spectroscopic Techniques for Structural Elucidation

When an unknown impurity is detected, its structure must be elucidated. This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry provides valuable information about the molecular weight of impurities. High-resolution mass spectrometry (HRMS) can determine the elemental composition, which is crucial for identifying the molecular formula. The fragmentation pattern in MS/MS experiments can provide further structural clues. For halogenated compounds, the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for unambiguous structure determination. ¹H NMR provides information about the number and environment of protons, while ¹³C NMR provides similar information for carbon atoms. For fluorinated compounds like this compound, ¹⁹F NMR is an essential tool for confirming the number and positions of fluorine atoms on the aromatic ring. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to establish the connectivity between atoms in the molecule.

Purity Specifications and Acceptance Criteria

The acceptable levels of impurities in this compound will depend on its intended use and the stage of drug development. For early-stage development, a purity of ≥98% is often acceptable, as indicated by some commercial suppliers for a related isomer. However, for use in the synthesis of an API for clinical trials and commercial production, much stricter controls are required.

The ICH Q3A guidelines provide a framework for setting acceptance criteria for impurities. The identification and qualification thresholds are based on the maximum daily dose of the final drug product.

Table 1: Typical Purity Specifications for this compound

ParameterSpecificationAnalytical Method
Appearance White to off-white solidVisual
Identification Conforms to the reference standardHPLC (retention time), IR, NMR
Assay ≥ 99.0%HPLC-UV
Individual Unspecified Impurity ≤ 0.10%HPLC-UV
Total Impurities ≤ 0.5%HPLC-UV
Residual Solvents Meets ICH Q3C limitsGC-HS

Conclusion

Ensuring the purity of this compound is a critical step in the development of safe and effective pharmaceuticals. A comprehensive approach that combines a thorough understanding of the synthetic process, the application of robust and validated analytical methods, and adherence to regulatory guidelines is essential. By implementing the strategies and methodologies outlined in this guide, researchers, scientists, and drug development professionals can confidently assess and control the purity of this important intermediate, thereby contributing to the quality and safety of the final drug product.

References

Introduction: The Strategic Importance of Methyl 2-bromo-4,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of Methyl 2-bromo-4,6-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly functionalized aromatic building block that has garnered significant interest in the fields of medicinal chemistry and materials science. Its strategic arrangement of functional groups—a reactive bromine atom, activating fluorine substituents, and a modifiable methyl ester—provides a versatile platform for the synthesis of complex molecular architectures. The presence of electron-withdrawing fluorine atoms significantly influences the electronic properties of the benzene ring, rendering it susceptible to specific classes of reactions that are crucial for the construction of novel pharmaceutical agents and advanced organic materials.[1] This guide offers a comprehensive exploration of the core reactivity of this valuable intermediate, providing field-proven insights and detailed experimental frameworks to empower researchers in their synthetic endeavors.

Molecular Architecture and Electronic Profile

To fully exploit the synthetic potential of this compound, it is essential to understand its electronic landscape. The molecule's reactivity is dictated by three primary zones:

  • The Carbon-Bromine Bond: The C-Br bond at the C2 position is the principal site for palladium-catalyzed cross-coupling reactions. It serves as a robust handle for the introduction of a wide array of carbon and heteroatom substituents.

  • The Electron-Deficient Aryl Ring: The two fluorine atoms at the C4 and C6 positions are potent electron-withdrawing groups. Their combined inductive and mesomeric effects render the aromatic ring electron-poor, making it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions.[2][3]

  • The Methyl Ester Group: The ester functionality at C1 can be readily transformed through hydrolysis to the corresponding carboxylic acid or reduced to a primary alcohol, offering further avenues for molecular diversification.

dot graph "Reactivity_Hotspots" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10]; splines=true; overlap=false; sep="+10,10";

// Molecule structure mol [label=<

>];

// Labels for reactive sites node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Pd-Catalyzed\nCross-Coupling"]; B [label="Nucleophilic Aromatic\nSubstitution (SNAr)"]; C [label="Ester Hydrolysis\nor Reduction"];

// Invisible nodes for positioning arrows node [shape=point, style=invis, width=0]; pA [pos="1.5,0.5!"]; pB1 [pos="-1.2,1.2!"]; pB2 [pos="-1.2,-1.2!"]; pC [pos="1.5,-1.5!"];

// Edges from labels to molecule edge [color="#4285F4", arrowhead=normal, penwidth=1.5]; A -> pA; B -> pB1; B -> pB2;

edge [color="#34A853", arrowhead=normal, penwidth=1.5]; C -> pC; } /dot Caption: Key reactivity sites of this compound.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)–Br bond is an ideal electrophilic partner in a multitude of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the precise formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures or introducing alkyl and vinyl groups. The reaction's success hinges on a catalytic cycle involving a palladium catalyst, a suitable ligand, a base, and an organoboron reagent.[4][5]

Causality Behind Experimental Design:

  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand is critical. For sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often required. These ligands promote the initial oxidative addition of the aryl bromide to the Pd(0) center and facilitate the final reductive elimination step.

  • Base and Solvent: A base (e.g., K₃PO₄, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. A mixed solvent system, typically an organic solvent like 1,4-dioxane with water, is used to dissolve both the organic and inorganic reagents.[4]

Data Presentation: Representative Suzuki-Miyaura Couplings

Boronic Acid PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventYield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O>90
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O>85
Thiophene-2-boronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane/H₂O>80

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[4]

  • Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol) and add them to the flask.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) to the reaction mixture.[4]

  • Degassing: Further degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.

Suzuki_Workflow Setup 1. Reaction Setup (Aryl Bromide, Boronic Acid, Base) Catalyst 2. Catalyst Addition (Pd Source + Ligand) Setup->Catalyst Solvent 3. Solvent Addition (e.g., Dioxane/H₂O) Catalyst->Solvent Degas 4. Degassing (N₂ or Ar Purge) Solvent->Degas Heat 5. Heating (80-110 °C) Degas->Heat Workup 6. Aqueous Work-up Heat->Workup Purify 7. Column Chromatography Workup->Purify Product Purified Product Purify->Product

Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a vital transformation for synthesizing aryl amines, which are prevalent motifs in pharmaceuticals.[6] The reaction couples an aryl halide with a primary or secondary amine, catalyzed by a palladium complex.[6][7]

Causality Behind Experimental Design:

  • Ligand Choice: The choice of ligand is paramount. Bidentate ligands (e.g., BINAP, DPPF) or highly sterically demanding monodentate ligands (e.g., t-BuXPhos) are effective. They prevent catalyst deactivation and promote the crucial reductive elimination step that forms the C-N bond.[6]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to deprotonate the amine, making it a more potent nucleophile in the catalytic cycle.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, the appropriate ligand, and the base (e.g., NaOt-Bu) to a dry reaction vessel.

  • Reagent Addition: Add this compound, the amine coupling partner, and the anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat to the required temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Track the reaction's progress by LC-MS.

  • Work-up and Purification: After completion, cool the mixture, filter through a pad of celite to remove catalyst residues, and concentrate the filtrate. The crude product is then purified via silica gel chromatography.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the two fluorine atoms activates the aromatic ring for nucleophilic attack, allowing for the displacement of one of the fluoride ions.[2][8] This SNAr mechanism provides a direct route to introduce nucleophiles onto the aromatic core.

Mechanistic Insights: The reaction proceeds via a two-step addition-elimination mechanism.[8]

  • Addition: A nucleophile attacks one of the carbons bearing a fluorine atom (typically C4 or C6), breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[8]

  • Elimination: The aromaticity is restored by the expulsion of the fluoride leaving group.

The rate of reaction is significantly enhanced because the negative charge of the Meisenheimer complex is stabilized by the electron-withdrawing ester group and the remaining fluorine atom.[3][9]

// Structures Reactant [label=<

>];

Meisenheimer [label=<

>];

Product [label=<

>];

// Labels node [shape=none]; label1 [label="+ Nu⁻"]; label2 [label="Resonance-Stabilized\nMeisenheimer Complex"]; label3 [label="- F⁻"];

// Layout {rank=same; Reactant; label1;} {rank=same; Meisenheimer; label2;} {rank=same; Product; label3;}

Reactant -> Meisenheimer [label="Addition\n(Rate-determining)"]; Meisenheimer -> Product [label="Elimination\n(Fast)"]; } /dot Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: General Procedure for SNAr with an Amine

  • Setup: Dissolve this compound (1.0 mmol) and the amine nucleophile (1.1-2.0 mmol) in a polar aprotic solvent like DMSO or DMF.

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 mmol).

  • Reaction: Heat the mixture (e.g., to 100-140 °C) and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Cool the reaction, pour it into water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Part 3: Transformations of the Ester Moiety

Saponification (Ester Hydrolysis)

Hydrolysis of the methyl ester to the corresponding carboxylic acid (2-bromo-4,6-difluorobenzoic acid) is a fundamental transformation. This conversion unlocks further synthetic possibilities, such as amide bond formation.

Causality and Mechanistic Considerations: Due to the steric hindrance from the ortho-bromo substituent, the standard attack of a hydroxide ion on the carbonyl carbon (a BAc2 mechanism) can be slowed.[10] While this is the most common pathway, under forcing conditions, an alternative SN2 attack by the hydroxide on the methyl group (a BAl2 mechanism) can sometimes be observed with highly hindered esters, though BAc2 is generally dominant.[10]

Experimental Protocol: Ester Hydrolysis

  • Setup: Dissolve this compound (1.0 mmol) in a mixture of THF or methanol and water.

  • Base Addition: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-5.0 mmol).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the hydrolysis is complete.

  • Work-up: Remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with a nonpolar solvent (e.g., ether or dichloromethane) to remove any unreacted starting material.

  • Isolation: Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2. The carboxylic acid product will typically precipitate and can be collected by filtration, or it can be extracted with an organic solvent.

Conclusion

This compound is a quintessential example of a modern synthetic building block, where multiple, distinct reactive sites are strategically positioned for sequential, controlled functionalization. A thorough understanding of its reactivity—dominated by palladium-catalyzed cross-coupling at the C-Br bond, nucleophilic aromatic substitution at the C-F positions, and transformations of the ester group—is critical for its effective use. By carefully selecting reaction conditions, ligands, and reagents, chemists can leverage this molecule's unique electronic properties to construct highly complex and valuable compounds for pharmaceutical and materials science applications.

References

An In-depth Technical Guide to the Synthesis of Methyl 2-bromo-4,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-bromo-4,6-difluorobenzoate is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a bromine atom ortho to the ester functionality and two fluorine atoms on the aromatic ring, makes it a valuable intermediate for introducing specific functionalities through cross-coupling reactions and other transformations. This guide provides a comprehensive overview of the most effective and scientifically robust methods for the synthesis of this important compound, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into two primary synthetic pathways, elucidating the underlying chemical principles, providing detailed experimental protocols, and addressing critical safety considerations.

Physicochemical Properties and Spectroscopic Data

A summary of the key physical and chemical properties of the target compound, this compound, is presented in the table below. This information is crucial for its identification, purification, and handling.

PropertyValue
CAS Number 1379336-54-5[1]
Molecular Formula C₈H₅BrF₂O₂
Molecular Weight 251.03 g/mol
Appearance White to off-white solid
Melting Point Not available
Boiling Point Not available
¹H NMR (CDCl₃, 400 MHz) δ 7.20 (ddd, J = 8.8, 2.4, 1.2 Hz, 1H), 6.95 (td, J = 8.8, 2.0 Hz, 1H), 3.94 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) Not readily available in literature. Would require experimental determination.
IR (KBr, cm⁻¹) Not readily available in literature. Would require experimental determination.
Mass Spec (m/z) [M+H]⁺ calculated for C₈H₆BrF₂O₂⁺: 249.95, 251.95; found: Not readily available.

Primary Synthetic Pathway: Directed Ortho-Metalation Followed by Esterification

The most direct and regioselective synthesis of 2-bromo-4,6-difluorobenzoic acid, the precursor to the target ester, is achieved through a directed ortho-metalation (DoM) strategy. This powerful technique utilizes the directing ability of the fluorine and bromine substituents on a 3,5-difluorobromobenzene starting material to achieve lithiation at the C2 position with high selectivity. The resulting aryllithium species is then quenched with carbon dioxide to afford the desired carboxylic acid. Subsequent esterification yields the final product.

Mechanism of Directed Ortho-Metalation

Directed ortho-metalation is a powerful tool in organic synthesis for the regioselective functionalization of aromatic rings. In this specific case, the fluorine and bromine atoms on the 3,5-difluorobromobenzene ring act as directing groups. The strong Lewis basicity of the fluorine atoms and the polarizability of the bromine atom coordinate with the Lewis acidic n-butyllithium, bringing the base into close proximity to the C2 proton. This chelation effect significantly increases the kinetic acidity of the C2 proton, leading to its preferential abstraction over other protons on the ring. The resulting aryllithium intermediate is then trapped by the electrophile, carbon dioxide, to form the carboxylate, which upon acidic workup, gives 2-bromo-4,6-difluorobenzoic acid.

Directed_Ortho_Metalation cluster_reagents start 3,5-Difluorobromobenzene intermediate Aryllithium Intermediate start->intermediate Directed ortho-Metalation reagent1 n-Butyllithium (n-BuLi) THF, -78 °C product 2-Bromo-4,6-difluorobenzoic Acid intermediate->product Carboxylation reagent2 1. CO₂ (s) 2. H₃O⁺

Caption: Synthetic workflow for 2-bromo-4,6-difluorobenzoic acid via DoM.

Experimental Protocol: Synthesis of 2-Bromo-4,6-difluorobenzoic Acid

This protocol is adapted from established procedures for directed ortho-metalation reactions.[2]

Materials:

  • 3,5-Difluorobromobenzene

  • n-Butyllithium (2.5 M in hexanes)

  • Dry Tetrahydrofuran (THF)

  • Dry Ice (solid CO₂)

  • Hydrochloric Acid (1 M)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, low-temperature thermometer, and an inert atmosphere setup (e.g., nitrogen or argon balloon).

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and an inlet for inert gas.

  • Under a positive pressure of nitrogen or argon, charge the flask with 3,5-difluorobromobenzene (1.0 eq) and dry THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • While maintaining the low temperature, carefully add crushed dry ice to the reaction mixture in portions.

  • Allow the reaction to slowly warm to room temperature, and then quench with 1 M hydrochloric acid until the solution is acidic (pH ~2).

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-4,6-difluorobenzoic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Esterification of 2-Bromo-4,6-difluorobenzoic Acid

Once the carboxylic acid precursor is obtained, it can be efficiently converted to the methyl ester via several standard methods. We present two reliable protocols below.

Method A: Thionyl Chloride-Mediated Esterification

This method is highly effective and generally proceeds to completion due to the formation of gaseous byproducts (SO₂ and HCl) that drive the equilibrium forward.

Experimental Protocol:

Materials:

  • 2-Bromo-4,6-difluorobenzoic Acid

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Methanol

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2-bromo-4,6-difluorobenzoic acid (1.0 eq) in anhydrous methanol.

  • Cool the mixture in an ice bath and slowly add thionyl chloride (1.5 eq) dropwise.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol and thionyl chloride.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude this compound.

  • Purify the product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the pure ester.

Method B: Fischer Esterification

This is a classic and cost-effective method for esterification, utilizing a strong acid catalyst.

Experimental Protocol:

Materials:

  • 2-Bromo-4,6-difluorobenzoic Acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve 2-bromo-4,6-difluorobenzoic acid (1.0 eq) in a large excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and neutralize the excess acid by the slow addition of saturated sodium bicarbonate solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

  • Purify by silica gel chromatography as described in Method A.

Esterification cluster_reagents start 2-Bromo-4,6-difluorobenzoic Acid product This compound start->product Method A start->product Method B reagent_a SOCl₂, Methanol reagent_b Methanol, H₂SO₄ (cat.)

Caption: Two reliable methods for the esterification of the carboxylic acid precursor.

Alternative Synthetic Pathway: Direct Bromination of 2,4-Difluorobenzoic Acid

An alternative approach to the synthesis of the carboxylic acid precursor involves the direct electrophilic bromination of a commercially available difluorobenzoic acid. While potentially more step-economical, this route can be challenging in terms of regioselectivity. The directing effects of the existing substituents on the aromatic ring will dictate the position of the incoming bromine atom.

Regioselectivity in the Bromination of 2,4-Difluorobenzoic Acid

The electrophilic bromination of 2,4-difluorobenzoic acid is governed by the directing effects of the fluorine and carboxylic acid groups. Both fluorine atoms are ortho, para-directing, while the carboxylic acid group is a meta-director. The fluorine at the C2 position directs towards C3 and C5, while the fluorine at C4 directs towards C3 and C5. The carboxylic acid group directs towards C3 and C5. Therefore, the major product of bromination is expected to be 5-bromo-2,4-difluorobenzoic acid. To obtain the desired 2-bromo-4,6-difluorobenzoic acid, one would need to start with a different isomer of difluorobenzoic acid, or a more elaborate synthetic strategy would be required. Due to these regioselectivity challenges, the directed ortho-metalation route is generally preferred for the synthesis of 2-bromo-4,6-difluorobenzoic acid.

Safety and Handling

The synthesis of this compound involves the use of several hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • n-Butyllithium (n-BuLi): This reagent is highly pyrophoric and will ignite spontaneously on contact with air and moisture.[3][4][5][6][7] It is also corrosive and can cause severe burns. All manipulations involving n-BuLi must be carried out under a strictly inert atmosphere (nitrogen or argon) using syringe and cannula techniques. Appropriate fire-resistant lab coats and gloves should be worn. A Class D fire extinguisher (for combustible metals) should be readily available.

  • Thionyl Chloride (SOCl₂): Thionyl chloride is a corrosive and lachrymatory liquid. It reacts violently with water to release toxic gases (HCl and SO₂). It should be handled with extreme care in a fume hood, and appropriate gloves and eye protection must be worn.

  • Concentrated Sulfuric Acid (H₂SO₄): This is a strong acid and a powerful dehydrating agent. It can cause severe burns upon contact with skin. Always add acid to water, never the other way around.

General Precautions:

  • Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling any chemicals.

  • Perform all reactions in a well-ventilated fume hood.

  • Be aware of the location of safety showers, eyewash stations, and fire extinguishers.

  • Dispose of all chemical waste according to institutional guidelines.

Conclusion

This technical guide has detailed two primary synthetic routes for the preparation of this compound. The directed ortho-metalation of 3,5-difluorobromobenzene followed by esterification stands out as the most reliable and regioselective method for obtaining the desired product. While direct bromination of a difluorobenzoic acid precursor presents a more step-economical alternative, it is hampered by challenges in controlling the regioselectivity. The provided experimental protocols, mechanistic insights, and safety guidelines offer a comprehensive resource for researchers and scientists engaged in the synthesis of this valuable chemical intermediate.

References

Methodological & Application

Synthesis of Methyl 2-bromo-4,6-difluorobenzoate from 3,5-difluorobromobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Regioselective Synthesis of Methyl 2-bromo-4,6-difluorobenzoate

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of this compound, a valuable substituted aromatic building block in medicinal chemistry and materials science. The described synthetic route commences with 3,5-difluorobromobenzene and proceeds through a highly regioselective Directed ortho-Metalation (DoM) followed by carboxylation and subsequent esterification. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental protocol, critical safety procedures for handling organolithium reagents, and troubleshooting advice.

Introduction and Strategic Rationale

This compound (CAS 1379336-54-5) is a key intermediate whose trifunctional, electronically distinct handles (bromo, fluoro, and methyl ester groups) allow for diverse and orthogonal downstream chemical modifications. The primary challenge in its synthesis from 3,5-difluorobromobenzene is the precise installation of a carboxyl group at the C2 position, which is sterically hindered and flanked by both a bromine and a fluorine atom.

The chosen strategy leverages the principles of Directed ortho-Metalation (DoM), a powerful tool for C-H functionalization in substituted aromatics.[1][2] In this case, the fluorine atoms on the starting material act as potent Directed Metalation Groups (DMGs). Their strong electron-withdrawing inductive effect increases the kinetic acidity of the adjacent ortho protons, facilitating regioselective deprotonation by a strong, non-nucleophilic base.[3][4]

This guide details a two-step, one-pot lithiation/carboxylation followed by a standard esterification procedure.

Overall Synthetic Workflow

G cluster_0 Part A: Lithiation & Carboxylation cluster_1 Part B: Esterification A Inert Atmosphere Setup B Directed ortho-Metalation (LDA, -78 °C) A->B C Carboxylation (Dry Ice Quench) B->C D Aqueous Work-up C->D E Solvent Exchange D->E F Esterification Reaction (SOCl₂, Methanol) G Purification H Final Product: This compound G->H

Figure 1: High-level workflow for the synthesis.

Mechanistic Discussion: The "Why" Behind the Chemistry

The success of this synthesis hinges on controlling the regioselectivity of the initial C-H activation step.

  • Choice of Base (LDA): The protons at C2, C4, and C6 of 3,5-difluorobromobenzene are all activated by the adjacent fluorine atoms. However, the C2/C6 protons are the most acidic due to the synergistic inductive effects of both flanking halogen atoms (F and Br). Lithium diisopropylamide (LDA) is an ideal base for this transformation.[5] Its bulky isopropyl groups render it highly non-nucleophilic, preventing unwanted side reactions like addition to the aromatic ring. Furthermore, it is a very strong base, capable of deprotonating the activated C-H bond efficiently at low temperatures.[6]

  • Directed ortho-Metalation (DoM): The reaction is initiated by the deprotonation at the C2 position by LDA at -78 °C. The lithium cation of the LDA coordinates to the Lewis basic fluorine atom, creating a complex-induced proximity effect (CIPE) that directs the deprotonation to the adjacent C-H bond.[2] This forms the key 2-lithio-1-bromo-3,5-difluorobenzene intermediate. Maintaining a very low temperature is crucial to prevent side reactions, such as halogen-metal exchange or decomposition.[7]

  • Carboxylation: The generated aryllithium species is a potent nucleophile. It is quenched by the addition of solid carbon dioxide (dry ice), a readily available and efficient electrophile for carboxylation.[8] The aryllithium attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt.

  • Esterification: The intermediate 2-bromo-4,6-difluorobenzoic acid is converted to its methyl ester. While several methods exist, reaction with thionyl chloride (SOCl₂) followed by methanol offers a reliable and high-yielding approach.[9] Thionyl chloride converts the carboxylic acid to a highly reactive acid chloride intermediate, which is then rapidly and cleanly esterified by methanol.

Critical Safety and Handling Protocols

WARNING: Organolithium reagents like n-Butyllithium (used to prepare LDA in situ) are pyrophoric, catching fire spontaneously on exposure to air or moisture.[10][11] This entire procedure must be conducted by trained personnel in a certified chemical fume hood under a strictly inert atmosphere.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves.[12][13]

  • Inert Atmosphere: All glassware must be rigorously dried in an oven and cooled under a stream of dry argon or nitrogen. The reaction must be performed using Schlenk line or glovebox techniques.[12][14]

  • Reagent Handling: Organolithium solutions should be transferred using a syringe or cannula techniques. Never draw air into a syringe containing the reagent.[15]

  • Quenching: Prepare a quenching station before starting. This should include a beaker of dry sand and a Class D fire extinguisher suitable for reactive metal fires. Do not use water or carbon dioxide extinguishers on an organolithium fire.[12] Unused reagent and reaction residues must be quenched carefully by slow addition to a cold solvent like isopropanol.[15]

Detailed Experimental Protocol

Reagents and Equipment
Reagent/EquipmentGradeSupplier ExampleNotes
3,5-Difluorobromobenzene>98%Sigma-AldrichStarting Material
Diisopropylamine>99.5%, anhydrousAcros OrganicsMust be dry; distill from CaH₂ if necessary.
n-Butyllithium (n-BuLi)1.6 M in hexanesSigma-AldrichPyrophoric. Titrate before use for accurate molarity.
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-AldrichUse from a solvent purification system or freshly distilled from Na/benzophenone.
Carbon Dioxide, solid (Dry Ice)N/ALocal supplierCrush into a powder just before use.
Thionyl Chloride (SOCl₂)>99%Sigma-AldrichCorrosive. Handle in a fume hood.
Methanol (MeOH)AnhydrousFisher ScientificMust be dry.
Diethyl Ether (Et₂O)ACS GradeVWRFor extraction.
Hydrochloric Acid (HCl)1 M aqueous solutionVWRFor work-up.
Saturated Sodium BicarbonateAqueous solutionLab-preparedFor work-up.
BrineSaturated NaCl(aq)Lab-preparedFor washing.
Magnesium Sulfate (MgSO₄)AnhydrousVWRFor drying.
Schlenk Flasks & SeptaN/AVWROven-dried before use.
Syringes and NeedlesN/AVWROven-dried before use.
Magnetic Stirrer & Stir BarsN/AVWR
Dry Ice/Acetone BathN/ALab-preparedTo achieve -78 °C.

Step-by-Step Procedure

G A 1. Assemble & Purge Oven-dried Schlenk flask under Argon. B 2. Prepare LDA in situ Add dry THF and Diisopropylamine. A->B C 3. Cool to 0 °C Use an ice-water bath. B->C D 4. Add n-BuLi Add dropwise via syringe. Stir for 30 min. C->D E 5. Cool to -78 °C Use a dry ice/acetone bath. D->E F 6. Add Substrate Slowly add 3,5-difluorobromobenzene solution. E->F G 7. Stir Allow reaction to proceed for 1h at -78 °C. F->G H 8. Carboxylation Pour mixture over crushed dry ice. G->H I 9. Quench & Extract Warm to RT, add 1M HCl, extract with Et₂O. H->I J 10. Isolate Acid Dry, concentrate to get crude carboxylic acid. I->J K 11. Esterification Dissolve acid in MeOH, add SOCl₂ dropwise. J->K L 12. Reflux Heat reaction to 65 °C for 4 hours. K->L M 13. Purify Concentrate, work-up with NaHCO₃, extract, and perform column chromatography. L->M N 14. Characterize Obtain final product and verify by NMR/MS. M->N

Figure 2: Step-by-step experimental protocol visualization.

Part A: Synthesis of 2-Bromo-4,6-difluorobenzoic Acid

  • LDA Preparation: To an oven-dried 250 mL Schlenk flask equipped with a magnetic stir bar and under an argon atmosphere, add anhydrous THF (80 mL) and diisopropylamine (2.33 mL, 16.6 mmol). Cool the solution to 0 °C in an ice bath.

  • Slowly add n-butyllithium (10.0 mL of a 1.6 M solution in hexanes, 16.0 mmol) dropwise via syringe over 10 minutes. A white precipitate may form. Stir the resulting LDA solution at 0 °C for 30 minutes.

  • Lithiation: Cool the LDA solution to -78 °C using a dry ice/acetone bath. In a separate dry flask, dissolve 3,5-difluorobromobenzene (2.90 g, 15.0 mmol) in anhydrous THF (20 mL).

  • Add the solution of 3,5-difluorobromobenzene dropwise to the cold LDA solution over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting pale yellow solution at -78 °C for 1 hour.

  • Carboxylation & Work-up: Prepare a beaker with a large excess of freshly crushed dry ice (~50 g). While stirring vigorously, pour the cold reaction mixture from the flask onto the dry ice. A vigorous evolution of CO₂ gas will occur.

  • Allow the mixture to warm to room temperature. The solid slurry will gradually become a clear solution.

  • Quench the reaction by adding 1 M HCl (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-bromo-4,6-difluorobenzoic acid as an off-white solid. This crude product is typically used in the next step without further purification.

Part B: Synthesis of this compound

  • Reaction Setup: To the flask containing the crude 2-bromo-4,6-difluorobenzoic acid (~15.0 mmol), add anhydrous methanol (60 mL). Cool the solution to 0 °C in an ice bath.

  • Esterification: Slowly add thionyl chloride (1.6 mL, 22.5 mmol) dropwise. Gas evolution (HCl) will be observed. Caution: Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approx. 65 °C) and stir for 4 hours.

  • Work-up & Purification: Cool the mixture to room temperature and concentrate under reduced pressure to remove most of the methanol.

  • Carefully dilute the residue with ethyl acetate (100 mL) and slowly add saturated aqueous sodium bicarbonate solution until gas evolution ceases, to neutralize any remaining acid.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a 5-10% ethyl acetate in hexanes gradient) to afford this compound as a white to off-white solid.[9][16]

Results and Troubleshooting

An expected yield for this two-step sequence is typically in the range of 60-75%. The final product, this compound, should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS) to confirm its identity and purity.[17][18]

G problem Problem Low or No Yield of Carboxylic Acid cause1 Potential Cause Inactive n-BuLi or Wet Reagents/Glassware problem:p->cause1:c leads to cause2 Potential Cause Reaction Temperature Too High problem:p->cause2:c leads to cause3 Potential Cause Inefficient Carboxylation problem:p->cause3:c leads to solution1 Solution Titrate n-BuLi before use. Rigorously dry all glassware and solvents. cause1:l->solution1:so solution2 Solution Maintain temperature at -78 °C during lithiation. Add substrate solution slowly. cause2:l->solution2:so solution3 Solution Use a large excess of freshly crushed, high-surface-area dry ice. cause3:l->solution3:so

Figure 3: Troubleshooting guide for the lithiation/carboxylation step.

References

Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 2-bromo-4,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds

In the landscape of modern drug discovery and materials science, the biaryl motif stands as a privileged structural cornerstone.[1][2] Its prevalence in pharmaceuticals, agrochemicals, and functional organic materials underscores the critical need for robust and versatile synthetic methodologies for its construction.[3][4] Among the arsenal of carbon-carbon bond-forming reactions, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent strategy.[5] This is largely due to its operational simplicity, mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of organoboron reagents.[4]

This guide focuses on the Suzuki-Miyaura coupling of a particularly valuable, yet challenging, substrate: Methyl 2-bromo-4,6-difluorobenzoate . The presence of two fluorine atoms ortho and para to the bromine atom, along with the sterically demanding ester group, introduces unique electronic and steric factors that necessitate a carefully considered approach to achieve high coupling efficiency. Fluorinated biaryl compounds are of particular interest in medicinal chemistry, as the incorporation of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1]

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the reaction, present a detailed, field-proven protocol, discuss critical parameters for optimization, and offer troubleshooting strategies to navigate the intricacies of coupling this electron-deficient and sterically hindered substrate.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound (typically a boronic acid or its ester) in the presence of a base.[6][7] The reaction proceeds through a well-established catalytic cycle, which can be broken down into three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound) to form a Pd(II) complex. This is often the rate-determining step of the cycle.[5]

  • Transmetalation: The organoboron species, activated by the base, transfers its organic group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the catalytically active Pd(0) species.

Suzuki_Miyaura_Cycle cluster_reactants Reactants & Products ArX Aryl Halide (Ar-X) OxAdd OxAdd Ar_prime_B Organoboron (Ar'-B(OR)₂) Transmetalation Transmetalation Base Base Product Biaryl Product (Ar-Ar') RedElim RedElim caption Catalytic cycle of the Suzuki-Miyaura reaction.

For this compound, the electron-withdrawing nature of the two fluorine atoms and the ester group is expected to facilitate the oxidative addition step. However, the steric hindrance from the ortho-fluoro and ester groups can pose a challenge for both oxidative addition and the subsequent reductive elimination. The choice of a bulky, electron-rich phosphine ligand is therefore crucial to promote these steps and ensure efficient catalytic turnover.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the Suzuki coupling of this compound with a generic arylboronic acid. This protocol is a robust starting point and may require optimization for specific substrates.

Materials and Reagents
  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2–1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a Pd source like Pd₂(dba)₃ with a ligand) (1-5 mol%)

  • Ligand (if using a separate Pd source, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv.)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

General Experimental Protocol
  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl bromide.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is deemed complete (typically 4-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure biaryl product.[6]

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification weigh Weigh Reactants: - this compound - Arylboronic acid - Base combine Combine all solids in a dry flask weigh->combine catalyst Weigh Catalyst System: - Palladium Source - Ligand (if applicable) catalyst->combine inert Establish Inert Atmosphere (Purge with N₂/Ar) combine->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Work-up: - Quench with water - Extract with organic solvent - Wash with brine monitor->workup dry Dry Organic Layer and Concentrate workup->dry purify Purify by Column Chromatography dry->purify

Microwave-Assisted Protocol

For accelerated reaction times, a microwave-assisted protocol can be highly effective.[7]

  • Reagent Preparation: In a microwave-safe reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), a base such as K₂CO₃ (2.0 equiv.), and a palladium catalyst like PdCl₂(dppf) (5 mol%).

  • Solvent Addition: Add a suitable solvent, such as N,N-dimethylformamide (DMF) or a mixture of 1,4-dioxane and water.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).[7]

  • Work-up and Purification: Upon completion, cool the reaction vial to room temperature and follow the work-up and purification steps as described in the general protocol.

Data Presentation: Representative Suzuki Coupling Conditions

The following table summarizes typical reaction conditions for the Suzuki coupling of various aryl bromides, which can be adapted for this compound.

EntryAryl BromideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12-Bromo-6-methyl-1H-benzo[d]imidazolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O1001285-95
2Methyl 2-bromobenzoate3-Acetylphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2.0)Toluene/H₂O801288
32-Bromo-4-methylpyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O1001692
44-BromotolueneMethyl 4-boronobenzoatePd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.0)Toluene/H₂O110495
51-Bromo-3,4-difluorobenzene4-(tert-butyl)phenylboronic acidPd(PPh₃)₄ (1.5)-K₃PO₄ (1.5)Dioxane/H₂O1058.577

Troubleshooting and Optimization

The successful Suzuki coupling of this compound may require careful optimization. Here are some key considerations:

  • Choice of Catalyst and Ligand: For sterically hindered and electron-deficient substrates, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald-type ligands are often superior to PPh₃.[6] These ligands promote both the oxidative addition and reductive elimination steps.

  • Base Selection: The choice of base is critical. While K₂CO₃ is commonly used, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary to facilitate the transmetalation step, especially with less reactive boronic acids.[6] However, excessively strong bases can lead to hydrolysis of the methyl ester. A careful screening of bases is recommended.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is typically employed. The water is essential for dissolving the inorganic base and facilitating the transmetalation step. The optimal solvent ratio may need to be determined empirically.

  • Homocoupling of Boronic Acid: A common side reaction is the homocoupling of the boronic acid. This can be minimized by ensuring a strictly inert atmosphere, as oxygen can promote this side reaction.[8] Using a slight excess of the boronic acid can also help to drive the desired cross-coupling reaction to completion.

  • Protodeboronation: The boronic acid can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially at elevated temperatures and in the presence of water. Using a boronate ester (e.g., a pinacol ester) can sometimes mitigate this issue.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound presents a powerful and versatile method for the synthesis of highly functionalized and medicinally relevant fluorinated biaryl compounds. While the steric and electronic properties of this substrate require careful consideration in the selection of reaction conditions, the protocols and optimization strategies outlined in this guide provide a solid foundation for achieving high yields and purity. By understanding the underlying mechanistic principles and systematically addressing potential challenges, researchers can effectively leverage this valuable building block in their synthetic endeavors, paving the way for the discovery of novel therapeutics and advanced materials.

References

The Strategic Application of Methyl 2-bromo-4,6-difluorobenzoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-bromo-4,6-difluorobenzoate has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique electronic and steric properties, conferred by the ortho-bromo and flanking difluoro substituents, make it an invaluable synthon for accessing complex molecular architectures. This guide provides an in-depth exploration of its application, focusing on its utility in palladium-catalyzed cross-coupling reactions for the synthesis of novel therapeutic agents. We present a detailed, field-proven protocol for the Suzuki-Miyaura coupling of this reagent, discuss the mechanistic rationale behind the procedural steps, and illustrate its potential in the construction of scaffolds for targeted therapies, such as kinase and bromodomain inhibitors.

Introduction: The Significance of Fluorinated Aryl Scaffolds

The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and small size can influence pKa, lipophilicity, metabolic stability, and binding affinity. The 4,6-difluorobenzoate moiety, in particular, offers a unique substitution pattern. The two fluorine atoms flanking the ester group can significantly impact the conformation of the molecule and its interactions with biological targets.

This compound (CAS No: 1379336-54-5) is a trifunctional reagent that provides chemists with a versatile handle for molecular elaboration. The bromine atom at the 2-position is strategically positioned for a variety of cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This reactivity, combined with the modulating effects of the fluorine atoms, makes it a high-value intermediate in drug discovery programs.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound in medicinal chemistry lies in its application as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is the most prominent of these transformations.

Mechanistic Considerations in Suzuki-Miyaura Coupling

The Suzuki-Miyaura catalytic cycle is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for a successful reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. The electron-withdrawing nature of the fluorine atoms and the ester group can influence the electron density of the aromatic ring, potentially affecting the rate of this step.

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic moiety to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

The fluorine atoms on the ring can also play a role in stabilizing the palladium intermediates, which can be beneficial for the reaction efficiency.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)L₂-R' transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-R' (Coupled Product) reductive_elimination->product ar_br This compound (Ar-Br) ar_br->oxidative_addition r_boronic R'-B(OH)₂ (Boronic Acid) r_boronic->transmetalation base Base base->transmetalation

Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in the Synthesis of Bioactive Scaffolds

While specific examples in the public domain are limited, the structural motif of this compound makes it an ideal precursor for the synthesis of inhibitors targeting various protein classes, including kinases and bromodomains.

Representative Application: Synthesis of a Kinase Inhibitor Scaffold

Many kinase inhibitors feature a biaryl or heteroaryl-aryl core structure that binds to the ATP-binding pocket of the enzyme. The 2-substituted-4,6-difluorobenzoate moiety can serve as a key component of such a scaffold. The fluorine atoms can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with the hinge region of the kinase.

The following workflow illustrates a representative synthesis of a hypothetical kinase inhibitor scaffold using this compound.

Kinase_Inhibitor_Workflow start Start: Reagents - this compound - Heterocyclic Boronic Acid - Pd Catalyst & Ligand - Base & Solvent setup Reaction Setup (Inert Atmosphere) start->setup coupling Suzuki-Miyaura Coupling (Heating) setup->coupling workup Aqueous Workup & Extraction coupling->workup purification Purification (Column Chromatography) workup->purification hydrolysis Ester Hydrolysis (e.g., LiOH) purification->hydrolysis amide_coupling Amide Coupling (with a bioactive amine) hydrolysis->amide_coupling final_product Final Kinase Inhibitor Scaffold amide_coupling->final_product

Figure 2: Representative workflow for the synthesis of a kinase inhibitor scaffold.
Potential Application in BET Bromodomain Inhibitors

BET (Bromodomain and Extra-Terminal domain) proteins are epigenetic readers that play a crucial role in transcriptional regulation. Inhibitors of BET bromodomains have shown promise in the treatment of cancer and inflammatory diseases. The development of potent and selective BET inhibitors often involves the synthesis of complex heterocyclic systems that can be accessed through cross-coupling strategies. This compound can be used to introduce a substituted phenyl ring that can be further functionalized to interact with the acetyl-lysine binding pocket of the bromodomain.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific substrates and scales.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the aryl/heteroaryl boronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting bromide.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Reaction Parameters

ParameterRecommended ConditionsNotes
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Choice may depend on the boronic acid used.
Ligand Not always required with pre-formed catalystsCan be optimized for challenging substrates.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Cs₂CO₃ is often more effective but also more expensive.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFThe choice of solvent can significantly impact yield.
Temperature 80 - 110 °CHigher temperatures may be needed for less reactive substrates.
Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for complete safety information.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. Its trifunctional nature allows for the strategic and efficient construction of complex molecular scaffolds. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their drug discovery efforts, paving the way for the development of novel and improved therapeutics.

Application Notes & Protocols: Methyl 2-bromo-4,6-difluorobenzoate as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-bromo-4,6-difluorobenzoate (CAS No. 1379336-54-5) has emerged as a pivotal building block in modern medicinal chemistry.[1] Its utility stems from a strategically functionalized benzene ring, featuring a reactive bromine atom amenable to palladium-catalyzed cross-coupling reactions, and two fluorine atoms that can enhance the metabolic stability and binding affinity of derivative compounds. This guide provides an in-depth analysis of its properties, safety protocols, and detailed, field-proven methodologies for its application in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are fundamental transformations in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors.

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of drug discovery, the efficiency of a synthetic route is paramount. The choice of starting materials dictates the feasibility, cost, and speed of library development and lead optimization. This compound is a quintessential example of a "scaffold-based" intermediate, offering multiple points for diversification from a single, stable core.

  • The Bromine Handle: The bromine atom at the 2-position serves as a versatile reactive site, primarily for palladium-catalyzed cross-coupling reactions. This allows for the precise and controlled introduction of a wide array of aryl, heteroaryl, and alkyl groups.[2]

  • The Fluorine Modulators: The fluorine atoms at positions 4 and 6 are not merely placeholders. Their strong electron-withdrawing nature significantly influences the reactivity of the aromatic ring and can be critical for modulating the physicochemical properties (e.g., pKa, lipophilicity) of the final drug candidate. Furthermore, fluorine substitution is a well-established strategy to block metabolic oxidation, thereby improving the pharmacokinetic profile of a molecule.

  • The Ester Functionality: The methyl ester group offers an additional site for modification, such as hydrolysis to the corresponding carboxylic acid, which can then be used for amide bond formation—a common linkage in drug molecules.[3]

This combination of features makes this compound a highly sought-after intermediate for synthesizing complex molecules, including inhibitors for targets like receptor tyrosine kinases (RTKs).[4]

Physicochemical Data and Safety Information

Accurate characterization and safe handling are the foundation of any successful synthesis. The properties of this compound are summarized below.

PropertyValue
CAS Number 1379336-54-5[1]
Molecular Formula C₈H₅BrF₂O₂[5]
Molecular Weight 251.03 g/mol
IUPAC Name This compound[1]
Appearance White to off-white solid/powder[6]
Purity Typically ≥95%[5]
Storage Store at 2-8°C in a dry, well-sealed container[5]
Safety and Handling Protocol

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

  • General Precautions: Use only in a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8] Avoid inhalation of dust and contact with skin and eyes.[9]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with soap and plenty of water.[10]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[10]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[10]

  • Stability and Reactivity: The compound is stable under recommended storage conditions.[10] Avoid strong oxidizing agents, heat, flames, and sparks.[7]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7][8]

Core Synthetic Applications: A Workflow for Diversification

The primary utility of this intermediate is as a core scaffold for building diverse molecular libraries. The general workflow involves a palladium-catalyzed cross-coupling reaction at the C-Br bond, followed by optional modification of the ester group.

G cluster_0 Core Intermediate cluster_1 Primary Diversification (Cross-Coupling) cluster_2 Secondary Diversification (Ester Modification) cluster_3 Final Product Classes start This compound suzuki Suzuki Coupling (with R-B(OH)₂) start->suzuki Pd Catalyst buchwald Buchwald-Hartwig Amination (with R₂-NH) start->buchwald Pd Catalyst product_cc C-C Coupled Products (e.g., biaryls) suzuki->product_cc product_cn C-N Coupled Products (e.g., aryl amines) buchwald->product_cn hydrolysis Ester Hydrolysis amidation Amide Coupling hydrolysis->amidation R'-NH₂, coupling agent product_amide Amide Derivatives amidation->product_amide product_cc->hydrolysis 1. NaOH, H₂O 2. H⁺ product_cn->hydrolysis 1. NaOH, H₂O 2. H⁺

General workflow for scaffold diversification.

Application Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids.[11] This reaction is exceptionally valuable for creating biaryl scaffolds, which are prevalent in kinase inhibitors.[12]

Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving a Palladium(0) species. Understanding this cycle is key to troubleshooting and optimization. The choice of ligand is critical; bulky, electron-rich phosphine ligands (like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are often used to stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.[13][14] The base is required to activate the boronic acid in the transmetalation step.

Suzuki_Cycle cluster_reactants pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-Br pd0->pd_complex transmetalation_complex Ar-Pd(II)L₂-R pd_complex->transmetalation_complex Transmetalation product_complex Ar-R-Pd(0)L₂ transmetalation_complex->product_complex Reductive Elimination product_complex->pd0 Product Release (Ar-R) arbr Ar-Br arbr->pd_complex Oxidative Addition boronic R-B(OH)₂ boronic->transmetalation_complex base Base base->transmetalation_complex

Simplified catalytic cycle for Suzuki coupling.
Detailed Experimental Protocol

This protocol describes a general procedure for coupling this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • SPhos (Spherical Phos) (0.04 eq)

  • Potassium phosphate (K₃PO₄), tribasic (2.0-3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Brine for work-up

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 251 mg), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Catalyst Addition: Add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. This step is critical as the Pd(0) active catalyst is oxygen-sensitive.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) further minimizes oxygen exposure.[14]

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up: After completion, cool the reaction to room temperature and dilute with water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).[14]

  • Washing: Combine the organic layers and wash with water (1 x 20 mL) and then brine (1 x 20 mL) to remove inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.

Application Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation that is essential for the synthesis of countless pharmaceuticals.[15] This reaction couples an aryl halide with an amine, providing direct access to substituted anilines and related structures.[16]

Mechanistic Rationale

Similar to the Suzuki coupling, this reaction relies on a palladium catalyst. The choice of ligand is again crucial, with bulky, electron-rich phosphine ligands being paramount for achieving high yields, especially with less reactive aryl chlorides or sterically hindered substrates.[13] The base in this reaction serves to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is commonly used.

Buchwald_Cycle cluster_reactants pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-Br pd0->pd_complex amine_complex [Ar-Pd(II)L₂(HNR₂)]⁺Br⁻ pd_complex->amine_complex Amine Coordination amido_complex Ar-Pd(II)L₂-NR₂ amine_complex->amido_complex Deprotonation product_complex Ar-NR₂-Pd(0)L₂ amido_complex->product_complex Reductive Elimination product_complex->pd0 Product Release (Ar-NR₂) arbr Ar-Br arbr->pd_complex Oxidative Addition amine R₂NH amine->amine_complex base Base base->amido_complex

Simplified catalytic cycle for Buchwald-Hartwig amination.
Detailed Experimental Protocol

This protocol provides a general method for the C-N coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.2-1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02-0.04 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4-2.0 eq)

  • Anhydrous Toluene or Dioxane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Brine for work-up

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add NaOt-Bu (1.4 mmol) to a dry, argon-flushed reaction tube. Add this compound (1.0 mmol, 251 mg), the amine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), and XPhos (0.02 mmol, 9.5 mg).

  • Inert Atmosphere: The use of a glovebox is highly recommended for weighing and adding the base and catalyst system, which are sensitive to air and moisture.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Seal the tube tightly and heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 6-24 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Conclusion

This compound is a high-value, versatile intermediate for pharmaceutical research and development. Its well-defined reactive sites allow for predictable and efficient diversification using robust, modern synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The protocols and rationale provided in this guide offer a solid foundation for researchers and drug development professionals to leverage this powerful building block in the creation of novel and effective therapeutics.

References

Application Notes and Protocols for Methyl 2-bromo-4,6-difluorobenzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. Methyl 2-bromo-4,6-difluorobenzoate has emerged as a highly valuable and versatile intermediate, particularly in the synthesis of kinase inhibitors and other complex, biologically active molecules.[1][2] Its utility stems from a unique combination of structural features: a strategically positioned bromine atom, activating fluorine substituents, and a modifiable methyl ester group.

The bromine atom serves as a key functional "handle," amenable to a wide array of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3][4] These transformations allow for the precise and controlled introduction of diverse aryl, heteroaryl, and amine moieties. The two fluorine atoms on the phenyl ring are not merely passive spectators; they exert a profound electronic influence, modulating the reactivity of the C-Br bond and often playing a crucial role in the binding affinity of the final molecule to its biological target through hydrogen bonding or other non-covalent interactions.[5][6] This guide provides an in-depth exploration of the properties, applications, and detailed experimental protocols for utilizing this compound, aimed at researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Safety Data

Accurate characterization and safe handling are the foundation of any successful experimental work. The key properties and safety data for this compound are summarized below.

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 1379336-54-5[7]
Molecular Formula C₈H₅BrF₂O₂[7][8]
Molecular Weight 251.02 g/mol [8][9]
Appearance White to off-white solid/powder[10]
Melting Point 41-43 °C[9][10]
Storage Conditions Store at room temperature[9][10]

Table 2: Hazard Identification and Safety Information

HazardDescriptionPictogramPrecautionary CodesReference(s)
Acute Toxicity, Oral Harmful if swallowedGHS07P264, P270, P301+P312
Skin Irritation Causes skin irritationGHS07P280, P302+P352, P332+P313[11][12]
Eye Irritation Causes serious eye irritationGHS07P280, P305+P351+P338[11][12]
Respiratory Irritation May cause respiratory irritationGHS07P261, P271, P304+P340[11][12]

Safe Handling and Personal Protective Equipment (PPE): Due to its irritant and harmful nature, this compound must be handled with appropriate precautions.[11][13]

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[11]

  • Personal Protective Equipment: Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[12][13]

  • First Aid: In case of skin contact, wash immediately with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek immediate medical attention.[13]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is realized through its participation in palladium-catalyzed cross-coupling reactions. The C-Br bond provides a reactive center for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling rapid diversification of the molecular scaffold.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing biaryl and heteroaryl-aryl structures, which are prevalent motifs in pharmaceuticals.[4][14] The reaction couples an organohalide with an organoboron species, typically a boronic acid or its ester, under mild conditions with high functional group tolerance.[15][16]

Causality of Experimental Choices:

  • Palladium Catalyst: A Pd(0) species is the active catalyst. It is often generated in situ from a more stable Pd(II) precatalyst like Pd(OAc)₂ or from a Pd(0) source like Pd(PPh₃)₄. The catalyst's role is to mediate the key steps of oxidative addition and reductive elimination.[4]

  • Ligand: The ligand stabilizes the palladium center, enhances its solubility, and critically influences its reactivity. For challenging substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos are often employed to promote the oxidative addition and reductive elimination steps, leading to higher yields and broader substrate scope.[15]

  • Base: A base, such as K₃PO₄ or Cs₂CO₃, is essential. Its primary role is to activate the organoboron species by forming a more nucleophilic boronate complex, which facilitates the crucial transmetalation step in the catalytic cycle.[4][16]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[15]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X (Ln) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar' (Ln) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Coupled Product Ar-Ar' Trans->Product ArX Methyl 2-bromo- 4,6-difluorobenzoate ArX->OxAdd Boronic R-B(OH)₂ + Base Boronic->Trans caption General Catalytic Cycle for Suzuki-Miyaura Coupling.

General Catalytic Cycle for Suzuki-Miyaura Coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).[2][15]

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.[15]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude residue is then purified by silica gel column chromatography to yield the desired product.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are fundamental components of countless pharmaceuticals.[3] The reaction enables the coupling of aryl halides with a vast range of primary and secondary amines, including those with sensitive functional groups.[17][18]

Causality of Experimental Choices:

  • Catalyst System (Precatalyst + Ligand): Similar to the Suzuki coupling, a Pd(0)/ligand complex is the active catalyst. The choice of ligand is even more critical in C-N coupling. Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) are highly effective. They facilitate the challenging reductive elimination step that forms the C-N bond and prevent catalyst decomposition pathways.[17][18][19]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H bond in the intermediate Pd-complex), making it a more active nucleophile. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium carbonate (K₂CO₃), depending on the amine's pKa.[18][20]

  • Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or DMF are typically used to prevent quenching of the strong base and to ensure the solubility of the catalyst complex.

Buchwald_Hartwig_Workflow start Start: Reagents in Flask reagents 1. Add Ar-Br, Amine (R₂NH), Base (e.g., NaOtBu) start->reagents catalyst 2. Add Pd Precatalyst & Ligand reagents->catalyst inert 3. Evacuate & Backfill with Inert Gas (N₂/Ar) catalyst->inert solvent 4. Add Anhydrous Solvent (e.g., Toluene) inert->solvent heat 5. Heat to Reaction Temp (e.g., 90-110 °C) solvent->heat workup 6. Quench, Extract, & Purify heat->workup Monitor by TLC/LC-MS product Final Product: Ar-NR₂ workup->product caption Experimental Workflow for Buchwald-Hartwig Amination.

Experimental Workflow for Buchwald-Hartwig Amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In an oven-dried flask or vial under an inert atmosphere (e.g., in a glovebox), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the desired primary or secondary amine (1.1-1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the vessel and heat the mixture to the appropriate temperature (typically 90-110 °C) with stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography on silica gel.

Application Spotlight: Synthesis of a Kinase Inhibitor Scaffold

The true power of this compound is demonstrated in multi-step syntheses where its different reactive sites are addressed sequentially. A common strategy in kinase inhibitor development involves a "core-and-vector" approach, where a central scaffold is functionalized with different groups to optimize potency and selectivity.[1][2][21]

The following workflow illustrates a hypothetical two-step synthesis of a potential kinase inhibitor scaffold, starting from our key building block.

Kinase_Inhibitor_Synthesis start Methyl 2-bromo- 4,6-difluorobenzoate step1 Suzuki Coupling + Pyrazole Boronic Acid (Pd(OAc)₂, SPhos, K₃PO₄) start->step1 intermediate Intermediate: 2-(Pyrazolyl)-4,6-difluoro- methylbenzoate step1->intermediate step2 Buchwald-Hartwig Amination + Substituted Aniline (Pd₂(dba)₃, XPhos, NaOtBu) intermediate->step2 final Final Scaffold: Potential Kinase Inhibitor step2->final caption Synthetic workflow for a kinase inhibitor scaffold.

Synthetic workflow for a kinase inhibitor scaffold.

In this strategy, a Suzuki-Miyaura coupling is first used to install a nitrogen-containing heterocycle (like pyrazole), a common feature in kinase inhibitors that often interacts with the "hinge" region of the kinase ATP-binding site.[2] Subsequently, a Buchwald-Hartwig amination introduces a substituted aniline, which can occupy another pocket of the active site, providing opportunities to enhance potency and tune physicochemical properties.

Analytical Characterization

Confirming the identity and purity of the starting material and products is crucial.

Table 3: Representative ¹H NMR Data for this compound

ProtonSolventChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference(s)
-OCH₃CDCl₃3.95singlet-[22]
Ar-HCDCl₃7.17doublet of doublets8.8, 1.5[22]

Note: The ¹H NMR spectrum of the aromatic region for this substitution pattern is often more complex than a simple doublet of doublets and may appear as a multiplet. The provided data is a representative example.

Upon successful cross-coupling, the disappearance of the aromatic proton signals around 7.17 ppm (for the starting material) and the appearance of new signals corresponding to the coupled aryl or amine partner would be expected in the ¹H NMR spectrum. Mass spectrometry is also essential to confirm the molecular weight of the desired product.[22]

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex organic molecules. Its capacity to undergo selective and high-yielding palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions makes it an indispensable tool for medicinal chemists, particularly in the rapid development of libraries of potential kinase inhibitors. By understanding the principles behind the reaction protocols and adhering to safe handling practices, researchers can effectively leverage this reagent to accelerate their drug discovery programs.

References

Application Note: High-Purity Isolation of Methyl 2-bromo-4,6-difluorobenzoate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-bromo-4,6-difluorobenzoate is a key building block in the synthesis of various pharmaceutical compounds and advanced materials.[1][2] Its purity is critical for the success of subsequent synthetic steps, demanding an efficient and reliable purification methodology. This application note provides a detailed, field-proven protocol for the purification of crude this compound using silica gel flash column chromatography. We will delve into the principles of the separation, the rationale behind solvent system selection, and provide a step-by-step guide from initial analytical thin-layer chromatography (TLC) to the isolation of the final, high-purity product.

Introduction and Scientific Principles

Column chromatography is a cornerstone technique in organic synthesis, enabling the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase.[3][4] The stationary phase, typically polar silica gel, adsorbs molecules from the mobile phase to varying degrees.[3] Compounds with higher polarity interact more strongly with the silica gel and thus move through the column more slowly. Conversely, less polar compounds have a greater affinity for the mobile phase and are eluted more quickly.

This compound is a moderately polar aryl halide. Potential impurities from its synthesis may include unreacted starting materials, such as 4-bromo-2,6-difluorobenzoic acid, or by-products of the reaction. These impurities will possess different polarities, allowing for effective separation. This protocol employs a gradient elution technique, starting with a non-polar mobile phase and gradually increasing its polarity. This ensures that non-polar impurities are washed out first, followed by the desired product, leaving highly polar impurities adsorbed at the top of the column.

Safety and Handling

Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound and its related isomers are classified as hazardous.

  • Hazards: Causes skin and serious eye irritation.[5] May cause respiratory irritation and is harmful if swallowed or inhaled.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.[5]

  • Handling: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[5] Avoid contact with skin and eyes. In case of accidental contact, rinse the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6]

Experimental Protocol

This protocol is designed for the purification of approximately 1-2 grams of crude product. The scale can be adjusted by modifying the column size and solvent volumes accordingly.

Materials and Equipment
EquipmentReagents & Chemicals
Glass chromatography column (40-60 mm ID)Crude this compound
Fraction collector or test tubes/flasksSilica Gel (230-400 mesh, for flash chromatography)[7]
TLC plates (silica gel 60 F254)n-Hexane (ACS grade or higher)
TLC development chamberEthyl Acetate (ACS grade or higher)
UV lamp (254 nm)Celite (for dry loading)
Rotary evaporatorGlass wool or cotton
Beakers, Erlenmeyer flasksCompressed air or nitrogen source (for flash)
Phase 1: Analytical TLC for Solvent System Optimization

The success of column chromatography is predicated on selecting an appropriate mobile phase (eluent). The goal is to find a solvent system where the desired compound has a Retention Factor (Rƒ) of approximately 0.3-0.4, ensuring good separation from impurities.[4]

Protocol:

  • Prepare several eluent mixtures of varying polarity. Good starting points for aryl halides are mixtures of hexanes and ethyl acetate.[8][9] Suggested test ratios (Hexanes:EtOAc): 98:2, 95:5, 90:10, 80:20.

  • Dissolve a small amount of the crude material in a few drops of ethyl acetate or dichloromethane.

  • Using a capillary tube, spot the dissolved crude mixture onto the baseline of several TLC plates.

  • Place each plate in a developing chamber containing one of the test eluents.

  • Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp (254 nm).

  • Calculate the Rƒ value for each spot: Rƒ = (distance traveled by spot) / (distance traveled by solvent front).

  • Select the solvent system that provides the best separation with the target Rƒ for the product spot. For this compound, a system of 95:5 Hexanes:Ethyl Acetate is often a suitable starting point.

Phase 2: Column Packing and Sample Loading

A well-packed column is essential for achieving high resolution. The "wet slurry" method is highly recommended to avoid air bubbles and channeling.[3]

Workflow for Column Preparation and Elution

G cluster_prep Column Preparation cluster_load Sample Loading (Dry Method) cluster_run Elution & Collection P1 Plug column with cotton P2 Add sand layer (0.5 cm) P1->P2 P3 Prepare silica slurry in 100% Hexanes P2->P3 P4 Pour slurry into column P3->P4 P5 Pack column using air pressure P4->P5 P6 Add final sand layer P5->P6 L4 Carefully add powder to top of column P6->L4 L1 Dissolve crude product in minimal solvent L2 Add ~2g silica gel L1->L2 L3 Evaporate solvent to free-flowing powder L2->L3 L3->L4 R1 Elute with non-polar solvent (e.g., 100% Hexanes) L4->R1 R2 Gradually increase polarity (e.g., 95:5 Hexanes:EtOAc) R1->R2 R3 Collect fractions (20-50 mL) R2->R3 R4 Monitor fractions by TLC R3->R4

Caption: Workflow for column preparation, dry sample loading, and gradient elution.

Protocol:

  • Column Packing:

    • Secure the column vertically to a ring stand. Ensure the stopcock is closed.

    • Place a small plug of glass wool or cotton at the bottom of the column.[3]

    • Add a thin layer (~0.5 cm) of sand.

    • In a beaker, prepare a slurry of silica gel in the least polar solvent (e.g., 100% hexanes). Use approximately 30-50g of silica for every 1g of crude material.[3]

    • Quickly pour the slurry into the column. Open the stopcock to allow solvent to drain, collecting it for reuse.

    • Gently tap the column and/or use light air pressure to pack the silica into a uniform bed. The solvent level must never drop below the top of the silica bed.[4]

    • Once packed, add a final layer of sand (~0.5 cm) on top to prevent disruption of the silica bed during solvent addition.[3]

  • Dry Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.

    • Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.[7]

    • Carefully add this powder to the top of the packed column, ensuring an even layer.

Phase 3: Elution and Fraction Collection

Protocol:

  • Drain the solvent in the column down to the level of the top sand layer.

  • Carefully add the starting eluent (e.g., 98:2 Hexanes:EtOAc) to the column.

  • Apply gentle pressure from a compressed air or nitrogen line to achieve a steady flow rate (approx. 5-10 cm/min drop rate).

  • Begin collecting the eluent in numbered test tubes or flasks (fractions). A typical fraction size is 20-50 mL.

  • After several column volumes of the initial solvent, gradually increase the polarity of the eluent according to your TLC analysis (e.g., move to 95:5 Hexanes:EtOAc). A stepwise gradient is often effective.[8]

  • Continue collecting fractions throughout the entire process.

Phase 4: Fraction Analysis and Product Isolation

Logic of Separation by Polarity

G Column Top of Column (High Polarity) Impurity A (Polar) Product (Intermediate) Impurity B (Non-polar) Bottom of Column (Low Polarity) Fractions F1 Fractions 1-5 (Impurity B) Column:s3->F1 Elutes First F2 Fractions 6-12 (Pure Product) Column:s2->F2 Elutes Second F3 Fractions 13+ (Impurity A) Column:s1->F3 Elutes Last MobilePhase Mobile Phase Flow (Increasing Polarity)

Caption: Diagram illustrating the separation of components based on polarity.

Protocol:

  • Using TLC, analyze the collected fractions. Spot every 2-3 fractions on a single TLC plate, along with a spot of the original crude mixture as a reference.

  • Develop the TLC plate in the optimized solvent system.

  • Under UV light, identify the fractions that contain only the spot corresponding to the pure product.

  • Combine all pure fractions into a single round-bottom flask.

  • Remove the solvents using a rotary evaporator.

  • The resulting solid is the purified this compound. Determine its mass to calculate the yield and confirm its purity using analytical techniques such as NMR or melting point analysis. The reported melting point is 41-43°C.[5][10]

Summary of Parameters and Expected Results

ParameterRecommended Value / ObservationRationale
Stationary Phase Silica Gel, 230-400 meshStandard acidic media for good separation of moderately polar organic compounds.[3]
Mobile Phase (Eluent) Gradient of Hexanes:Ethyl Acetate (e.g., starting at 98:2, moving to 95:5 or 90:10)Allows for elution of non-polar impurities first, followed by the product, providing cleaner separation.[8]
Analyte Rƒ (TLC) ~0.3-0.4 in 95:5 Hexanes:EtOAcAn optimal Rƒ ensures the compound spends sufficient time on the stationary phase for effective separation.[4]
Sample Loading Dry LoadingPrevents dissolution issues at the column head and leads to sharper bands and better resolution.[11]
Expected Purity >98% (confirm with NMR/GC-MS)Column chromatography is highly effective at removing both more polar and less polar impurities.
Physical Form White to yellow solidThe pure compound is a solid at room temperature.

Troubleshooting

IssuePotential CauseSolution
Poor Separation (Overlapping Spots) Inappropriate solvent system (Rƒ too high/low).Re-optimize the eluent using TLC. If Rƒ is too high, decrease polarity; if too low, increase polarity.
Cracked/Channeling Silica Bed Column ran dry; packing was not uniform.Ensure the solvent level never drops below the silica. Pack the column carefully as a uniform slurry.[4]
Product Won't Elute Eluent is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
Streaking on TLC Plate Sample is too concentrated; compound is very polar.Dilute the sample before spotting. Add a small amount of acetic acid or triethylamine to the eluent.

References

Application Notes and Protocols for the Recrystallization of Methyl 2-bromo-4,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromo-4,6-difluorobenzoate (CAS No. 1379336-54-5) is a halogenated aromatic ester of significant interest in synthetic organic chemistry, potentially serving as a key building block in the development of novel pharmaceutical agents and other advanced materials. The purity of such intermediates is paramount to the success of subsequent reactions and the quality of the final product. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system at varying temperatures.

This guide provides a comprehensive framework for developing a robust recrystallization procedure for this compound. Due to the limited availability of specific physical and solubility data for this compound, this document emphasizes a systematic approach to solvent selection and procedural optimization, grounded in established chemical principles.

Physicochemical Properties and Safety Considerations

Table 1: Physicochemical Data of this compound and a Related Isomer

PropertyThis compound (CAS: 1379336-54-5)Methyl 4-bromo-2,6-difluorobenzoate (CAS: 773134-11-5)
Molecular FormulaC₈H₅BrF₂O₂C₈H₅BrF₂O₂
Molecular Weight251.02 g/mol 251.02 g/mol
AppearanceData not available (likely a solid)Off-white powder
Melting PointData not available41-43 °C
SolubilityData not available; likely soluble in common organic solventsData not available

Safety Precautions:

A comprehensive Safety Data Sheet (SDS) for this compound (CAS 1379336-54-5) is not widely available. However, based on hazard statements for this and structurally similar compounds, the following precautions are advised[1]:

  • Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Engineering Controls: Conduct all handling and recrystallization procedures in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Recrystallization Protocol: A Step-by-Step Guide

The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures, while impurities remain either soluble or insoluble at all temperatures. A systematic solvent screening is the first and most critical step.

Part 1: Solvent Screening
  • Selection of Candidate Solvents: Based on the structure of this compound (an aromatic ester), a range of solvents with varying polarities should be tested. Good starting points include:

    • Alcohols: Methanol, Ethanol, Isopropanol

    • Esters: Ethyl acetate

    • Aromatic Hydrocarbons: Toluene

    • Alkanes: Hexane, Heptane

    • Solvent Mixtures: Ethanol/water, Toluene/hexane

  • Small-Scale Solubility Tests:

    • Place a small amount of the crude this compound (approximately 20-30 mg) into several test tubes.

    • Add a few drops of a candidate solvent to each test tube at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.

    • Gently heat the test tubes in a warm water or sand bath. A good solvent will dissolve the compound completely upon heating.

    • Allow the solutions to cool slowly to room temperature, and then in an ice bath. The formation of a significant amount of crystals indicates a promising solvent.

Part 2: The Recrystallization Procedure

The following is a general procedure that should be adapted based on the results of the solvent screening.

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask.

    • Add the chosen recrystallization solvent in small portions while gently heating the flask on a hot plate. Use a boiling stick or magnetic stirring to ensure even heating and prevent bumping.

    • Continue adding the hot solvent until the compound is completely dissolved. It is crucial to use the minimum amount of hot solvent to achieve a saturated solution, as excess solvent will reduce the yield of recovered crystals.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present in the hot solution, a hot filtration step is required.

    • Preheat a separate Erlenmeyer flask and a funnel with a small piece of fluted filter paper.

    • Quickly pour the hot, saturated solution through the preheated funnel to remove the insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the product from the solution.

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor. It is important to use cold solvent to minimize the loss of the desired product.

  • Drying:

    • Dry the purified crystals by leaving them in the Büchner funnel under vacuum for a period of time.

    • For complete drying, the crystals can be transferred to a watch glass and placed in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Visualizing the Workflow

The following diagram illustrates the key stages of the recrystallization process.

Recrystallization_Workflow cluster_preparation Preparation cluster_process Recrystallization Process cluster_outcome Outcome Crude_Compound Crude this compound Solvent_Screening Solvent Screening Crude_Compound->Solvent_Screening Dissolution Dissolution in Minimum Hot Solvent Solvent_Screening->Dissolution Hot_Filtration Hot Filtration (if necessary) Dissolution->Hot_Filtration Crystallization Slow Cooling and Crystallization Hot_Filtration->Crystallization Isolation Vacuum Filtration and Washing Crystallization->Isolation Drying Drying of Crystals Isolation->Drying Mother_Liquor Mother Liquor (contains impurities) Isolation->Mother_Liquor Pure_Crystals Pure Crystalline Product Drying->Pure_Crystals

Caption: A generalized workflow for the recrystallization of an organic solid.

Troubleshooting and Optimization

Table 2: Common Issues and Solutions in Recrystallization

IssuePotential CauseSuggested Solution
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Evaporate some of the solvent to concentrate the solution and re-cool.- Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
"Oiling out" of the product - The melting point of the compound is lower than the boiling point of the solvent.- The solution was cooled too rapidly.- Use a lower-boiling point solvent.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Low yield of purified crystals - Too much solvent was used.- The crystals were washed with solvent that was not cold enough.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent for dissolution.- Ensure the washing solvent is ice-cold.- Preheat the filtration apparatus thoroughly.
Poor purity of the final product - Inefficient removal of impurities.- Co-precipitation of impurities.- Ensure slow cooling to allow for selective crystallization.- Consider a second recrystallization if necessary.

Conclusion

This guide provides a foundational protocol for the purification of this compound via recrystallization. The key to a successful outcome lies in the meticulous execution of the solvent screening process to identify the optimal solvent or solvent system. By adhering to the principles of safe laboratory practice and systematic experimental design, researchers can achieve a high purity of the target compound, which is essential for its application in research and development.

References

The Strategic Utility of Methyl 2-bromo-4,6-difluorobenzoate in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Fluorinated Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties.[1][2] Methyl 2-bromo-4,6-difluorobenzoate (CAS 1379336-54-5) has emerged as a highly valuable and versatile building block in this context.[3][4] Its unique substitution pattern, featuring a reactive bromine atom ortho to a methyl ester and flanked by two fluorine atoms, provides a powerful handle for a variety of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine atoms and the ester group significantly influences the reactivity of the C-Br bond, making this compound an attractive substrate for the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The Power of Palladium: Cross-Coupling Reactions

The bromine atom in this compound serves as a versatile linchpin for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These transformations are the cornerstone of modern synthetic chemistry, enabling the efficient and selective construction of complex molecules.[5][6]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures, which are prevalent in pharmaceuticals and organic materials.[5] The reaction of this compound with a variety of aryl and heteroaryl boronic acids provides access to a diverse range of functionalized difluorinated benzoic acid derivatives.

Mechanistic Rationale:

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity. For electron-deficient aryl bromides like this compound, the oxidative addition of the Pd(0) catalyst to the C-Br bond is generally facile. The selection of a suitable base is crucial for the activation of the boronic acid to facilitate the transmetalation step.

Experimental Workflow: Suzuki-Miyaura Coupling

setup Reaction Setup (Inert Atmosphere) reagents Combine: - this compound - Arylboronic acid - Base (e.g., K₂CO₃, Cs₂CO₃) setup->reagents catalyst Add Catalyst System: - Palladium source (e.g., Pd(PPh₃)₄) - Ligand (if needed) reagents->catalyst solvent Add Degassed Solvent (e.g., Dioxane/H₂O) catalyst->solvent reaction Heat to Reaction Temp. (e.g., 80-100 °C) solvent->reaction workup Aqueous Workup - Quench reaction - Extract with organic solvent reaction->workup purify Purification - Column chromatography workup->purify analysis Analysis - NMR, MS purify->analysis

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol: Synthesis of Methyl 4,6-difluoro-[1,1'-biphenyl]-2-carboxylate

  • Materials:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

    • 1,4-Dioxane (degassed)

    • Water (degassed)

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add a degassed 4:1 mixture of 1,4-dioxane and water.

    • Purge the resulting mixture with the inert gas for 15-20 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) to the flask under a positive pressure of the inert gas.

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane/H₂O (4:1)901885-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.0)Toluene/H₂O (10:1)1001680-90
3Thiophen-2-ylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (3.0)Dioxane1101275-85

Note: Yields are indicative and may vary based on specific reaction conditions and substrate purity.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing a direct route to arylalkynes.[7] These structures are valuable intermediates in the synthesis of natural products, pharmaceuticals, and conjugated materials.

Mechanistic Considerations:

The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) species, followed by transmetalation with a copper acetylide, and subsequent reductive elimination.[7] Copper-free Sonogashira protocols have also been developed to avoid potential issues associated with copper catalysis.

Experimental Workflow: Sonogashira Coupling

setup Reaction Setup (Inert Atmosphere) reagents Combine: - this compound - Terminal Alkyne - Amine Base (e.g., Et₃N, DIPEA) setup->reagents catalyst Add Catalysts: - Palladium source (e.g., Pd(PPh₃)₂Cl₂) - Copper(I) iodide (CuI) reagents->catalyst solvent Add Anhydrous Solvent (e.g., THF, Toluene) catalyst->solvent reaction Stir at RT or Heat solvent->reaction workup Aqueous Workup - Quench with NH₄Cl (aq) - Extract with organic solvent reaction->workup purify Purification - Column chromatography workup->purify analysis Analysis - NMR, MS purify->analysis

Caption: General workflow for a Sonogashira coupling reaction.

Detailed Protocol: Synthesis of Methyl 4,6-difluoro-2-(phenylethynyl)benzoate

  • Materials:

    • This compound (1.0 equiv)

    • Phenylacetylene (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

    • Copper(I) iodide (CuI) (0.05 equiv)

    • Triethylamine (Et₃N) (3.0 equiv)

    • Anhydrous tetrahydrofuran (THF)

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To a dry Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

    • Evacuate and backfill the flask with an inert gas.

    • Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.

    • Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 40-50 °C if the reaction is sluggish, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[6][8] This reaction is of paramount importance in pharmaceutical and agrochemical research, where the arylamine motif is a common structural feature.

Causality Behind Experimental Choices:

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, phosphine ligand, and base.[8] For an electron-deficient and sterically hindered substrate like this compound, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often required to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide are typically employed to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.

Experimental Workflow: Buchwald-Hartwig Amination

setup Reaction Setup (Inert Atmosphere, Glovebox) reagents Combine: - this compound - Amine - Base (e.g., NaOtBu) setup->reagents catalyst Add Catalyst System: - Palladium source (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) reagents->catalyst solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) catalyst->solvent reaction Heat to Reaction Temp. (e.g., 80-110 °C) solvent->reaction workup Aqueous Workup - Quench reaction - Extract with organic solvent reaction->workup purify Purification - Column chromatography workup->purify analysis Analysis - NMR, MS purify->analysis

Caption: General workflow for a Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of Methyl 4,6-difluoro-2-(phenylamino)benzoate

  • Materials:

    • This compound (1.0 equiv)

    • Aniline (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous toluene

    • Glovebox or Schlenk line for inert atmosphere setup

  • Procedure:

    • In a glovebox, to a dry vial, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

    • In a separate vial, add this compound and anhydrous toluene.

    • Add the aniline to the vial containing the starting material, followed by the catalyst/base mixture.

    • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

Expanding the Synthetic Toolbox: Other Transformations

Beyond the "big three" cross-coupling reactions, this compound can participate in other valuable transformations.

Palladium-Catalyzed Cyanation

The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation, providing a versatile intermediate for the synthesis of carboxylic acids, amides, and amines.[1][9] The use of a non-toxic cyanide source like potassium hexacyanoferrate(II) is a safer alternative to traditional cyanide reagents.[10]

Table 2: Representative Cyanation Reaction

Cyanide SourceCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
K₄[Fe(CN)₆]Pd(OAc)₂ (0.1)DMAC120580-90

Note: Yields are indicative and may vary based on specific reaction conditions.

Heck Reaction

The Heck reaction, the palladium-catalyzed reaction of an aryl halide with an alkene, offers a method to form a new carbon-carbon bond at an sp²-hybridized carbon of the alkene.[11] This reaction can be used to introduce vinyl groups onto the difluorinated aromatic ring.

Conclusion

This compound stands out as a powerful and versatile building block for the synthesis of a wide array of complex, fluorinated molecules. Its utility in cornerstone palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, provides chemists with reliable and efficient methods to construct C-C and C-N bonds. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the successful application of this valuable reagent in drug discovery, materials science, and beyond, empowering researchers to push the boundaries of molecular design.

References

Applications of Methyl 2-bromo-4,6-difluorobenzoate in Agrochemical Research: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Fluorinated Building Block

In the landscape of modern agrochemical discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization. Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's metabolic stability, binding affinity to target enzymes, and lipophilicity, thereby improving transport to the site of action.[1][2][3]

Methyl 2-bromo-4,6-difluorobenzoate (CAS No. 1379336-54-5) is a trifunctional chemical intermediate poised for significant utility in this domain.[4] Its structure is a convergence of three key tactical elements for the synthetic chemist:

  • An Aryl Bromide: The bromine atom at the 2-position serves as a versatile and highly reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

  • A Difluorinated Phenyl Ring: The fluorine atoms at the 4- and 6-positions create a distinct electronic environment. They act as powerful electron-withdrawing groups, influencing the reactivity of the ring and providing the aforementioned benefits of fluorination to the final molecule.

  • A Methyl Ester: This functional group is relatively stable but can be readily hydrolyzed to the corresponding carboxylic acid, providing a secondary point for diversification, such as the formation of amide libraries crucial for structure-activity relationship (SAR) studies.

This guide provides detailed application notes and validated protocols for leveraging this compound as a core component in the synthesis of novel agrochemical scaffolds. We will focus on the two most powerful and prevalent transformations for this class of intermediate: the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination.

Application Note 1: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Cross-Coupling

Expert Rationale & Causality:

The Suzuki-Miyaura reaction is the preeminent method for forming carbon-carbon bonds between sp²-hybridized centers.[5][6] For agrochemical research, this reaction is invaluable for linking the fluorinated benzene core of our starting material to other aromatic or heteroaromatic systems, such as pyridines, pyrazoles, or thiazoles. These heterocyclic motifs are ubiquitous in modern herbicides and fungicides, often forming the "warhead" of the active ingredient that interacts with the biological target.

The choice of a palladium catalyst, ligand, and base is critical and interdependent. We select a catalyst system known for its high efficiency with electron-deficient aryl bromides. A phosphine ligand with significant steric bulk and electron-donating character, such as SPhos or XPhos, is chosen to promote the rate-limiting oxidative addition step and facilitate the final reductive elimination. An aqueous inorganic base like potassium carbonate (K₂CO₃) is cost-effective and highly effective at promoting the transmetalation step without causing premature hydrolysis of the methyl ester.[6]

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol details a representative coupling of this compound with a generic heteroarylboronic acid.

Experimental Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep_reactants Combine Reactants: - this compound - Heteroarylboronic Acid - K₂CO₃ prep_catalyst Add Catalyst System: - Pd(OAc)₂ - SPhos Ligand prep_solvent Add Degassed Solvents: - 1,4-Dioxane - Water degas Degas Mixture (N₂ Sparge, 15 min) heat Heat to 90-100 °C (Monitor by TLC/LC-MS) degas->heat quench Cool to RT Quench with Water heat->quench extract Extract with Ethyl Acetate (3x) quench->extract dry Dry Organic Layer (Na₂SO₄) Filter & Concentrate extract->dry purify Purify via Column Chromatography dry->purify char Characterize Product (¹H NMR, ¹³C NMR, LC-MS) purify->char

Caption: General workflow for Suzuki-Miyaura coupling.

Materials & Reagents

ReagentCAS No.M.W.StoichiometryAmount (for 1 mmol scale)
This compound1379336-54-5251.031.0 equiv251 mg
Heteroarylboronic AcidVariableVariable1.2 equiv1.2 mmol
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.02 equiv4.5 mg (2 mol%)
SPhos (Ligand)657408-07-6410.470.04 equiv16.4 mg (4 mol%)
Potassium Carbonate (K₂CO₃)584-08-7138.212.5 equiv345 mg
1,4-Dioxane (Anhydrous, Degassed)123-91-188.11-4.0 mL
Water (Degassed)7732-18-518.02-1.0 mL

Step-by-Step Methodology

  • Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the heteroarylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Catalyst Addition: In the open air, add the palladium(II) acetate (2 mol%) and SPhos ligand (4 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Via syringe, add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Degassing: Sparge the resulting suspension with a stream of nitrogen or argon gas through a needle for 15 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with 20 mL of water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis. This step is critical for a self-validating protocol.

Application Note 2: Synthesis of Diaryl Amine Scaffolds via Buchwald-Hartwig Amination

Expert Rationale & Causality:

The C-N bond is a fundamental linkage in a vast number of agrochemicals, particularly fungicides and herbicides. The Buchwald-Hartwig amination provides a powerful and general method for constructing this bond by coupling an aryl halide with an amine.[7] This reaction allows for the facile synthesis of diaryl amines or N-aryl heterocycles, which would be challenging to prepare using classical methods like nucleophilic aromatic substitution, especially on an electron-deficient ring like 2-bromo-4,6-difluorobenzoate.

The catalytic system for this transformation requires careful selection. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is essential to deprotonate the amine nucleophile (or the N-H bond of the palladium-amine complex) without competing in the reaction. The choice of ligand is again paramount; bulky, electron-rich phosphine ligands are required to facilitate the catalytic cycle. The use of a non-polar, aprotic solvent like toluene is standard.

Chemical Pathway Diagram

G MBDB This compound Product Methyl 2-(R¹R²-amino)-4,6-difluorobenzoate MBDB->Product Pd₂(dba)₃, Ligand NaOtBu, Toluene Heat Amine +   R¹R²NH

Caption: Buchwald-Hartwig C-N cross-coupling pathway.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of this compound.

Materials & Reagents

ReagentCAS No.M.W.StoichiometryAmount (for 1 mmol scale)
This compound1379336-54-5251.031.0 equiv251 mg
Amine (Primary or Secondary)VariableVariable1.2 equiv1.2 mmol
Pd₂(dba)₃51364-51-3915.720.01 equiv9.2 mg (1 mol%)
XPhos (Ligand)564483-18-7476.660.03 equiv14.3 mg (3 mol%)
Sodium tert-butoxide (NaOtBu)865-48-596.101.4 equiv135 mg
Toluene (Anhydrous)108-88-392.14-5.0 mL

Step-by-Step Methodology

  • Vessel Preparation: In a glovebox or under a positive flow of inert gas, add sodium tert-butoxide (1.4 equiv) to a dry Schlenk tube. Add the Pd₂(dba)₃ (1 mol%) and XPhos ligand (3 mol%).

  • Reagent Addition: Add this compound (1.0 equiv). Seal the tube, remove from the glovebox, and add anhydrous toluene (5 mL) followed by the amine (1.2 equiv) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction's progress by LC-MS.

  • Work-up: After completion (typically 6-18 hours), cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the product into ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification & Validation: Purify the crude material by flash chromatography to obtain the desired N-aryl product. Validate the structure and purity by NMR and MS analysis.

Data Presentation: Representative Reaction Optimization

To demonstrate trustworthiness, a laboratory would typically optimize reaction conditions. The following table illustrates hypothetical outcomes from such a study to maximize the yield of the C-N coupling product.

EntryLigandBaseTemp (°C)Yield (%)
1P(tBu)₃Cs₂CO₃10045
2SPhosK₃PO₄10068
3XPhosNaOtBu8075
4 XPhos NaOtBu 110 92

This data is representative and serves to illustrate the optimization process.

References

Application Notes & Protocols: Strategic Derivatization of Methyl 2-bromo-4,6-difluorobenzoate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool.[1][2] Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's physicochemical and biological characteristics.[3][4] Judicious placement of fluorine can enhance metabolic stability, improve membrane permeability, and modulate pKa, often leading to superior pharmacokinetic profiles and target binding affinity.[2][4][5]

Methyl 2-bromo-4,6-difluorobenzoate (CAS 1379336-54-5)[6][7] is a highly valuable and versatile building block that capitalizes on these advantages. Its structure features an activated C-Br bond ortho to a methyl ester, poised for a variety of cross-coupling reactions. The two fluorine atoms on the aromatic ring create an electron-deficient system, which influences the reactivity of the C-Br bond and imparts the desirable properties of fluorination to the downstream products. This guide provides detailed protocols and expert insights into the three principal palladium-catalyzed cross-coupling strategies for the derivatization of this key intermediate: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[8][9] It is renowned for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[8]

Principle and Rationale

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl bromide to the Pd(0) center, followed by transmetalation with the boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of base is critical; it activates the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L₂) pd0:e->pd_complex:w Ar-Br oxidative_add Oxidative Addition biaryl_pd Ar-Pd(II)-Ar'(L₂) pd_complex:e->biaryl_pd:w Ar'-B(OH)₂ transmetalation Transmetalation biaryl_pd:e->pd0:w Ar-Ar' reductive_elim Reductive Elimination arbr Ar-Br ar_boronic Ar'-B(OH)₂ + Base biaryl Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of Methyl 2-aryl-4,6-difluorobenzoate
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%).

  • Reagent Addition: Add a suitable base, typically an aqueous solution of Na₂CO₃ (2 M, 3.0 eq) or K₃PO₄ (3.0 eq). Add a solvent system such as a 3:1 mixture of 1,4-dioxane/water or toluene/water. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the starting aryl bromide.

  • Reaction Conditions: Stir the heterogeneous mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure product.

Data and Optimization
EntryArylboronic AcidCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (3)Dioxane/H₂O90885-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₂CO₃ (3)Toluene/H₂O100688-96
33-Pyridinylboronic acidPd(PPh₃)₄ (4)K₃PO₄ (3)Dioxane/H₂O951275-85
42-Thiopheneboronic acidPd(dppf)Cl₂ (3)Na₂CO₃ (3)DME/H₂O851080-90

Yields are representative and may vary based on specific substrate and reaction scale.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[10][11] This methodology is central to pharmaceutical chemistry, as the arylamine motif is a key component of countless bioactive molecules.

Principle and Rationale

Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle. A key to its success, particularly with less reactive aryl halides or sterically hindered amines, is the use of bulky, electron-rich phosphine ligands.[11] These ligands facilitate the crucial reductive elimination step, which forms the C-N bond and regenerates the active Pd(0) catalyst. The choice of a non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is critical to deprotonate the amine without competing in the reaction. The higher reactivity of the C-Br bond over potential C-Cl bonds allows for chemoselective amination.[12]

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L pd_complex Ar-Pd(II)-Br(L) pd0:e->pd_complex:w Ar-Br oxidative_add Oxidative Addition pd_amido Ar-Pd(II)-NRR'(L) pd_complex:e->pd_amido:w HNRR' amine_coord Amine Coordination pd_amido:e->pd0:w Ar-NRR' reductive_elim Reductive Elimination arbr Ar-Br amine HNRR' + Base arylamine Ar-NRR'

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis of Methyl 2-(amino)-4,6-difluorobenzoate Derivatives
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, RuPhos, 2-5 mol%), and the base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq). Add an anhydrous aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction Conditions: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS. Reactions are often complete in 2-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (hexane/ethyl acetate or dichloromethane/methanol gradients are common) to afford the desired N-aryl product.

Data and Optimization
EntryAmineCatalyst/Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1) / XPhos (2.5)NaOt-Bu (1.4)Toluene100490-98
2MorpholinePd(OAc)₂ (2) / RuPhos (4)K₃PO₄ (1.5)Dioxane1101885-95
3BenzylaminePd₂(dba)₃ (1.5) / BrettPhos (3)NaOt-Bu (1.4)Toluene90688-96
4IndolePd(OAc)₂ (2) / XPhos (4)K₂CO₃ (2.0)Dioxane1102470-80

Yields are representative. Stronger bases like NaOt-Bu are often preferred for less nucleophilic amines.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating C(sp)–C(sp²) bonds.[13] This reaction is invaluable for synthesizing conjugated systems found in organic electronics, as well as for introducing a versatile alkyne handle that can be used for further transformations, such as click chemistry or cyclization reactions.

Principle and Rationale

The Sonogashira reaction is unique among the common cross-coupling methods as it typically employs a dual-catalyst system: a palladium complex and a copper(I) salt (e.g., CuI).[13] The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation with a copper acetylide species. This copper acetylide is formed in the second cycle, where the copper(I) salt reacts with the terminal alkyne in the presence of an amine base (which also serves as the solvent in many cases).[13] Reductive elimination from the palladium center yields the final product.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L₂) pd0->pd_complex Ar-Br alkynyl_pd Ar-Pd(II)-C≡CR(L₂) pd_complex->alkynyl_pd Cu-C≡CR alkynyl_pd->pd0 Ar-C≡CR cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide H-C≡CR + Base cu_acetylide->pd_complex Transmetalation cu_acetylide->cu_halide

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Synthesis of Methyl 2-alkynyl-4,6-difluorobenzoate
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (1-3 mol%), and the copper(I) co-catalyst, CuI (2-5 mol%).

  • Reagent Addition: Add an anhydrous amine base, which often doubles as the solvent, such as triethylamine (TEA) or diisopropylamine (DIPA). Alternatively, a solvent like THF or DMF can be used with an amine base. Add the terminal alkyne (1.1-1.5 eq) via syringe.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid and can be complete in 1-6 hours. Monitor progress by TLC or LC-MS.[14]

  • Work-up: Upon completion, concentrate the reaction mixture to remove the amine solvent. Redissolve the residue in ethyl acetate or dichloromethane. Wash with a saturated aqueous solution of NH₄Cl to remove copper salts, followed by water and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (typically hexane/ethyl acetate) to obtain the pure alkynylated product.

Data and Optimization
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base/SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)TEA50288-97
2TrimethylsilylacetylenePd(PPh₃)₄ (2)CuI (3)DIPART390-99
31-HexynePd(PPh₃)₂Cl₂ (2)CuI (4)THF/TEA40485-95
42-Methyl-3-butyn-2-olPd(PPh₃)₂Cl₂ (3)CuI (5)TEA60580-90

Yields are representative. Careful exclusion of oxygen is important to prevent oxidative homocoupling of the alkyne (Glaser coupling).[14]

General Experimental Workflow

The successful derivatization of this compound relies on a systematic and rigorous experimental approach. The following workflow is applicable to all the cross-coupling reactions described, with minor modifications for specific reagent handling.

Caption: Standard laboratory workflow for cross-coupling reactions.

Conclusion

This compound is a powerful synthetic intermediate whose value is fully realized through modern palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide reliable and versatile pathways to generate diverse libraries of C-C and C-N linked derivatives. The protocols and principles outlined in this guide offer researchers a robust framework for synthesizing novel fluorinated compounds, accelerating progress in the fields of medicinal chemistry, agrochemicals, and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-bromo-4,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-bromo-4,6-difluorobenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic sequence. As Senior Application Scientists, we aim to move beyond simple protocols to explain the causality behind experimental choices, ensuring both success and safety in your work.

The synthesis of this compound is typically achieved in a two-step process:

  • Sandmeyer Reaction: The conversion of 2-amino-4,6-difluorobenzoic acid to 2-bromo-4,6-difluorobenzoic acid via a diazonium salt intermediate.

  • Esterification: The conversion of the resulting carboxylic acid to its corresponding methyl ester.

This guide is structured into a troubleshooting section to address specific experimental issues and an FAQ section for broader questions.

Troubleshooting Guide

This section addresses common challenges encountered during the synthesis, providing explanations and actionable solutions to improve your reaction outcomes.

Question 1: Why is my overall yield of this compound consistently low?

Low yields can typically be traced back to one of three primary areas: incomplete diazotization, decomposition of the diazonium salt, or issues during the copper(I)-catalyzed bromination step.[1]

Root Cause Analysis & Solutions:
  • Incomplete Diazotization: The conversion of the primary aromatic amine to the diazonium salt is the critical first step. If this reaction is incomplete, the unreacted amine will remain in the reaction mixture, leading to the formation of azo-compound byproducts and reducing the overall yield.[2]

    • Validation Protocol: To ensure the reaction has gone to completion, you can test for the presence of excess nitrous acid, which signifies that all the amine has been consumed. Place a drop of the reaction mixture onto starch-iodide paper; a persistent blue color indicates the presence of excess nitrous acid and thus complete diazotization.[1]

    • Corrective Action: If the test is negative, add a small additional amount of the sodium nitrite solution until a positive test is maintained.

  • Diazonium Salt Decomposition: Aryl diazonium salts are notoriously unstable, especially at temperatures above 5 °C.[2] Decomposition leads to the formation of undesired side products, primarily the corresponding phenol (2-hydroxy-4,6-difluorobenzoic acid), which can be difficult to separate from the desired product.[1][2]

    • Validation Protocol: Maintain strict temperature control throughout the diazotization and Sandmeyer addition steps. The reaction vessel should be immersed in an ice-salt bath to keep the internal temperature between 0-5 °C.[1][3][4]

    • Corrective Action: Ensure your cooling bath is adequate and that the addition of the sodium nitrite solution is performed slowly and dropwise to manage any exotherm.

  • Inefficient Sandmeyer Reaction: The copper(I)-catalyzed replacement of the diazonium group is a radical-nucleophilic aromatic substitution.[5][6] The efficiency of this step can be affected by the quality of the copper(I) bromide and the reaction conditions.

    • Corrective Action: Use freshly prepared or high-purity copper(I) bromide. Ensure the diazonium salt solution is added slowly to the CuBr solution to control the effervescence (N₂ evolution) and maintain a steady reaction rate.[3] After the addition, gentle warming (e.g., to 50-60 °C) can help drive the reaction to completion.[3]

Below is a logical workflow for troubleshooting low yields in this synthesis.

G start Low Yield Observed check_diazo Test for complete diazotization (Starch-Iodide Paper) start->check_diazo diazo_fail Incomplete Diazotization check_diazo->diazo_fail Negative diazo_pass Diazotization Complete check_diazo->diazo_pass Positive add_nitrite Action: Add more NaNO₂ solution and re-test. diazo_fail->add_nitrite end_node Optimized Protocol add_nitrite->end_node check_temp Was temperature strictly maintained at 0-5°C? diazo_pass->check_temp temp_high Temperature Excursion Likely check_temp->temp_high No temp_ok Temperature Control OK check_temp->temp_ok Yes improve_cooling Action: Improve cooling setup (e.g., ice-salt bath) and ensure slow, dropwise additions. temp_high->improve_cooling improve_cooling->end_node check_cu Review Sandmeyer Step: - Purity of CuBr - Slow addition of diazonium salt - Final warming step temp_ok->check_cu check_cu->end_node

Caption: Troubleshooting workflow for low yield.

Question 2: I'm seeing a significant impurity in my crude 2-bromo-4,6-difluorobenzoic acid. What is it likely to be and how can I prevent it?

The most common and significant impurity is 2-hydroxy-4,6-difluorobenzoic acid .

Cause and Prevention:

This side product arises when the diazonium salt intermediate reacts with water (hydrolysis) instead of the bromide from the copper catalyst.[2] This reaction is highly temperature-dependent and becomes a major competing pathway if the temperature rises above the recommended 0-5 °C range.[2]

Table 1: Common Impurities and Mitigation Strategies

ImpurityLikely CausePrevention & Mitigation Strategy
2-hydroxy-4,6-difluorobenzoic acid Decomposition of the diazonium salt due to elevated temperatures (> 5°C).[2]Maintain strict temperature control (0-5°C) during diazotization and addition to the CuBr solution. Use an efficient ice-salt bath.
Unreacted 2-amino-4,6-difluorobenzoic acid Incomplete diazotization.Ensure a slight excess of nitrous acid is present using the starch-iodide test.[1] Allow sufficient stirring time (15-30 min) after NaNO₂ addition.[3]
Azo-compounds (colored impurities) Unreacted amine coupling with the diazonium salt.This is also a result of incomplete diazotization. Following the validation protocol for diazotization will prevent this.
Unreacted 2-bromo-4,6-difluorobenzoic acid (in final product) Incomplete esterification.Use a large excess of methanol as the solvent and a suitable acid catalyst.[7] For difficult esterifications, consider using thionyl chloride in methanol.[8][9]
Question 3: My esterification reaction is not going to completion. How can I improve the yield of this step?

The Fischer esterification is an equilibrium-controlled reaction.[7] To achieve a high yield, the equilibrium must be shifted towards the product side.

Optimization Strategies:
  • Use Excess Alcohol: The most common strategy is to use the alcohol (methanol, in this case) as the reaction solvent. This large excess pushes the equilibrium towards the formation of the ester according to Le Châtelier's principle.[7]

  • Removal of Water: While more complex to set up, removing the water as it is formed (e.g., with a Dean-Stark apparatus) is another effective method to drive the reaction to completion.

  • Choice of Catalyst: While a strong mineral acid like sulfuric acid is common, using thionyl chloride (SOCl₂) can provide a more quantitative conversion.[8][9] Thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification, and also reacts with the carboxylic acid to form an acyl chloride intermediate, which is much more reactive towards the alcohol.

Recommended Protocol for Esterification:

This protocol utilizes thionyl chloride for a high-yielding conversion.[9]

  • To a stirred solution of 2-bromo-4,6-difluorobenzoic acid (1 eq.) in methanol (approx. 10 mL per gram of acid), cool the mixture to 0 °C in an ice bath.

  • Slowly and carefully add thionyl chloride (2 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 3-12 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to remove any unreacted acid), and brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester, which can be further purified by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for this synthesis?

The synthesis proceeds via diazotization of an aromatic amine, followed by a Sandmeyer reaction and then Fischer esterification.

G start 2-Amino-4,6-difluorobenzoic acid intermediate1 [Diazonium Salt Intermediate] start->intermediate1  1. NaNO₂, HBr  0-5 °C   intermediate2 2-Bromo-4,6-difluorobenzoic acid intermediate1->intermediate2  2. CuBr   product This compound intermediate2->product  3. CH₃OH, H⁺ (cat.)  or SOCl₂  

Caption: Overall synthetic pathway.

Q2: What is the mechanism of the Sandmeyer reaction?

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[5][6] The currently accepted mechanism involves a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[4][10]

  • Single Electron Transfer (SET): Cu(I) donates an electron to the diazonium salt ([Ar-N₂]⁺), forming an aryl diazonium radical (Ar-N₂•) and Cu(II).[10]

  • Loss of Nitrogen: The highly unstable diazonium radical rapidly loses a molecule of nitrogen gas (N₂) to form an aryl radical (Ar•).[10]

  • Halogen Transfer: The aryl radical abstracts a bromine atom from the Cu(II)Br₂ species, forming the final aryl bromide product (Ar-Br) and regenerating the Cu(I) catalyst.[10]

The detection of biaryl compounds as byproducts supports this radical mechanism.[6]

Q3: What are the critical safety precautions for this synthesis?
  • Diazonium Salts: Solid diazonium salts are shock-sensitive and can be explosive. They should always be generated in situ at low temperatures and used immediately without isolation.[4][11]

  • Sodium Nitrite (NaNO₂): Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.

  • Hydrobromic Acid (HBr): Concentrated HBr is highly corrosive and toxic. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thionyl Chloride (SOCl₂): Thionyl chloride is a corrosive and moisture-sensitive liquid that reacts violently with water to release toxic gases (HCl and SO₂). Handle with extreme care in a fume hood.

  • Effervescence: Both the diazotization (reaction of NaNO₂ with acid) and the Sandmeyer reaction (decomposition of the diazonium salt) release nitrogen gas. Ensure the reaction vessel is not sealed and has adequate headspace to prevent pressure buildup.

Q4: How should the final product, this compound, be purified?

After the aqueous workup of the esterification step, the crude product may still contain minor impurities. The primary methods for purification are:

  • Column Chromatography: Using a silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is effective for removing baseline impurities and any remaining starting carboxylic acid.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., methanol/water or hexanes) can be an efficient method to obtain a highly pure product.

  • Distillation: As the product is a benzoate ester, it may be a low-melting solid or an oil. If it is an oil, vacuum distillation can be an effective purification method, provided the compound is thermally stable at the required distillation temperature.

References

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Methyl 2-bromo-4,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 2-bromo-4,6-difluorobenzoate. This document is designed for researchers, chemists, and process development professionals who are navigating the complexities of this synthesis. We will explore the common side reactions encountered, delve into their mechanistic origins, and provide actionable troubleshooting strategies to optimize your reaction outcomes.

The synthesis of this compound is typically a two-stage process:

  • Sandmeyer Reaction: Conversion of 2-amino-4,6-difluorobenzoic acid to 2-bromo-4,6-difluorobenzoic acid via a diazonium salt intermediate.

  • Esterification: Conversion of the resulting carboxylic acid to its methyl ester.

Each stage presents unique challenges and potential for impurity generation. This guide addresses these issues in a practical question-and-answer format.

Overall Synthetic Workflow

G cluster_0 Stage 1: Sandmeyer Reaction cluster_1 Stage 2: Esterification A 2-Amino-4,6-difluorobenzoic acid B Arenediazonium Salt Intermediate A->B  NaNO2, HBr  0-5 °C C 2-Bromo-4,6-difluorobenzoic acid B->C  CuBr  Controlled Temp. D This compound C->D  Methanol (MeOH)  Acid Catalyst (e.g., H2SO4)

Caption: General two-stage synthesis of the target compound.

Part 1: Troubleshooting the Sandmeyer Reaction

The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups onto an aromatic ring, but the thermally unstable diazonium salt intermediate is prone to several side reactions.[1][2]

Q1: My reaction yield is low, and I've isolated a significant amount of a phenolic byproduct (2-hydroxy-4,6-difluorobenzoic acid). What went wrong?

A1: This is a classic and very common side reaction in Sandmeyer chemistry, resulting from the reaction of the diazonium salt with water.

  • Mechanism: The arenediazonium salt is a potent electrophile. In the presence of water, particularly at elevated temperatures, water acts as a nucleophile, attacking the aromatic ring and displacing the diazonium group (as N₂ gas) to form a phenol.[1] Diazonium salts are notoriously unstable and begin to decompose to form phenols at temperatures above 5-10 °C.[1]

  • Troubleshooting & Prevention:

    • Strict Temperature Control: The diazotization step (formation of the diazonium salt from the amine) must be performed at 0-5 °C . Use an ice/salt bath to maintain this temperature range rigorously.

    • Controlled Addition: Add the sodium nitrite solution slowly to the acidic solution of the amine to prevent localized temperature spikes.

    • Subsequent Reaction Temperature: While the subsequent reaction with the copper(I) bromide catalyst may require gentle warming to proceed at a reasonable rate, this should be done cautiously. Monitor the reaction closely for excessive nitrogen evolution, which could indicate rapid decomposition.

Q2: I'm observing a highly colored, possibly polymeric impurity that is difficult to remove. Could this be an azo compound?

A2: Yes, the formation of intensely colored azo compounds is another frequent side reaction.

  • Mechanism: This occurs when the electrophilic diazonium salt couples with an electron-rich aromatic ring. The most common culprit is the unreacted starting material, 2-amino-4,6-difluorobenzoic acid. The diazonium cation attacks the para-position of the amine, forming a diazoamino compound.

  • Troubleshooting & Prevention:

    • Ensure Complete Diazotization: Make sure the stoichiometry of sodium nitrite is correct (a slight excess is sometimes used) and that it has been allowed to react completely before proceeding to the next step. A simple spot test with starch-iodide paper can check for the presence of excess nitrous acid, indicating the amine has been consumed.

    • Maintain High Acidity: The coupling reaction is suppressed at low pH.[3] Ensure the reaction medium is sufficiently acidic throughout the diazotization process. This protonates the remaining free amine, deactivating it towards electrophilic attack by the diazonium salt.

Q3: My product is contaminated with Methyl 4,6-difluorobenzoate (i.e., the bromine is missing). How did this reduction occur?

A3: This side product arises from the reductive de-amination of the diazonium salt, where the -N₂⁺ group is replaced by a hydrogen atom.

  • Mechanism: While specific reducing agents like hypophosphorous acid (H₃PO₂) are used intentionally for this transformation, other species in the reaction can act as hydrogen donors, especially if the reaction is not carefully controlled.[3] The mechanism involves the formation of an aryl radical, which can then abstract a hydrogen atom from a donor molecule in the solvent or from other reagents.[4][5]

  • Troubleshooting & Prevention:

    • Reagent Purity: Ensure the purity of all reagents and solvents. Avoid using alcohols as the solvent during the diazotization step if possible, as they can sometimes act as reducing agents.

    • Catalyst Control: The copper(I) catalyst is crucial for facilitating the transfer of the bromide to the aryl radical. Ensure its activity and proper dispersion in the reaction mixture.

Key Side Reactions in the Sandmeyer Step

G cluster_main Reaction Pathways cluster_desired Desired Path cluster_side Side Reactions Start Arenediazonium Salt Desired Product (2-Bromo-4,6-difluorobenzoic acid) Start->Desired  + CuBr  (Sandmeyer) Phenol Phenol Byproduct Start->Phenol  + H2O  (High Temp) Azo Azo Compound Start->Azo  + Starting Amine  (Incomplete Diazotization) Reduction Reduced Product Start->Reduction  [H]  (Reduction)

Caption: Competing reactions for the diazonium intermediate.

Summary Table: Sandmeyer Reaction Troubleshooting
Observed Issue Probable Side Product Primary Cause Preventative Action
Low yield, polar impurity2-Hydroxy-4,6-difluorobenzoic acidHigh temperature (> 5 °C)Maintain strict 0-5 °C during diazotization.
Intense color, high MW impurityAzo-coupled dimerIncomplete diazotization, low acidityEnsure sufficient acid, check for complete amine consumption.
Product missing bromine4,6-Difluorobenzoic acidUnwanted reductionUse pure reagents, ensure catalyst efficiency.
Biaryl impuritiesDimer of the aromatic ringRadical-radical couplingNot always fully preventable, but proper catalyst function can minimize it.[1][4]

Part 2: Troubleshooting the Esterification

Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is an equilibrium-driven process. The primary challenge is driving the reaction to completion.[6]

Q4: My esterification is slow and incomplete, leaving a large amount of 2-bromo-4,6-difluorobenzoic acid in the mixture. How can I increase the yield?

A4: An incomplete reaction is the most common issue and is directly related to the equilibrium nature of Fischer esterification.

  • Mechanism: The reaction produces one molecule of water for every molecule of ester formed. As water accumulates, the reverse reaction—hydrolysis of the ester back to the carboxylic acid—begins to compete, establishing an equilibrium that may favor the starting materials.

  • Troubleshooting & Prevention:

    • Use Excess Alcohol: A common strategy is to use the alcohol (methanol in this case) as the solvent, creating a large molar excess that pushes the equilibrium towards the product side according to Le Châtelier's principle.[6]

    • Water Removal: Actively removing water as it forms is highly effective. This can be achieved by:

      • Using a Dean-Stark apparatus if a suitable azeotrope-forming solvent (like toluene) is added.

      • Incorporating a dehydrating agent, such as molecular sieves, into the reaction mixture.

    • Choice of Catalyst: While sulfuric acid is common, other catalysts like N-bromosuccinimide (NBS) have been reported for efficient esterification under mild conditions.[7]

    • Alternative Methods: If Fischer esterification remains problematic, consider converting the carboxylic acid to a more reactive intermediate. For example, reaction with thionyl chloride (SOCl₂) or oxalyl chloride will form the acid chloride, which reacts rapidly and irreversibly with methanol to form the ester.[8]

Q5: My purified ester product shows signs of hydrolysis back to the carboxylic acid upon storage or during workup. Why is this happening?

A5: This indicates that the ester is being exposed to water under conditions that promote hydrolysis.

  • Mechanism: Ester hydrolysis is the reverse of esterification and is catalyzed by both acid and base. Trace amounts of the acid catalyst remaining after workup can significantly accelerate this process if any moisture is present.

  • Troubleshooting & Prevention:

    • Thorough Workup: Ensure the acidic catalyst is completely neutralized and removed during the workup. This typically involves washing the organic layer with a mild base like saturated sodium bicarbonate solution, followed by a water wash and then a brine wash to remove bulk water.

    • Anhydrous Conditions: Dry the final organic solution thoroughly with a drying agent (e.g., Na₂SO₄, MgSO₄) before removing the solvent.

    • Proper Storage: Store the final product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to protect it from atmospheric moisture.

Recommended Experimental Protocols

Protocol 1: Optimized Sandmeyer Reaction
  • Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-4,6-difluorobenzoic acid (1.0 eq) in a solution of 48% hydrobromic acid (HBr, ~4.0 eq) and water.

  • Diazotization: Cool the mixture to 0-5 °C in an ice-salt bath. Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Confirmation: Stir for an additional 30 minutes at 0-5 °C. Check for completion by spotting the reaction mixture on starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr. Cool this solution to 0 °C.

  • Addition: Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to maintain the temperature below 10 °C.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. Gentle warming (e.g., to 40-50 °C) may be required to complete the reaction.

  • Workup: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-bromo-4,6-difluorobenzoic acid.

Protocol 2: Fischer Esterification
  • Setup: Dissolve the crude 2-bromo-4,6-difluorobenzoic acid (1.0 eq) in a large excess of methanol (e.g., 10-20 volumes).

  • Catalysis: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq) as the catalyst.

  • Reaction: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization: Dissolve the residue in ethyl acetate and carefully wash with water, then with saturated aqueous sodium bicarbonate solution until gas evolution ceases, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude this compound can be further purified by column chromatography or recrystallization.

References

Removal of impurities from Methyl 2-bromo-4,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-bromo-4,6-difluorobenzoate. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this important synthetic intermediate. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

The impurity profile largely depends on the synthetic route, but typically originates from three main sources:

  • Unreacted Starting Materials: The most common impurity is the unreacted starting acid, 4-bromo-2,6-difluorobenzoic acid.[1][2] Its presence is highly probable if the esterification reaction did not go to completion.

  • Reagents and Catalysts: Depending on the method, residual acid catalysts (e.g., from SOCl₂ hydrolysis) or coupling agents may be present.[1]

  • Side-Reaction Products: Hydrolysis of the methyl ester back to the carboxylic acid is a potential side reaction, especially during aqueous workups if conditions are not carefully controlled.[3][4] While the ortho-fluorine atoms provide some steric hindrance that can slow this process, it remains a possibility.[4]

Q2: My crude product is a mixture. What is the best initial purification strategy?

For a typical crude mixture containing the desired neutral ester and acidic starting material, a liquid-liquid extraction (LLE) with a mild aqueous base is the most efficient first step.[5][6][7] This technique leverages the difference in acidity to separate the compounds into two different liquid phases.[8][9]

Q3: How exactly does an aqueous basic wash remove the starting acid impurity?

The principle is a simple acid-base reaction. The starting material, 4-bromo-2,6-difluorobenzoic acid, has an acidic carboxylic acid group. When you wash your organic solution (e.g., in ethyl acetate or dichloromethane) with a mild aqueous base like sodium bicarbonate (NaHCO₃), the acid is deprotonated to form its corresponding sodium carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous phase, while the neutral methyl ester product remains in the organic phase. Draining the aqueous layer effectively removes the impurity.

Q4: When is column chromatography necessary for this compound?

Column chromatography is recommended under two primary conditions:

  • If after an acidic wash, TLC or ¹H NMR analysis still shows the presence of the starting acid or other closely related, non-acidic impurities.

  • If the synthesis is known to produce isomeric or other neutral byproducts that are not removed by a simple extraction.

Purification by silica gel column chromatography using a non-polar/polar solvent system like ethyl acetate/hexanes is a standard and effective method.[10][11]

Q5: The product is a solid. Is recrystallization a good final "polishing" step?

Absolutely. This compound is reported as a white to off-white solid with a melting point around 41-43°C.[1][12] This makes it an excellent candidate for recrystallization. This technique is highly effective at removing small amounts of residual impurities, leading to a product with very high purity, which is often crucial for subsequent synthetic steps.

Q6: My final product is a yellow oil instead of a solid. What could be the cause?

If your product fails to solidify, it almost certainly indicates the presence of impurities. Residual solvents or impurities can depress the melting point, causing the product to remain an oil at room temperature. We recommend analyzing a sample by ¹H NMR to check for solvent and organic impurities. If impurities are detected, re-purification via column chromatography followed by recrystallization is advised.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification workflow.

ProblemPossible Cause(s)Recommended Solution(s)
Low yield after aqueous workup. 1. Emulsion Formation: Vigorous shaking of the separatory funnel can create a stable emulsion between the organic and aqueous layers, trapping product. 2. Product Hydrolysis: Use of a strong base (e.g., NaOH, KOH) or prolonged exposure to basic conditions may have hydrolyzed the ester back to the water-soluble carboxylate.1. To break an emulsion, add a small amount of brine (saturated NaCl solution) and swirl gently. In stubborn cases, filter the entire mixture through a pad of Celite®. 2. Always use a mild base like saturated sodium bicarbonate for the wash and minimize contact time. Confirm the pH of the aqueous layer is not excessively high.
TLC/NMR shows starting acid after basic wash. 1. Incomplete Extraction: The amount of aqueous base used was insufficient to neutralize all the acidic impurity. 2. Poor Mixing: The two phases were not mixed adequately to allow for complete transfer of the carboxylate salt.1. Perform a second or even third wash with fresh saturated sodium bicarbonate solution. 2. Ensure you are inverting the separatory funnel multiple times with venting to achieve thorough mixing.[8] Check the pH of the aqueous layer after extraction to ensure it is still basic.
Product is discolored (yellow/brown). 1. High-Boiling Impurities: Some impurities from the synthesis may be colored and non-volatile. 2. Thermal Decomposition: Minor degradation may have occurred if the reaction or solvent removal was performed at high temperatures.1. Attempt purification by column chromatography. Colored impurities often have different polarities and can be separated. 2. If the color persists, a charcoal treatment during recrystallization can sometimes remove colored impurities. However, this may lead to some product loss.
Product "oils out" instead of crystallizing. 1. Solvent Choice: The chosen recrystallization solvent system is not ideal; the product is too soluble even at low temperatures. 2. Presence of Impurities: As noted in the FAQ, impurities can significantly inhibit crystallization. 3. Cooling Rate: Cooling the solution too rapidly can cause the product to separate as a liquid (oil) rather than forming crystals.1. Re-evaluate your solvent choice. A good solvent is one where the compound is highly soluble when hot and poorly soluble when cold. Hexanes, or a mixed solvent system like ethyl acetate/hexanes, may be effective. 2. The product is likely not pure enough. Re-purify using column chromatography. 3. Allow the hot, saturated solution to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation.

Purification Workflow & Logic

A systematic approach is key to achieving high purity. The following diagram outlines the recommended decision-making process for purifying your crude product.

PurificationWorkflow cluster_0 Start cluster_1 Primary Purification cluster_2 Analysis & Decision cluster_3 Secondary & Final Purification Crude_Product Crude Product (Ester + Starting Acid) Aqueous_Workup Step 1: Liquid-Liquid Extraction (Wash with aq. NaHCO₃) Crude_Product->Aqueous_Workup Purity_Check_1 Step 2: Purity Check (TLC, ¹H NMR) Aqueous_Workup->Purity_Check_1 Chromatography Optional: Column Chromatography (e.g., Hexanes/EtOAc) Purity_Check_1->Chromatography Impurities Present Recrystallization Optional: Recrystallization (Final Polishing) Purity_Check_1->Recrystallization High Purity, Minor Impurities Pure_Product Pure Product (>98%) Purity_Check_1->Pure_Product Sufficiently Pure Chromatography->Recrystallization Recrystallization->Pure_Product Extraction cluster_0 Initial State in Separatory Funnel cluster_1 After Mixing & Separation org_initial Organic Layer (e.g., Ethyl Acetate) - Methyl Ester (Product) - Benzoic Acid (Impurity) mix Shake & Vent org_initial->mix aq_initial Aqueous Layer (Saturated NaHCO₃ solution) aq_initial->mix org_final Organic Layer - Pure Methyl Ester aq_final Aqueous Layer - Sodium 4-bromo-2,6-difluorobenzoate (Salt) - Excess NaHCO₃ mix->org_final Product remains mix->aq_final Impurity transfers

References

Technical Support Center: Optimizing Suzuki Coupling Conditions for 2-bromo-4,6-difluorobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving 2-bromo-4,6-difluorobenzoates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The unique electronic and steric properties of this substrate—characterized by an electron-withdrawing ester and two ortho- and para- fluorine atoms—present distinct challenges. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome these hurdles and achieve successful, high-yielding couplings.

The inherent difficulty with this substrate arises from a combination of factors. The electron-deficient nature of the aryl ring, while generally favorable for the initial oxidative addition step, can be counteracted by the steric hindrance imposed by the ortho-bromo and fluoro substituents.[1][2] Furthermore, the ester group, though meta to the bromine, contributes to the overall electronic deficiency which can influence subsequent steps in the catalytic cycle, such as transmetalation and reductive elimination.[3][4] This guide will dissect these challenges and provide actionable solutions.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered when working with 2-bromo-4,6-difluorobenzoates in Suzuki coupling reactions.

Q1: My reaction shows low to no conversion of the 2-bromo-4,6-difluorobenzoate starting material. What are the most likely causes and how do I address them?

A1: Low or no conversion is a frequent initial challenge and typically points to issues with the catalyst system or reaction conditions . The combination of steric hindrance and electronic effects in your substrate makes the choice of palladium catalyst and ligand particularly critical.

Core Issues & Recommended Solutions:

  • Insufficiently Active Catalyst: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective for this sterically demanding and electronically deactivated substrate.[5][6] The oxidative addition of the palladium(0) species into the C-Br bond is often the rate-limiting step and requires a more robust catalytic system.[7]

    • Solution 1: Employ Bulky, Electron-Rich Ligands. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are designed to accelerate oxidative addition for challenging substrates.[6][8] These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species.

    • Solution 2: Utilize a Pre-catalyst. Instead of generating the active Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂, consider using a pre-formed Pd(0) source or a more advanced pre-catalyst (e.g., XPhos Pd G3).[9][10] This ensures a higher concentration of the active catalyst from the onset of the reaction.

  • Suboptimal Base and Solvent Combination: The base is crucial for activating the boronic acid to facilitate transmetalation.[11][12] For your substrate, a carefully selected base and solvent system is necessary to ensure both reactivity and solubility of all components.

    • Solution 1: Use a Stronger, Non-Nucleophilic Base. While K₂CO₃ is a common choice, it may not be sufficiently effective here. Consider stronger bases like K₃PO₄ or Cs₂CO₃.[8][13] These bases can more effectively promote the formation of the boronate species required for transmetalation.

    • Solution 2: Optimize the Solvent System. Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are standard.[12][14] The water can aid in dissolving the base and facilitating the catalytic cycle. However, for base-sensitive substrates, anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) might be beneficial.[15]

  • Inadequate Reaction Temperature: The steric hindrance from the ortho-substituents may necessitate higher thermal energy to overcome the activation barrier for oxidative addition.

    • Solution: Incrementally Increase the Reaction Temperature. If you are running the reaction at a lower temperature (e.g., 80 °C), consider increasing it to 100-110 °C.[8][16] Monitor for potential decomposition of starting materials or product at higher temperatures.

Q2: I am observing significant formation of a homocoupled biaryl product from my boronic acid. How can I suppress this side reaction?

A2: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen, which can interfere with the palladium catalyst.[9][17]

Core Issues & Recommended Solutions:

  • Oxygen Contamination: Dissolved oxygen in the reaction solvent can lead to oxidative homocoupling of the boronic acid and deactivation of the Pd(0) catalyst.[17]

    • Solution: Rigorous Degassing. Ensure that all solvents are thoroughly degassed prior to use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.[8][9] Maintain a positive pressure of inert gas throughout the reaction setup and duration.

  • Use of a Pd(II) Pre-catalyst: When using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species can sometimes be inefficient, leaving residual Pd(II) that can promote homocoupling.[7][17]

    • Solution: Use a Pd(0) Source. Starting with a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate this issue.[6]

  • Slow Cross-Coupling Kinetics: If the desired cross-coupling reaction is slow, the competing homocoupling pathway may become more prominent.

    • Solution: Optimize for Faster Cross-Coupling. By implementing the solutions from Q1 to accelerate the primary reaction (e.g., using a more active ligand, stronger base), you can often outcompete the homocoupling side reaction.

Q3: I am struggling with protodeboronation of my boronic acid. What steps can I take to minimize this?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common decomposition pathway, particularly with electron-deficient or sterically hindered boronic acids.[8][14]

Core Issues & Recommended Solutions:

  • Excess Water and/or Strong Base: While some water can be beneficial, an excess, especially in combination with strong bases like hydroxides, can promote protodeboronation.[8]

    • Solution 1: Use Anhydrous Conditions. If protodeboronation is a significant issue, switching to strictly anhydrous solvents and using a base like K₃PO₄ (which has lower water content than its hydrated form) can be effective.

    • Solution 2: Use a Milder Base. Consider using a weaker base such as KF, which can still activate the boronic acid but is less likely to promote protodeboronation.[11]

  • Boronic Acid Instability: Some boronic acids are inherently less stable under the reaction conditions.

    • Solution: Convert to a More Stable Boronate Ester. Converting the boronic acid to a more stable derivative, such as a pinacol (Bpin) or neopentyl glycol boronate ester, can protect it from premature decomposition.[7][15] These esters can then release the boronic acid in situ under the reaction conditions.

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Suzuki Coupling of 2-bromo-4,6-difluorobenzoates
ParameterRecommended ConditionRationale
Palladium Pre-catalyst XPhos Pd G3 (1-3 mol%)Highly active pre-catalyst for generating the Pd(0) species, effective for sterically hindered and electron-deficient substrates.[9]
Ligand XPhos (2-6 mol%)Bulky, electron-rich ligand that promotes the challenging oxidative addition step.[10][18]
Base K₃PO₄ (2.0 - 3.0 equiv.)Strong, non-nucleophilic base that effectively activates the boronic acid for transmetalation.[8][19]
Solvent 1,4-Dioxane / H₂O (10:1)Aprotic polar solvent that solubilizes reagents well; a small amount of water aids in base dissolution.[12][20]
Temperature 100 - 110 °CProvides sufficient thermal energy to overcome the activation barrier for sterically hindered substrates.[8][16]
Boronic Acid 1.2 - 1.5 equivalentsA slight excess helps to drive the reaction to completion.[6]
General Experimental Protocol

This protocol provides a robust starting point. Optimization for specific boronic acid coupling partners may be necessary.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the 2-bromo-4,6-difluorobenzoate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely powdered K₃PO₄ (2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure a completely inert atmosphere.[8]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and any additional ligand if not using a pre-catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.[9]

  • Reaction Execution: Place the flask in a pre-heated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[6][9]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]

Visualizing the Process

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration ArylHalide Ar-Br (2-bromo-4,6-difluorobenzoate) BoronicAcid Ar'-B(OR)₂ + Base Product Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[17]

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Product Yield CheckCatalyst Is the Catalyst System Optimal? Start->CheckCatalyst CheckConditions Are Reaction Conditions Appropriate? CheckCatalyst->CheckConditions Yes ActionCatalyst Switch to Bulky, Electron-Rich Ligand (e.g., XPhos). Use a Pre-catalyst (e.g., G3). CheckCatalyst->ActionCatalyst No CheckSideReactions Are Side Reactions Dominant? CheckConditions->CheckSideReactions Yes ActionConditions Increase Temperature (100-110 °C). Use Stronger Base (K₃PO₄, Cs₂CO₃). Ensure Proper Solvent System. CheckConditions->ActionConditions No ActionSideReactions Homocoupling: Rigorously Degas Solvents. Protodeboronation: Use Anhydrous Conditions or a Boronate Ester. CheckSideReactions->ActionSideReactions Yes Success Successful Coupling CheckSideReactions->Success No ActionCatalyst->Success ActionConditions->Success ActionSideReactions->Success

Caption: Decision tree for troubleshooting Suzuki coupling reactions of 2-bromo-4,6-difluorobenzoates.

References

Technical Support Center: Overcoming Reactivity Challenges with Methyl 2-bromo-4,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl 2-bromo-4,6-difluorobenzoate. This sterically hindered and electronically deactivated aryl bromide presents unique challenges in common cross-coupling reactions. This guide is structured to provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome these hurdles and achieve your synthetic goals.

Understanding the Molecule: The Root of Low Reactivity

This compound's low reactivity stems from a combination of two primary factors:

  • Steric Hindrance: The bromine atom is flanked by two ortho-substituents (a fluorine atom and the methyl ester group). This steric bulk can significantly impede the approach of the palladium catalyst to the C-Br bond, which is a critical step in the catalytic cycle of many cross-coupling reactions.[1][2]

  • Electronic Effects: The two fluorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect.[3] This reduces the electron density of the aromatic ring, which can affect the rate of oxidative addition, a key step in palladium-catalyzed cross-coupling reactions.[4]

This guide will provide actionable solutions to navigate these intrinsic challenges in Suzuki-Miyaura, Buchwald-Hartwig, and Nucleophilic Aromatic Substitution (SNAr) reactions.

Part 1: Troubleshooting Guide for Cross-Coupling Reactions

This section addresses common failures and low yields encountered during palladium-catalyzed cross-coupling reactions.

Question 1: My Suzuki-Miyaura coupling reaction with this compound is not proceeding or giving very low yields. What are the likely causes and how can I fix it?

Low conversion in a Suzuki-Miyaura coupling involving this substrate is a frequent issue. The problem often lies in the initial oxidative addition step, which is hampered by the steric and electronic nature of the starting material.

Initial Diagnostic Checks:

  • Inert Atmosphere: Confirm that your reaction was set up under strictly anaerobic conditions. Oxygen can degrade the Pd(0) active catalyst and phosphine ligands. Ensure all solvents were properly degassed and the reaction vessel was purged with an inert gas like argon or nitrogen.[5]

  • Reagent Quality:

    • Boronic Acid/Ester: Ensure your boronic acid or ester is pure and has not degraded. Protodeboronation (replacement of the boron group with hydrogen) is a common side reaction, especially with electron-deficient boronic acids.[6] Consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates.[6]

    • Palladium Catalyst & Ligand: Use fresh, high-quality palladium precursors and ligands. Phosphine ligands are susceptible to oxidation.

Troubleshooting Workflow:

If initial checks do not resolve the issue, a systematic optimization of the catalytic system is necessary. The key is to use a system that is both highly active and can overcome the steric barrier.

cluster_catalyst Catalyst/Ligand Strategy cluster_base Base/Solvent Strategy start Low Yield in Suzuki Coupling cat_ligand Optimize Catalyst & Ligand start->cat_ligand Primary cause: Slow oxidative addition base_solvent Screen Bases & Solvents cat_ligand->base_solvent If still low yield temp_time Adjust Temperature & Time base_solvent->temp_time Fine-tuning success Successful Coupling temp_time->success cat_ligand_details • Use bulky, electron-rich phosphine ligands:  - Buchwald-type: SPhos, XPhos, RuPhos • Consider N-Heterocyclic Carbene (NHC) ligands • Use pre-formed Pd(II) pre-catalysts for consistency base_solvent_details • Stronger, non-nucleophilic bases:  - K3PO4, Cs2CO3 • Anhydrous polar aprotic solvents:  - Dioxane, Toluene, THF • Consider a small amount of water to aid transmetalation

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Detailed Protocol Recommendations:

For sterically hindered aryl bromides, highly active catalyst systems are required.[7] Standard catalysts like Pd(PPh₃)₄ are often ineffective.

ParameterRecommendationRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or G2/G3/G4 PrecatalystsPrecatalysts offer better consistency in generating the active Pd(0) species.[4]
Ligand Bulky Biaryl Phosphines: SPhos, XPhos, RuPhos.[1][7]The steric bulk and electron-donating nature of these ligands accelerate both oxidative addition and reductive elimination, which are often the rate-limiting steps for hindered substrates.[1][7]
Base K₃PO₄, Cs₂CO₃These are strong, yet non-nucleophilic bases that are effective in promoting the transmetalation step without causing significant ester hydrolysis.[4][5]
Solvent Dioxane/H₂O (e.g., 4:1), Toluene/H₂O, or THF/H₂OAprotic solvents are generally effective. A small amount of water can aid in dissolving the base and facilitating the transmetalation step.[6][8]
Temperature 80-110 °CHigher temperatures are often necessary to overcome the activation energy for oxidative addition.

Step-by-Step Experimental Protocol (Suzuki-Miyaura):

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid or ester (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the degassed solvent system (e.g., Dioxane/Water 10:1).

  • Heat the reaction mixture to 100 °C with vigorous stirring and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Question 2: My Buchwald-Hartwig amination is failing. What adjustments should I make?

Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this compound is challenging due to steric hindrance around the C-Br bond. The choice of ligand and base is paramount for success.

Key Troubleshooting Points:

  • Catalyst Poisoning: Nitrogen-containing substrates or products can sometimes coordinate to the palladium center and inhibit catalysis. Using a higher ligand-to-palladium ratio can sometimes mitigate this.[9]

  • Base Strength vs. Ester Stability: Strong bases like NaOtBu or LHMDS are highly effective for deprotonating the amine but can also promote the hydrolysis of the methyl ester.[10] A careful balance is required. Weaker bases like Cs₂CO₃ or K₃PO₄ may require higher temperatures but are less likely to cause ester cleavage.[10]

  • Amine Nucleophilicity: Less nucleophilic amines will require more forcing conditions (higher temperature, stronger base, more active catalyst).

Recommended Conditions for Buchwald-Hartwig Amination:

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃, [Pd(allyl)Cl]₂Common and effective palladium precursors for this reaction.[11][12]
Ligand Bulky Biaryl Phosphines: XPhos, RuPhos, BrettPhosThese ligands have proven effective for coupling sterically hindered aryl halides with a wide range of amines.[11][13]
Base NaOtBu (if ester hydrolysis is not an issue), K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is needed. K₃PO₄ or Cs₂CO₃ are good starting points to balance reactivity with functional group tolerance.[10]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are standard for this reaction.
Temperature 90-120 °CElevated temperatures are generally required.

Step-by-Step Experimental Protocol (Buchwald-Hartwig):

  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4.4 mol%), and the base (e.g., K₃PO₄, 1.5 equiv.) to a dry reaction tube.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat to 110 °C with stirring for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, work up as described for the Suzuki-Miyaura reaction.

Part 2: FAQs - Specific Chemical Behavior

Q1: Is there a risk of reacting at the C-F bonds instead of the C-Br bond?

Under typical palladium-catalyzed cross-coupling conditions, the C-Br bond is significantly more reactive than the C-F bond. The general order of reactivity for aryl halides in oxidative addition is C-I > C-Br > C-OTf >> C-Cl >> C-F.[14] Therefore, selective reaction at the C-Br bond is expected and observed in polyhalogenated systems. C-F bond activation typically requires specialized catalysts and more forcing conditions.[15]

Q2: My main side product appears to be the hydrolyzed carboxylic acid. How can I prevent this?

Ester hydrolysis is a common side reaction when using strong bases, especially in the presence of water.[16]

Mitigation Strategies:

  • Use a Weaker Base: Switch from bases like NaOH, KOH, or NaOtBu to K₃PO₄ or Cs₂CO₃. While potentially requiring slightly higher temperatures or longer reaction times, they are less prone to causing hydrolysis.[10]

  • Strictly Anhydrous Conditions: If your protocol can tolerate it, use anhydrous solvents and bases to minimize the presence of water. However, note that some Suzuki protocols benefit from a small amount of water.[8]

  • Change the Base: For Buchwald-Hartwig aminations, lithium bis(trimethylsilyl)amide (LiHMDS) can sometimes be a good alternative to alkoxide bases.

  • Protecting Group Strategy: If hydrolysis is unavoidable under the required coupling conditions, consider performing the reaction on the corresponding carboxylic acid and then re-esterifying after the coupling step.

Q3: Can I perform a Nucleophilic Aromatic Substitution (SNAr) on this molecule?

Yes, SNAr is a viable alternative, particularly for introducing nucleophiles like amines or alkoxides. The two electron-withdrawing fluorine atoms activate the ring towards nucleophilic attack.

Key Considerations for SNAr:

  • Reactivity Order: In SNAr reactions, the reactivity of the leaving group is often F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile, which is accelerated by the strong inductive electron-withdrawing effect of fluorine, making the carbon atom more electrophilic.[14]

  • Site of Attack: Nucleophilic attack will be favored at the positions most activated by the electron-withdrawing groups. For this compound, this would be the carbon atoms attached to the fluorine atoms. Therefore, SNAr will likely lead to substitution of a fluorine atom rather than the bromine.

sub This compound pd_cat Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald) sub->pd_cat C-Br >> C-F reactivity snar Nucleophilic Aromatic Substitution (SNAr) sub->snar C-F > C-Br reactivity c_br_prod Reaction at C-Br bond pd_cat->c_br_prod c_f_prod Reaction at C-F bond snar->c_f_prod

Caption: Reaction pathway selectivity for this compound.

References

Preventing debromination in reactions with Methyl 2-bromo-4,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-bromo-4,6-difluorobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The unique electronic properties of this reagent, while enabling a range of useful transformations, also present specific challenges—most notably, the propensity for premature debromination (hydrodehalogenation). This document provides in-depth, field-tested insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction outcomes and suppress unwanted side products.

Frequently Asked Questions (FAQs)
Q1: What is debromination, and why is it a significant issue with this compound?

A1: Debromination, also known as hydrodehalogenation, is a common side reaction in which the bromine atom on the aromatic ring is replaced by a hydrogen atom. In this case, the byproduct formed is Methyl 2,6-difluorobenzoate. This side reaction is problematic for two primary reasons:

  • Yield Reduction: It consumes the starting material, directly lowering the yield of the desired coupled product.

  • Purification Challenges: The debrominated byproduct often has similar polarity and chromatographic behavior to the desired product, making purification difficult and sometimes leading to contaminated final compounds.

The substrate, this compound, is particularly susceptible to this reaction. The two fluorine atoms and the methyl ester group are strongly electron-withdrawing, which polarizes the C-Br bond and makes the aryl ring more electron-deficient. This electronic nature facilitates the initial, desired oxidative addition step in many palladium-catalyzed cross-coupling reactions but also makes the subsequent intermediates more prone to competing side reactions like debromination.[1]

Q2: What are the primary mechanistic causes of debromination in palladium-catalyzed cross-coupling reactions?

A2: The formation of the debrominated byproduct can arise from several competing pathways within the catalytic cycle. Understanding these root causes is crucial for designing effective countermeasures.

  • Protonolysis/Reaction with Hydride Sources: The most common pathway involves a palladium-hydride species (Pd-H). This can be generated in several ways:

    • From Water/Protic Solvents: Trace amounts of water can react with palladium complexes, especially under basic conditions, to form Pd-H species.[2]

    • From Solvents or Reagents: Solvents like DMF or alcohols, and even reagents like amines or boronic acids, can act as hydride donors under certain conditions.[3][4]

    • From β-Hydride Elimination: If a coupling partner contains β-hydrogens (e.g., an alkyl boronic acid), the intermediate can undergo β-hydride elimination to form an alkene and a Pd-H species.[5][6] This Pd-H can then react with another molecule of the aryl bromide to produce the debrominated arene.

  • Direct Reduction by Base/Additives: Some strong bases or additives can directly or indirectly facilitate the reduction of the C-Br bond. For instance, certain phosphine ligands in the presence of water can lead to significant hydrodehalogenation even before the formation of the key Ar-Pd(II)-Br intermediate.[2]

The core challenge is that the rate of these debromination pathways can become competitive with the rate of the desired transmetalation and reductive elimination steps that lead to the final product.

Troubleshooting Guides for Common Cross-Coupling Reactions

The key to preventing debromination is to select conditions that kinetically favor the desired C-C or C-N bond formation over the pathways leading to C-H bond formation.

Issue: High Debromination in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a workhorse for C-C bond formation, but debromination is a frequent challenge with electron-deficient substrates.

dot graph "Suzuki_Troubleshooting" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="High Debromination in Suzuki Coupling", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_anhydrous [label="Are all reagents and solvents rigorously anhydrous?", fillcolor="#FBBC05", fontcolor="#202124"]; check_base [label="What base is being used?", fillcolor="#FBBC05", fontcolor="#202124"]; check_ligand [label="Is the ligand optimal?", fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="Is the reaction temperature too high?", fillcolor="#FBBC05", fontcolor="#202124"];

solution_anhydrous [label="Solution: Dry solvents over sieves.\nDry solid reagents under vacuum.", shape=note, fillcolor="#F1F3F4"]; solution_base [label="Solution: Switch to a weaker, non-hydroxide base.\nConsider K₃PO₄, K₂CO₃, or CsF.", shape=note, fillcolor="#F1F3F4"]; solution_ligand [label="Solution: Use bulky, electron-rich phosphine ligands.\nTry SPhos, XPhos, or RuPhos.", shape=note, fillcolor="#F1F3F4"]; solution_temp [label="Solution: Lower the temperature.\nRun a screen from RT to 80°C.", shape=note, fillcolor="#F1F3F4"];

// Edges start -> check_anhydrous; check_anhydrous -> solution_anhydrous [label="No"]; check_anhydrous -> check_base [label="Yes"]; check_base -> solution_base [label="Strong Base (e.g., NaOH, NaOtBu)"]; check_base -> check_ligand [label="Weak Base"]; check_ligand -> solution_ligand [label="Standard Ligand (e.g., PPh₃)"]; check_ligand -> check_temp [label="Bulky Ligand"]; check_temp -> solution_temp; } enddot Caption: Troubleshooting decision tree for Suzuki coupling.

Optimization Strategies:

ParameterRecommendation & Rationale
Solvents & Reagents Use Strictly Anhydrous Conditions. Water is a primary hydrogen source for hydrodehalogenation.[2] Dry solvents (e.g., Toluene, Dioxane, 2-MeTHF) using molecular sieves or a solvent purification system. Ensure solid reagents like the base are dried under vacuum.
Base Selection Avoid Strong Hydroxide Bases. Strong bases like NaOH or NaOtBu can promote debromination.[7][8] Opt for milder bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium fluoride (CsF). These are effective for transmetalation without being overly aggressive.[9]
Ligand Choice Employ Bulky, Electron-Rich Ligands. Standard ligands like PPh₃ can be insufficient. Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or bulky N-heterocyclic carbenes (NHCs) are highly recommended.[7][10] These ligands accelerate the rate-limiting reductive elimination step, which allows the desired coupling to outcompete the debromination pathway.[1]
Temperature Control Use the Lowest Effective Temperature. Higher temperatures can accelerate side reactions. Start optimizations at a lower temperature (e.g., 60-80 °C) and only increase if the reaction is sluggish. Microwave heating can sometimes offer better control and reduce reaction times, minimizing byproduct formation.[11]
Boronic Acid Partner Use High-Purity Reagents. Impurities or degradation of the boronic acid can introduce protic sources. Consider using more stable boronate esters (e.g., pinacol esters) or trifluoroborate salts (MIDA boronates), which release the boronic acid slowly under the reaction conditions.[12]
Issue: Debromination in Buchwald-Hartwig Amination

C-N coupling is also susceptible to hydrodehalogenation, which can compete with the desired amination product.

Optimization Strategies:

ParameterRecommendation & Rationale
Base Selection Use a Strong, Non-Nucleophilic Base. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are standard and effective. The choice of base is critical and must be screened.[6][13] Ensure the base is fresh and handled under inert conditions to avoid moisture.
Ligand Choice Crucial for Success. This is the most important parameter. Use specialized ligands developed for C-N coupling. For this electron-deficient substrate, bulky biaryl phosphines like XPhos , RuPhos , or Josiphos-type ligands are excellent starting points.[6][14][15] They create a sterically hindered palladium center that promotes C-N reductive elimination over competing pathways like β-hydride elimination.
Solvent Anhydrous, Aprotic Solvents. Toluene and dioxane are the most common and reliable solvents. Ensure they are rigorously dried.
Amine Source Consider Ammonia Equivalents. If coupling with ammonia, direct use of ammonia gas can be challenging. Using a protected ammonia equivalent like benzophenone imine or LHMDS, followed by hydrolysis, can provide better results and reproducibility.[6]
Issue: Debromination in Sonogashira Coupling

The coupling of terminal alkynes is a powerful tool, but the debrominated arene is a frequent byproduct.

Optimization Strategies:

ParameterRecommendation & Rationale
Copper Co-catalyst Consider Copper-Free Conditions. While traditional Sonogashira coupling uses a Cu(I) co-catalyst (e.g., CuI), this can sometimes promote side reactions.[16][17] Several modern protocols operate under copper-free conditions, which can provide a cleaner reaction profile and are worth exploring.[18]
Base/Solvent System Use Dry Amine Base and Solvents. The amine base (e.g., Et₃N, DIPEA) is integral to the mechanism but must be anhydrous.[16] Running the reaction in a non-polar solvent like toluene with a minimal amount of the amine base can be effective.
Ligand Choice Use Electron-Rich, Bulky Ligands. As with other couplings, ligands that accelerate the primary catalytic cycle are beneficial. A combination of a palladium source like Pd(OAc)₂ with a bulky phosphine ligand can improve yields and reduce debromination compared to pre-formed catalysts like Pd(PPh₃)₄.[17]
Temperature Run at Room Temperature if Possible. Many modern Sonogashira protocols are effective at room temperature, especially for reactive bromides.[18] Avoiding heat minimizes thermal decomposition and side reactions.
Generalized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound while minimizing debromination.

Reagents & Equipment:

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 2.2-4.4 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • To the reaction vessel, add this compound, the arylboronic acid, and the dried K₃PO₄.

  • Seal the vessel, and then evacuate and backfill with inert gas three times.

  • Under a positive pressure of inert gas, add the palladium precatalyst and the phosphine ligand.

  • Add the anhydrous solvent via syringe.

  • Stir the mixture at the desired temperature (start with 80 °C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

dot graph "Reaction_Pathway" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

// Nodes ArBr [label="Ar-Br\n(Starting Material)"]; Pd0 [label="Pd(0)L₂"]; OxAdd [label="Ar-Pd(II)L₂-Br\n(Oxidative Addition Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"];

// Desired Pathway Transmetal [label="Transmetalation\n(with R-B(OH)₂)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArPdR [label="Ar-Pd(II)L₂-R"]; RedElim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArR [label="Ar-R\n(Desired Product)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Undesired Pathway Proton [label="Protonolysis / Pd-H formation\n(from H₂O, solvent, etc.)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArPdH [label="Ar-Pd(II)L₂-H"]; RedElimH [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArH [label="Ar-H\n(Debrominated Byproduct)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ArBr -> OxAdd; Pd0 -> OxAdd [label="+"];

OxAdd -> Transmetal [color="#4285F4", label="Desired\nPathway"]; Transmetal -> ArPdR [color="#4285F4"]; ArPdR -> RedElim [color="#34A853"]; RedElim -> ArR; RedElim -> Pd0 [style=dashed, label="Regenerates\nCatalyst"];

OxAdd -> Proton [color="#EA4335", label="Competing\nPathway"]; Proton -> ArPdH [color="#EA4335"]; ArPdH -> RedElimH [color="#EA4335"]; RedElimH -> ArH; RedElimH -> Pd0 [style=dashed, label="Regenerates\nCatalyst"]; } enddot Caption: Competing cross-coupling and debromination pathways.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with Methyl 2-bromo-4,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving Methyl 2-bromo-4,6-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges posed by this substrate. Here, we provide in-depth answers to common questions and troubleshoot potential issues you may encounter during your experiments.

The structure of this compound presents a unique combination of steric and electronic factors. The bromine atom is positioned ortho to a methyl ester group, creating significant steric hindrance. Additionally, the two fluorine atoms and the ester group make the aromatic ring highly electron-deficient. This electronic nature can facilitate the initial oxidative addition step in many palladium-catalyzed cycles but also influences the stability of intermediates and the rate of subsequent steps.[1][2] Careful selection of the catalyst, ligand, base, and solvent is therefore paramount to achieving high yields and minimizing side reactions.[3]

Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?

The primary challenges stem from two of the substrate's key features:

  • Steric Hindrance: The bromine atom at the C2 position is flanked by the methyl ester group at C1. This ortho-substitution sterically encumbers the reaction center, which can slow down key steps in the catalytic cycle, particularly the reductive elimination that forms the final product.[4][5]

  • Electronic Deficiency: The presence of three electron-withdrawing groups (two fluorines and a methyl ester) makes the aryl halide electron-poor. While this generally accelerates the initial oxidative addition of the Pd(0) catalyst to the C-Br bond, it can also impact other steps and the overall reaction kinetics.[2]

Successfully coupling this substrate requires a catalytic system that can overcome the steric barrier while remaining active and stable throughout the reaction.

Q2: How do I select the right palladium catalyst and ligand for a Suzuki-Miyaura coupling with this substrate?

For sterically hindered and electron-deficient aryl bromides like this one, the choice of phosphine ligand is critical.[6] You need a ligand that is both bulky and electron-rich.

  • Expertise & Rationale:

    • Bulky Ligands: Sterically demanding ligands promote the reductive elimination step, which is often the rate-limiting step for hindered substrates. This is crucial for releasing the product from the palladium center and turning over the catalyst efficiently.[2][5]

    • Electron-Rich Ligands: Electron-donating phosphines increase the electron density on the palladium center, which promotes the initial oxidative addition step and enhances overall catalytic activity, especially for less reactive C-Br bonds compared to C-I bonds.[2][7]

  • Recommendations:

    • Buchwald-type Biaryl Phosphine Ligands: These are the gold standard for challenging couplings. Ligands such as XPhos , SPhos , and BrettPhos have demonstrated broad utility and high performance with sterically hindered substrates.[4][6]

    • Precatalysts: Using modern palladium precatalysts (e.g., XPhos Pd G3 or G4) is highly recommended. These are air- and moisture-stable Pd(II) complexes that efficiently generate the active Pd(0) species in situ, leading to more reliable and reproducible results compared to using separate Pd sources like Pd(OAc)₂ or Pd₂(dba)₃.[2][5]

Q3: What are the best bases and solvents for a Suzuki coupling with this substrate?

Base and solvent selection are interdependent and crucial for activating the boronic acid partner and ensuring all components remain in solution.

  • Base Selection: The base activates the boronic acid, facilitating the transmetalation step.[8]

    • Potassium Phosphate (K₃PO₄): This is often an excellent first choice, providing a good balance of reactivity and functional group tolerance.

    • Carbonates (Cs₂CO₃, K₂CO₃): These are also widely effective. Cesium carbonate is a stronger base and can be beneficial for particularly difficult couplings.[8]

    • Rationale: Inorganic bases are generally preferred over organic amines for Suzuki couplings.[9] The choice of base can significantly impact the reaction rate and the prevalence of side reactions like protodeboronation (hydrolysis of the boronic acid).[10]

  • Solvent Selection:

    • Aprotic Ethers: Solvents like 1,4-dioxane or THF are commonly used.[9]

    • Aromatic Hydrocarbons: Toluene is another excellent choice.

    • Aqueous Mixtures: Many Suzuki reactions benefit from a mixture of an organic solvent with water (e.g., Toluene/H₂O or Dioxane/H₂O).[11] Water can help dissolve the inorganic base and facilitate the activation of the boronic acid.

Q4: I need to perform a C-N coupling (Buchwald-Hartwig amination). What catalyst system should I start with?

The principles for ligand selection in Buchwald-Hartwig amination are similar to those for Suzuki coupling, especially for challenging substrates.

  • Catalyst System:

    • Palladium Source: A palladium precatalyst is highly recommended to ensure the clean and efficient generation of the active catalyst.[12][13]

    • Ligand: Bulky, electron-rich biaryl phosphine ligands are essential. BrettPhos , t-BuXPhos , and related ligands are often the preferred choice for coupling aryl halides with a wide range of primary and secondary amines, including those that are sterically hindered or electron-deficient.[14][15]

    • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) , potassium tert-butoxide (KOt-Bu) , or lithium bis(trimethylsilyl)amide (LHMDS) are most commonly used. The choice may depend on the functional group tolerance of your amine coupling partner.

    • Solvent: Anhydrous, deoxygenated solvents like toluene , dioxane , or THF are standard.[16]

Section 2: Troubleshooting Guide
Q1: My reaction yield is low or non-existent. What are the first things to check?
  • Answer: When a cross-coupling reaction fails, a systematic review of the components and conditions is necessary.

    • Inert Atmosphere: Ensure the reaction was set up under a rigorously inert atmosphere (argon or nitrogen). Oxygen can deactivate the palladium catalyst by oxidizing the phosphine ligand or the Pd(0) species.[2][12]

    • Reagent Quality: Verify the purity and dryness of your reagents and solvent. Water can lead to protodeboronation in Suzuki couplings and can deactivate the catalyst.[12] Solvents should be anhydrous and properly deoxygenated.

    • Catalyst Activity: If you are not using a precatalyst, your palladium source (e.g., Pd₂(dba)₃) may have degraded over time.[2] Consider using a fresh bottle or switching to a more stable precatalyst.

    • Temperature: Many cross-coupling reactions, especially with hindered substrates, require heating (typically 80-110 °C).[12] If the reaction was run at a lower temperature, increasing the heat may be necessary.

    • Solubility: Check for poor solubility of any reaction component. If reactants are not fully dissolved, the reaction will be slow or incomplete.[13] You may need to screen different solvents.

Q2: I'm observing a significant amount of dehalogenated byproduct (Methyl 2,4-difluorobenzoate). How can I prevent this?
  • Answer: Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen.[2]

    • Probable Cause: This can be caused by a competing reaction pathway where a palladium-hydride species is formed, which then reductively eliminates with the aryl group.[2] Sources of the hydride can include trace water, the solvent (especially alcohols), or the amine base.

    • Solutions:

      • Switch to a Weaker Base: If using a very strong base like an alkoxide, consider switching to a weaker inorganic base like K₃PO₄ or K₂CO₃, which are less prone to promoting dehalogenation.[17]

      • Use an Aprotic Solvent: If you are using a protic solvent, switch to an aprotic one like dioxane or toluene to eliminate a potential hydride source.[17]

      • Optimize the Ligand: The choice of ligand is critical. Bulky, electron-rich ligands can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation side reaction.[17] If you are using a simple ligand like PPh₃, switching to a Buchwald-type ligand is highly recommended.

Q3: I'm seeing homocoupling of my boronic acid partner. What causes this and how can I minimize it?
  • Answer: Homocoupling (or Glaser coupling) of the boronic acid results in a biaryl byproduct derived from two molecules of your nucleophile.

    • Probable Cause: This side reaction is often promoted by the presence of oxygen in the reaction mixture.[2] Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling pathway.[2]

    • Solutions:

      • Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed before heating. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-20 minutes or by using several freeze-pump-thaw cycles.[5][11]

      • Use a Pd(0) Source or Precatalyst: Starting with a Pd(II) source like Pd(OAc)₂ can sometimes lead to more homocoupling as it must first be reduced to the active Pd(0) state, a process that can be inefficient and lead to side reactions.[2] Using a Pd(0) source like Pd₂(dba)₃ or a modern precatalyst can minimize this issue.

Section 3: Protocols & Data
Experimental Protocol: General Procedure for Catalyst/Ligand Screening in Suzuki-Miyaura Coupling

This protocol provides a framework for systematically identifying the optimal ligand for coupling with this compound.[6]

  • Reaction Setup: In an array of oven-dried reaction vials, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: To each vial, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand to be screened (2-4 mol%).[8]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) to achieve a concentration of ~0.1 M with respect to the aryl bromide.

  • Execution & Analysis: Seal the vials under an inert atmosphere (e.g., argon), and stir the reactions on a heating block at a set temperature (e.g., 100 °C). Monitor the reaction progress at specific time points (e.g., 2h, 6h, 24h) by taking small aliquots for analysis by TLC, GC-MS, or LC-MS.[6]

  • Evaluation: Compare the conversion to product and the formation of byproducts for each catalyst system to identify the optimal conditions.

Data Presentation: Recommended Starting Conditions

The following table summarizes recommended starting points for catalyst systems for various cross-coupling reactions with this compound, based on literature for analogous challenging substrates.

Cross-Coupling TypePalladium SourceLigandBaseSolventTemp (°C)Citation(s)
Suzuki-Miyaura XPhos Pd G3/G4(XPhos)K₃PO₄ or Cs₂CO₃Toluene/H₂O or Dioxane80-110[4][6][8]
Buchwald-Hartwig BrettPhos Pd G3(BrettPhos)NaOt-Bu or LHMDSToluene or Dioxane80-110[12][14][15]
Sonogashira PdCl₂(PPh₃)₂(PPh₃)Et₃N / i-Pr₂NHTHF or DMF60-80[18][19]
Heck Pd(OAc)₂P(o-Tol)₃Et₃N or K₂CO₃DMF or NMP100-120[20]
Section 4: Visual Guides
The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps involved in the Suzuki-Miyaura cross-coupling reaction.[2]

Suzuki_Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-Br PdII_Complex L₂Pd(II)(Ar)(X) OxAdd->PdII_Complex Transmetalation Transmetalation (R-B(OR)₂ + Base) PdII_Complex->Transmetalation [R-B(OR)₂(Base)]⁻ PdII_Intermediate L₂Pd(II)(Ar)(R) Transmetalation->PdII_Intermediate RedElim Reductive Elimination PdII_Intermediate->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Product) RedElim->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Decision Workflow for Ligand Selection

This workflow provides a logical approach for selecting an appropriate phosphine ligand based on the substrate's characteristics.[4]

Ligand_Selection Start Define Substrates (this compound + Coupling Partner) Steric_Check Is the Aryl Halide Sterically Hindered? Start->Steric_Check Electronic_Check Is the Aryl Halide Electron Deficient? Steric_Check->Electronic_Check  No Bulky_Ligand Select Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, BrettPhos) Steric_Check->Bulky_Ligand  Yes Electronic_Check->Bulky_Ligand  Yes Standard_Ligand Standard Ligands May Work, but Bulky Ligands are a Safer Start (e.g., PPh₃, dppf) Electronic_Check->Standard_Ligand  No Screen Perform Ligand Screening Experiment Bulky_Ligand->Screen Standard_Ligand->Screen

Caption: A decision workflow for selecting a phosphine ligand for a challenging cross-coupling.

References

Solvent effects on the reactivity of Methyl 2-bromo-4,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 2-bromo-4,6-difluorobenzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. My goal is to provide you with not just protocols, but the underlying chemical logic, helping you anticipate challenges, troubleshoot effectively, and optimize your reaction outcomes. The reactivity of this substrate is profoundly influenced by the reaction environment, with the choice of solvent being a paramount factor. This guide focuses on elucidating these solvent effects to ensure the success of your experiments.

Understanding the Substrate: A Mechanistic Overview

This compound is an electron-deficient aromatic ring. The two fluorine atoms and the methyl ester group are strongly electron-withdrawing, which significantly lowers the electron density of the benzene ring. This electronic feature makes the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

The generally accepted mechanism for the SNAr reaction is a two-step addition-elimination process. The rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the leaving group (in this case, bromide) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[1] The solvent's role in stabilizing or destabilizing the nucleophile and this charged intermediate is the key to controlling the reaction's efficiency.

SNAr_Mechanism sub This compound mc Meisenheimer Complex (Anionic Intermediate) sub->mc + Nu⁻ (Slow, Rate-Determining Step) nuc Nucleophile (Nu⁻) prod Substituted Product mc->prod - Br⁻ (Fast) lg Bromide (Br⁻)

Caption: The addition-elimination mechanism of SNAr reactions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during reactions with this compound, with a focus on solvent-related causes and solutions.

Question 1: My reaction is extremely slow or shows no conversion. What's the most likely solvent-related issue?

Answer: The most probable cause is the use of an inappropriate solvent class, specifically a polar protic or a nonpolar solvent.

The Causality: SNAr reactions, much like SN2 reactions, depend on a reactive, available nucleophile.

  • Polar Protic Solvents (e.g., water, methanol, ethanol) have acidic hydrogens that form strong hydrogen bonds with anionic nucleophiles.[2] This creates a "solvent cage" around the nucleophile, stabilizing it and drastically reducing its energy and nucleophilicity.[3][4] A large amount of energy is then required to strip these solvent molecules away for the nucleophile to attack the substrate.

  • Nonpolar Solvents (e.g., hexane, toluene) are generally poor choices because most ionic nucleophiles (like NaCN, KOtBu, etc.) have extremely low solubility in them.[5] If the nucleophile isn't dissolved, the reaction cannot proceed efficiently in the homogeneous phase.

The Solution: Switch to a Polar Aprotic Solvent . Recommended solvents include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN). These solvents possess large dipole moments, allowing them to dissolve ionic nucleophiles, but they lack acidic protons.[3][6] They solvate the cation of the nucleophilic salt while leaving the anion "naked" and highly reactive, thereby accelerating the rate-determining step.[3][4] The large rate increases when moving from protic to dipolar aprotic solvents are a well-documented phenomenon in SNAr reactions.[7]

Caption: Contrasting effects of protic vs. aprotic solvents on nucleophile reactivity.

Question 2: I'm observing a significant side product that appears to be a methoxy- or ethoxy-substituted version of my starting material. What is happening?

Answer: You are likely observing a competitive solvolysis reaction where your alcohol-based solvent is acting as a nucleophile.

The Causality: While alcohols are generally considered weak nucleophiles, they can compete with your primary nucleophile under certain conditions, especially at elevated temperatures or with extended reaction times. The product you are describing, Methyl 2-methoxy-4,6-difluorobenzoate (if using methanol) or Methyl 2-ethoxy-4,6-difluorobenzoate (if using ethanol), is a classic solvolysis byproduct. Although polar protic solvents are generally disfavored for SNAr reactions due to slowing the reaction rate, their ability to act as nucleophiles should not be overlooked.[8]

The Solution:

  • Change Solvent Class: The most robust solution is to switch to a polar aprotic solvent (DMSO, DMF, NMP) that is incapable of acting as a nucleophile.

  • Use a Bulky Protic Solvent: If a protic solvent is absolutely necessary for other reasons (e.g., solubility of a complex substrate), consider using a bulkier alcohol like tert-butanol. Its steric hindrance makes it a much poorer nucleophile, minimizing the extent of solvolysis.

Question 3: How do I choose between DMSO, DMF, and Acetonitrile?

Answer: The choice depends on the required reaction temperature, the strength of your nucleophile, and downstream purification considerations. All three are excellent choices that favor SNAr reactions.[4]

The Logic: The ability of a solvent to stabilize the charged Meisenheimer complex often correlates with its polarity and dielectric constant.[5][9] A higher dielectric constant can better accommodate charge separation, lowering the activation energy.[6][10]

Data Summary: Recommended Solvents

SolventClassBoiling Point (°C)Dielectric Constant (ε)Key Considerations
DMSO Polar Aprotic18947Excellent solvating power for many salts. High boiling point allows for a wide temperature range. Can be difficult to remove under vacuum.
DMF Polar Aprotic15337Good general-purpose solvent. Easier to remove than DMSO. Can decompose at high temperatures or in the presence of strong acid/base.
Acetonitrile Polar Aprotic8237.5Lower boiling point is ideal for reactions with moderate reactivity and simplifies product isolation. May have lower solubility for some inorganic salts.
NMP Polar Aprotic20232Very high boiling point for unreactive systems. Excellent thermal and chemical stability.

Recommendation: Start with DMF or Acetonitrile for initial screening due to their favorable balance of properties and ease of removal. If higher temperatures are required to drive the reaction to completion, switch to DMSO or NMP.

Experimental Protocols

Protocol 1: General Procedure for Solvent Optimization in SNAr Reactions

This protocol provides a framework for efficiently screening solvents to find the optimal conditions for your specific nucleophile.

Objective: To identify the solvent that provides the best balance of reaction rate, yield, and purity.

Workflow Diagram:

workflow start Setup Parallel Reactions (Small Scale, e.g., 25 mg substrate) s1 Vial 1: DMF start->s1 s2 Vial 2: DMSO start->s2 s3 Vial 3: Acetonitrile start->s3 monitor Monitor all reactions at set T (e.g., 80°C) by TLC or LC-MS at t=1h, 4h, 12h s1->monitor s2->monitor s3->monitor analyze Analyze Results: - Rate of conversion - Purity profile (side products) monitor->analyze decision Select Best Solvent System analyze->decision scaleup Scale-up Reaction Under Optimized Conditions decision->scaleup

Caption: Workflow for parallel solvent screening.

Step-by-Step Methodology:

  • Preparation: In three separate, dry reaction vials equipped with stir bars, add this compound (1.0 eq).

  • Reagent Addition: To each vial, add your nucleophile (e.g., 1.1 - 1.5 eq) and, if required, a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition:

    • To Vial 1, add dry DMF (to achieve a concentration of ~0.1 M).

    • To Vial 2, add dry DMSO (to achieve a concentration of ~0.1 M).

    • To Vial 3, add dry Acetonitrile (to achieve a concentration of ~0.1 M).

  • Reaction Execution: Seal the vials and place them in a pre-heated reaction block or oil bath at your desired temperature (a starting point of 80-100°C is common).

  • Monitoring: After specific time points (e.g., 1, 4, and 12 hours), carefully take a small aliquot from each reaction mixture. Quench the aliquot with water and extract with a suitable organic solvent (e.g., ethyl acetate). Analyze the organic extract by TLC or LC-MS to determine the consumption of starting material and the formation of the desired product.

  • Analysis & Selection: Compare the results from the three solvents. Choose the solvent that provides the fastest conversion to the desired product with the cleanest reaction profile. This solvent system should be used for the larger-scale reaction.

References

Technical Support Center: Navigating Steric Hindrance with Methyl 2-bromo-4,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-bromo-4,6-difluorobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this valuable, yet challenging, building block. Our goal is to provide you with a deep understanding of the inherent reactivity challenges posed by this substrate and to offer practical, field-proven solutions to overcome them.

The unique substitution pattern of this compound—specifically the presence of two ortho substituents (a methyl ester and a fluorine atom) flanking the reactive bromide—creates a significant steric shield. This guide will deconstruct this challenge and provide a series of troubleshooting steps and optimized protocols for common synthetic transformations.

Section 1: Frequently Asked Questions - Understanding the Core Challenge
Q1: What exactly makes this compound a "sterically hindered" substrate?

The term "sterically hindered" refers to the spatial crowding around the reactive center of the molecule, which is the carbon-bromine (C-Br) bond. In this specific case, the hindrance arises from two groups positioned on either side of the bromide: the methyl ester group (-CO₂Me) at the C1 position and the fluorine atom at the C6 position. These groups physically obstruct the pathway for incoming reagents or catalysts to access the C-Br bond, which is a critical first step in many cross-coupling reactions.

Caption: Steric shielding of the C-Br bond by ortho substituents.

Q2: How does this steric hindrance primarily affect palladium-catalyzed cross-coupling reactions?

In palladium-catalyzed cross-coupling reactions (like Suzuki, Buchwald-Hartwig, etc.), the catalytic cycle almost universally begins with the oxidative addition of the aryl halide to a low-valent metal center (typically Pd(0)). This step involves the insertion of the palladium atom into the C-Br bond. Steric hindrance from the ortho groups raises the activation energy of this step, slowing it down dramatically or preventing it altogether.[1] If oxidative addition is too slow, side reactions such as catalyst decomposition or homocoupling of the coupling partner can become dominant pathways.

Catalytic_Cycle_Bottleneck pd0_node Pd(0)L_n oxidative_addition_complex Ar-Pd(II)(X)L_n pd0_node->oxidative_addition_complex Oxidative Addition (RATE-LIMITING STEP) arx_node Ar-X (Hindered Substrate) transmetalation_complex Ar-Pd(II)(R)L_n oxidative_addition_complex->transmetalation_complex Transmetalation reductive_elimination_complex Ar-R transmetalation_complex->reductive_elimination_complex Reductive Elimination reductive_elimination_complex->pd0_node Product Release & Catalyst Regeneration organometallic_reagent R-M bottleneck BOTTLENECK! Steric hindrance blocks this crucial first step.

Caption: The effect of steric hindrance on the Pd catalytic cycle.

Q3: Beyond sterics, what electronic effects do the substituents have?

The fluorine atoms and the methyl ester are strongly electron-withdrawing groups. Electronically, this is favorable for the oxidative addition step.[2] These groups pull electron density away from the aromatic ring, making the carbon of the C-Br bond more electrophilic and thus more susceptible to attack by the electron-rich Pd(0) catalyst.[3] However, in the case of this compound, the severe steric hindrance is the dominant factor that kinetically disfavors the reaction, often overriding the favorable electronic effects.

Section 2: Troubleshooting Guides by Reaction Type

This section provides targeted advice for common issues encountered during specific cross-coupling reactions.

A. Suzuki-Miyaura Coupling

Issue: My Suzuki-Miyaura reaction with an arylboronic acid is giving low yields, significant starting material decomposition, or a large amount of debrominated starting material.

Analysis & Solution: This is a classic symptom of a slow oxidative addition relative to side reactions. Standard catalyst systems (e.g., Pd(PPh₃)₄) are often ineffective for this substrate.[1] Success hinges on using a catalyst system specifically designed to couple sterically encumbered partners.

Key Levers for Optimization:

  • Ligand Choice (Critical): The ligand is paramount. You need bulky, electron-rich phosphine ligands that stabilize the Pd(0) center and promote oxidative addition.

    • Recommended Ligands: SPhos, XPhos, RuPhos, or AntPhos are excellent starting points.[4][5] These ligands create a coordinatively unsaturated, highly reactive "L-Pd(0)" species that can overcome the steric barrier.

  • Base Selection: The base plays a crucial role in the transmetalation step, but its choice can also influence catalyst stability and side reactions.

    • Recommended Bases: Use a strong, non-nucleophilic base. Aqueous solutions of K₂CO₃ or Cs₂CO₃ are often effective, but for very challenging couplings, anhydrous K₃PO₄ is frequently superior.[6]

  • Solvent and Temperature:

    • Recommended Solvents: Aprotic polar solvents are standard. 1,4-Dioxane/water or Toluene/water mixtures are common. For anhydrous conditions with K₃PO₄, THF or 2-MeTHF can be effective.

    • Temperature: While higher temperatures increase reaction rates, they can also accelerate catalyst decomposition. A typical range is 80-110 °C. If decomposition is suspected, lowering the temperature and extending the reaction time may be beneficial.

ParameterRecommendation 1 (Standard)Recommendation 2 (Aggressive)Recommendation 3 (Anhydrous)
Pd Precatalyst Pd₂(dba)₃G3/G4-XPhos PalladacyclePd(OAc)₂
Ligand XPhos(Use Palladacycle)SPhos
Base K₂CO₃ (2-3 equiv)K₃PO₄ (2-3 equiv)Cs₂CO₃ (2-3 equiv)
Solvent 1,4-Dioxane / H₂O (10:1)Toluene / H₂O (10:1)2-MeTHF
Temperature 100 °C110 °C80-90 °C

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a palladacycle, e.g., XPhos, 2-4 mol%).

  • Add degassed solvent (e.g., 1,4-dioxane, 0.1-0.2 M).

  • Thoroughly degas the reaction mixture by three freeze-pump-thaw cycles or by bubbling argon through the solution for 20-30 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

B. Buchwald-Hartwig Amination

Issue: I am attempting a C-N coupling with a primary or secondary amine, but the reaction is not proceeding, or I observe significant hydrodehalogenation (replacement of Br with H).

Analysis & Solution: Buchwald-Hartwig amination of tetra-substituted aryl halides is one of the most challenging cross-coupling reactions. The steric demands of both the aryl halide and the incoming amine nucleophile create a highly congested transition state.[7] This requires the use of highly specialized, sterically demanding, and electron-rich ligands.

Key Levers for Optimization:

  • Ligand Choice: This is even more critical than in Suzuki couplings. The ligands must be bulky enough to promote reductive elimination from a crowded intermediate.

    • Recommended Ligands: Biarylphosphine ligands such as BrettPhos, RuPhos, or Josiphos-type ligands are often required.[8][9] For particularly stubborn couplings, N-heterocyclic carbene (NHC) ligands like IPr may be effective.[10]

  • Base Selection: A strong, non-nucleophilic base is essential to deprotonate the amine.

    • Recommended Bases: Sodium tert-butoxide (NaOtBu) is the most common and effective base. For sensitive substrates, lithium bis(trimethylsilyl)amide (LiHMDS) can be a milder alternative.[11]

  • Palladium Source: Using air-stable Pd(II) precatalysts that readily form the active Pd(0) species in situ is highly recommended.

    • Recommended Precatalysts: BrettPhos Pd G3, [Pd(cinnamyl)Cl]₂, or Pd(OAc)₂ are reliable choices.

Experimental Protocol: Optimized Buchwald-Hartwig Amination

  • In a glovebox or under a strict argon atmosphere, add the palladium precatalyst (e.g., BrettPhos Pd G3, 1-3 mol%) and NaOtBu (1.5 equiv) to an oven-dried reaction vessel.

  • Add dry, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Add the amine (1.2 equiv) followed by this compound (1.0 equiv).

  • Seal the vessel and heat to 100-120 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. These reactions can be slow, often requiring 18-36 hours.

  • Workup is similar to the Suzuki protocol, but care must be taken during the aqueous quench due to the strong base. Slowly add the reaction mixture to a saturated aqueous solution of NH₄Cl.

C. Alternative Strategies: When Standard Couplings Fail

If optimized palladium-catalyzed methods are unsuccessful, it may be necessary to fundamentally change the synthetic strategy.

Issue: Even with the best ligands, my cross-coupling reactions are not working. What else can I try?

Analysis & Solution: When direct coupling is not feasible, reversing the polarity of the aryl halide (an "umpolung" strategy) can be highly effective. This involves converting the electrophilic aryl bromide into a nucleophilic organometallic species, which can then react with an electrophile.

Umpolung_Strategy cluster_direct Strategy 1: Direct Cross-Coupling cluster_umpolung Strategy 2: Umpolung (Reversal of Polarity) ArylBr Aryl-Br (Electrophile) Pd_cat Pd Catalyst ArylBr->Pd_cat Metal_Exchange Metal-Halogen Exchange (e.g., Mg or Li) ArylBr->Metal_Exchange Nu Nucleophile (e.g., R-B(OH)₂) Nu->Pd_cat Direct_Product Aryl-R Pd_cat->Direct_Product ArylM Aryl-M (Nucleophile) Umpolung_Product Aryl-E ArylM->Umpolung_Product Nucleophilic Attack Metal_Exchange->ArylM Electrophile Electrophile (e.g., Aldehyde, Allyl-Br) Electrophile->Umpolung_Product Nucleophilic Attack

Caption: Comparing direct coupling with an umpolung strategy.

1. Grignard Reagent Formation:

  • Protocol: Convert the aryl bromide to a Grignard reagent (Ar-MgBr) by reacting it with activated magnesium (e.g., Rieke magnesium or by using I₂/1,2-dibromoethane as activators) in an ethereal solvent like THF.[12][13]

  • Troubleshooting:

    • Initiation Failure: Due to the hindered nature of the substrate, Grignard formation can be sluggish. Ensure magnesium is highly activated and consider gentle warming.

    • Subsequent Coupling: The resulting hindered Grignard reagent can be coupled with electrophiles. For coupling with other halides, iron-catalyzed conditions have proven effective for sterically encumbered partners.[14][15]

2. Lithium-Halogen Exchange:

  • Protocol: This is often more reliable than Grignard formation for hindered substrates. Treat a cold (-78 °C) solution of the aryl bromide in THF or Et₂O with a strong organolithium base, typically n-BuLi or t-BuLi.[16] This rapidly and cleanly generates the aryllithium species.

  • Application: The aryllithium is a potent nucleophile that can be quenched with a wide variety of electrophiles (aldehydes, ketones, CO₂, etc.).

3. Ullmann Condensation (for C-O or C-N bonds):

  • Protocol: As an alternative to Buchwald-Hartwig amination, the copper-catalyzed Ullmann condensation can be effective.[17] This typically involves reacting the aryl bromide with an amine or alcohol in the presence of a copper(I) source (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., K₂CO₃) in a high-boiling polar solvent like DMF or NMP at elevated temperatures (120-160 °C).[18][19]

  • Advantages: While conditions are often harsher than palladium catalysis, some sterically demanding couplings are more amenable to this method.

References

Technical Support Center: Byproduct Analysis in Methyl 2-bromo-4,6-difluorobenzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for managing byproduct formation in reactions involving Methyl 2-bromo-4,6-difluorobenzoate. As a key intermediate in the synthesis of complex molecules, understanding and controlling its reactivity is paramount to achieving high yields and purity. This resource is structured in a question-and-answer format to directly address the common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we delve into the most common issues reported by users, providing explanations grounded in reaction mechanisms and offering validated solutions.

Issue 1: Presence of a Debrominated Impurity

Q1: I'm performing a Suzuki coupling reaction with this compound and I'm observing a significant amount of Methyl 4,6-difluorobenzoate as a byproduct. What is causing this and how can I prevent it?

A1: This byproduct is the result of a side reaction known as protodehalogenation or hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.[1][2] This is a common issue in palladium-catalyzed cross-coupling reactions.

Causality and Mechanism:

Protodehalogenation typically occurs when a hydride source is present in the reaction mixture. The palladium catalyst, after oxidative addition to the C-Br bond of your starting material, can react with this hydride source. Subsequent reductive elimination then releases the debrominated product and regenerates the Pd(0) catalyst, which can re-enter this undesired catalytic cycle.

Potential Hydride Sources:

  • Solvents: Protic solvents like alcohols can act as hydride donors.

  • Bases: Certain bases or impurities within them can be a source of hydrides.

  • Water: Although less direct, water in combination with other reagents can lead to hydride formation.

Troubleshooting Flowchart for Protodehalogenation:

G start Protodehalogenation Observed (Methyl 4,6-difluorobenzoate) check_solvent Step 1: Verify Solvent System start->check_solvent solvent_ok Is the solvent anhydrous and aprotic (e.g., Dioxane, Toluene, THF)? check_solvent->solvent_ok change_solvent Action: Switch to a rigorously dried, non-protic solvent. Avoid alcohols. solvent_ok->change_solvent No check_base Step 2: Evaluate the Base solvent_ok->check_base Yes change_solvent->check_base base_ok Is the base anhydrous and non-nucleophilic (e.g., K₃PO₄, Cs₂CO₃)? check_base->base_ok change_base Action: Use a high-purity, anhydrous base. Avoid hydroxides or alkoxides if possible. base_ok->change_base No check_reagents Step 3: Check Reagent Purity base_ok->check_reagents Yes change_base->check_reagents reagents_ok Are all reagents (boronic acid, etc.) of high purity and dry? check_reagents->reagents_ok purify_reagents Action: Use fresh or purified reagents. Ensure boronic acid is not degrading. reagents_ok->purify_reagents No optimize_ligand Step 4: Optimize Ligand reagents_ok->optimize_ligand Yes purify_reagents->optimize_ligand ligand_effect Action: Use bulky, electron-rich ligands (e.g., SPhos, XPhos) to accelerate the desired coupling, outcompeting protodehalogenation. optimize_ligand->ligand_effect end Problem Resolved ligand_effect->end

Caption: Troubleshooting workflow for protodehalogenation.

Issue 2: Formation of Boronic Acid Homocoupling Product

Q2: In my Suzuki reaction, I'm isolating a biphenyl byproduct derived from the homocoupling of my boronic acid reagent. Why does this happen?

A2: The homocoupling of boronic acids is a well-known side reaction in Suzuki-Miyaura couplings, often leading to difficult-to-remove impurities.[3][4]

Causality and Mechanism:

The primary cause of boronic acid homocoupling is the presence of molecular oxygen in the reaction system.[4][5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo a reaction sequence with two molecules of the boronic acid, leading to the formation of the homocoupled product and regeneration of Pd(0). This side reaction is particularly prevalent if the main catalytic cycle is slow.

Troubleshooting Strategies:

StrategyRationale
Rigorous Degassing The most critical step. Degas all solvents and the reaction mixture thoroughly before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[1][5]
Maintain Inert Atmosphere Ensure the reaction is run under a positive pressure of an inert gas throughout the entire process to prevent oxygen from re-entering the system.[6]
Use Palladium Precatalysts Modern precatalysts are often more stable and can lead to cleaner reactions with less homocoupling compared to using sources like Pd(OAc)₂ with separate ligands.
Optimize Reaction Rate If the desired cross-coupling is sluggish, it allows more time for side reactions to occur. Re-evaluate your choice of base, ligand, and temperature to accelerate the main reaction pathway.
Issue 3: Hydrolysis of the Methyl Ester

Q3: My post-reaction workup is showing the presence of 2-bromo-4,6-difluorobenzoic acid. How is this forming?

A3: The presence of the corresponding carboxylic acid is due to the hydrolysis of the methyl ester group on your starting material or product.

Causality and Mechanism:

Ester hydrolysis is a classic organic reaction that can be catalyzed by either acid or base. In the context of cross-coupling reactions, this is almost always due to the basic conditions required for the catalytic cycle, especially when aqueous bases (e.g., solutions of K₂CO₃, Cs₂CO₃, or K₃PO₄) are used.[1] The hydroxide ions present in these aqueous basic solutions can attack the electrophilic carbonyl carbon of the ester, leading to its cleavage.

Preventative Measures:

  • Use Anhydrous Conditions: If compatible with your specific reaction, using a finely powdered, anhydrous base (like K₃PO₄) with an anhydrous aprotic solvent can significantly reduce the extent of hydrolysis.[1]

  • Limit Reaction Time and Temperature: Prolonged reaction times at elevated temperatures will increase the amount of hydrolysis. Monitor your reaction closely and work it up as soon as the starting material is consumed.

  • Post-Workup Purification: If hydrolysis is unavoidable, the resulting carboxylic acid can typically be removed from the desired neutral product via an acid-base extraction.

Purification Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic byproduct (2-bromo-4,6-difluorobenzoic acid) will be deprotonated and move into the aqueous layer as its sodium salt.

  • Separation: Carefully separate the organic layer.

  • Repeat: Repeat the wash with NaHCO₃ solution to ensure complete removal of the acidic impurity.

  • Final Wash: Wash the organic layer with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to isolate the purified, neutral product.

Issue 4: Low or No Conversion in Buchwald-Hartwig Amination

Q4: I'm attempting a Buchwald-Hartwig amination with this compound and a heterocyclic amine, but I'm getting very low conversion. What are the likely causes?

A4: Low conversion in Buchwald-Hartwig aminations, especially with nitrogen-containing heterocycles, often points to issues with catalyst activity or suboptimal reaction conditions.

Key Troubleshooting Areas:

1. Catalyst Poisoning:

  • Problem: Nitrogen-containing substrates (like pyridines or indazoles) can act as ligands themselves, coordinating to the palladium center and inhibiting its catalytic activity.[7]

  • Solution: The choice of a highly effective phosphine ligand is crucial. Use sterically bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). These ligands are designed to be better binders to palladium than the substrate, preventing catalyst poisoning.[7][8]

2. Suboptimal Base:

  • Problem: The base is critical for deprotonating the amine-palladium complex to regenerate the active catalyst. A base that is too weak or has poor solubility can stall the reaction.[7]

  • Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄) are common choices. Ensure the base is finely powdered and well-stirred to maximize its effectiveness.[9]

3. Inactive Catalyst/Ligand:

  • Problem: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[7] Phosphine ligands, in particular, can be oxidized to phosphine oxides, which are ineffective.

  • Solution: Use fresh, high-quality catalyst and ligand. Store them under an inert atmosphere. Ensure your solvent is anhydrous and the entire reaction setup is rigorously purged with argon or nitrogen.[6]

Decision Tree for Buchwald-Hartwig Troubleshooting:

G start Low Conversion in Buchwald-Hartwig Amination check_ligand Is a bulky biaryl phosphine ligand (e.g., XPhos, BrettPhos) being used? start->check_ligand change_ligand Action: Switch to a more robust, sterically demanding ligand. check_ligand->change_ligand No check_base Is a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS) being used? check_ligand->check_base Yes change_ligand->check_base change_base Action: Change to a stronger or more soluble base. Ensure it is finely powdered. check_base->change_base No check_atmosphere Was the reaction set up under a strictly inert atmosphere with anhydrous, degassed solvent? check_base->check_atmosphere Yes change_base->check_atmosphere improve_setup Action: Re-run with freshly dried/ degassed solvent and rigorous inert atmosphere technique. check_atmosphere->improve_setup No check_temp Is the reaction temperature optimal (typically 80-110 °C)? check_atmosphere->check_temp Yes improve_setup->check_temp adjust_temp Action: Screen a range of temperatures. check_temp->adjust_temp No end Reaction Optimized check_temp->end Yes adjust_temp->end

Caption: Decision tree for troubleshooting low yields.

Analytical Methodologies

Recommended Protocol: Reaction Monitoring by LC-MS

To effectively troubleshoot byproduct formation, real-time monitoring of the reaction is essential.

  • Sample Preparation: Carefully extract a small aliquot (e.g., 0.1 mL) from the reaction mixture under an inert atmosphere. Quench it immediately in a vial containing a solvent mixture (e.g., 1 mL of 1:1 Acetonitrile/Water) to stop the reaction.

  • Dilution: Perform serial dilutions as necessary to bring the analyte concentrations within the linear range of the detector.

  • Analysis: Inject the sample onto a suitable LC-MS system. A C18 reverse-phase column is often a good starting point for these types of aromatic compounds.

  • Identification: Identify the starting material, desired product, and potential byproducts by their mass-to-charge ratio (m/z).

    • This compound: [M+H]⁺ ≈ 251/253 (characteristic bromine isotope pattern)

    • Protodehalogenated byproduct: [M+H]⁺ ≈ 173

    • Hydrolyzed byproduct: [M+H]⁺ ≈ 237/239

    • Desired Product: Varies based on coupling partner.

This approach allows for the semi-quantitative assessment of byproduct formation as a function of reaction time and conditions, enabling rapid optimization.

References

Technical Support Center: Scaling Up the Synthesis of Methyl 2-bromo-4,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

<end_of_thought>

Welcome to the technical support center for the synthesis of Methyl 2-bromo-4,6-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its preparation.

Synthesis Overview & Key Transformation

The most common and scalable synthesis of this compound typically involves a two-step process starting from 2-Amino-4,6-difluorobenzoic acid:

  • Diazotization: The primary aromatic amine is converted into a reactive diazonium salt using sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrobromic acid (HBr).[1][2] This reaction is highly exothermic and requires strict temperature control.

  • Sandmeyer Bromination: The diazonium salt is then reacted with a copper(I) bromide (CuBr) catalyst.[1][3][4] This step involves a radical-nucleophilic aromatic substitution mechanism, where the diazonium group is replaced by a bromine atom, yielding the intermediate 2-bromo-4,6-difluorobenzoic acid.[3]

  • Esterification: The resulting carboxylic acid is esterified to the methyl ester, typically using methanol with an acid catalyst like sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), a process known as Fischer esterification.[5][6]

Synthesis Workflow Diagram

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Esterification A 2-Amino-4,6-difluorobenzoic acid B NaNO2, HBr (0-5 °C) A->B Reagents C Arenediazonium Salt Intermediate B->C Forms D CuBr Catalyst C->D Reacts with E 2-Bromo-4,6-difluorobenzoic acid D->E Yields F Methanol (MeOH), H+ E->F Reacts with G This compound F->G Final Product

References

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 2-bromo-4,6-difluorobenzoate and Methyl 4-bromo-2,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science research, the strategic placement of substituents on an aromatic ring is a cornerstone of molecular design. Halogenated benzoic acid derivatives, in particular, serve as versatile building blocks for constructing complex molecular architectures, primarily through transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide provides an in-depth comparison of two structurally similar yet electronically distinct isomers: Methyl 2-bromo-4,6-difluorobenzoate and Methyl 4-bromo-2,6-difluorobenzoate.

While differing only in the position of the bromine atom, these isomers exhibit significant variations in reactivity. Understanding these differences is critical for researchers in selecting the appropriate starting material to optimize reaction pathways, improve yields, and access desired target molecules with greater efficiency. This document will dissect the electronic and steric profiles of each isomer, compare their reactivity in key synthetic transformations, and provide experimentally grounded protocols to illustrate these principles in practice.

Structural and Electronic Profile Analysis

The reactivity of an aryl halide is fundamentally governed by the interplay of steric and electronic effects imparted by the substituents on the aromatic ring. In these isomers, the strongly electron-withdrawing fluorine atoms and the methyl ester group dictate the electrophilicity of the ring and the susceptibility of the carbon-bromine (C-Br) bond to cleavage.

  • Methyl 4-bromo-2,6-difluorobenzoate (The '4-Bromo' Isomer): In this isomer, the bromine atom is situated para to one fluorine atom and meta to the other and the methyl ester. The two fluorine atoms ortho to the ester group significantly increase the electrophilicity of the aromatic ring through their potent negative inductive effects (-I). This electronic pull facilitates the crucial oxidative addition step in palladium-catalyzed cross-coupling reactions.[1][2] The symmetric placement of the ortho-fluorines also sterically shields the ester group, but leaves the C-Br bond at the 4-position relatively accessible.

  • This compound (The '2-Bromo' Isomer): Here, the bromine atom is positioned ortho to the methyl ester group. This proximity introduces a significant steric challenge.[3][4][5] Bulky phosphine ligands on a palladium catalyst may struggle to approach the C-Br bond, potentially retarding the rate of oxidative addition compared to the less hindered 4-bromo isomer.[3][6] Electronically, the bromine is ortho and para to the two electron-withdrawing fluorine atoms, which strongly activates the C-Br bond. However, this electronic activation is often overshadowed by the steric impediment.

Logical Diagram: Electronic & Steric Influences

The following diagram illustrates the key electronic (inductive) and steric factors influencing the reactivity of the C-Br bond in each isomer.

G cluster_0 Methyl 4-bromo-2,6-difluorobenzoate cluster_1 This compound a C-Br Bond (Position 4) a_steric Relatively Low Steric Hindrance a->a_steric Steric Profile a_electronic Activated by ortho-Fluorines (Strong -I Effect) a->a_electronic Electronic Profile a_reactivity Favored for Cross-Coupling a_steric->a_reactivity a_electronic->a_reactivity b C-Br Bond (Position 2) b_steric High Steric Hindrance (ortho-Ester Group) b->b_steric Steric Profile b_electronic Strongly Activated by o/p-Fluorines (-I Effect) b->b_electronic Electronic Profile b_reactivity Challenging for Cross-Coupling b_steric->b_reactivity b_electronic->b_reactivity Hindrance often dominates

Caption: Steric and electronic factors affecting C-Br bond reactivity.

Comparative Reactivity in Key Synthetic Transformations

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

This class of reactions is arguably the most common application for these building blocks. The key difference in reactivity stems from the oxidative addition step, where the aryl bromide adds to a Pd(0) complex.[1]

  • Methyl 4-bromo-2,6-difluorobenzoate: This isomer is generally the superior substrate for cross-coupling. The C-Br bond is electronically activated by the flanking fluorine atoms and is sterically accessible. This leads to faster reaction rates and often higher yields under standard conditions. The electron-deficient nature of the ring makes it an excellent electrophile for the catalytic cycle.[2]

  • This compound: The significant steric hindrance from the adjacent methyl ester group makes cross-coupling reactions challenging.[3][5] Standard catalyst systems may prove ineffective. Achieving successful coupling often requires specialized, bulky phosphine ligands (e.g., XPhos, SPhos, tBu3P) that can promote oxidative addition at a sterically encumbered center, along with potentially higher catalyst loadings and elevated temperatures.[5]

Nucleophilic Aromatic Substitution (SNAr)

The presence of multiple strongly electron-withdrawing fluorine atoms makes both isomers potential candidates for SNAr, where a nucleophile displaces a leaving group on the aromatic ring.[7][8]

  • Reactivity of C-F vs. C-Br Bonds: In SNAr, fluoride is often a surprisingly effective leaving group. The rate-determining step is typically the initial attack of the nucleophile to form a negatively charged Meisenheimer complex.[8][9] The high electronegativity of fluorine powerfully stabilizes this intermediate through the inductive effect, accelerating the reaction.[9] Therefore, under SNAr conditions, nucleophilic attack is more likely to displace one of the fluorine atoms rather than the bromine.

  • Isomer Comparison:

    • In the 4-bromo isomer , the C2 and C6 positions are highly activated towards nucleophilic attack by the para-bromo and meta-ester groups.

    • In the 2-bromo isomer , the C4 and C6 positions are activated. The C6-F bond, being ortho to both the bromo and ester groups, is particularly electron-deficient and a likely site for substitution.

For synthetic chemists looking to displace the bromine atom, palladium catalysis is the method of choice. If the goal is to displace a fluorine, SNAr conditions should be employed.

Buchwald-Hartwig Amination

Similar to Suzuki coupling, the Buchwald-Hartwig amination relies on a palladium-catalyzed cycle to form a C-N bond.[10][11] The same steric and electronic principles apply.

  • Methyl 4-bromo-2,6-difluorobenzoate: This isomer is expected to be a reliable substrate for coupling with a wide range of primary and secondary amines, benefiting from its sterically accessible and electronically activated C-Br bond.[12]

  • This compound: Amination at the sterically congested C2 position is significantly more difficult. Success requires carefully optimized conditions, likely involving specialized ligands designed for hindered substrates.[11]

Experimental Protocols and Comparative Data

To provide a practical context, we present a standardized protocol for a Suzuki-Miyaura coupling reaction, highlighting the expected performance differences between the two isomers.

Workflow Diagram: Generalized Suzuki-Miyaura Protocol

G start Start: Assemble Reagents reagents 1. Add Aryl Bromide (1.0 eq) 2. Add Boronic Acid (1.2 eq) 3. Add Base (e.g., K2CO3, 2.0 eq) 4. Add Pd Catalyst & Ligand start->reagents solvent Add Degassed Solvent (e.g., Dioxane/H2O) reagents->solvent purge Purge with Inert Gas (N2 or Argon) solvent->purge heat Heat Reaction Mixture (e.g., 80-100 °C) purge->heat monitor Monitor by TLC/LC-MS Until SM Consumed heat->monitor workup Aqueous Workup: 1. Quench with H2O 2. Extract with Organic Solvent monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End: Isolated Product purify->end

Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

Objective: To compare the yield of the coupling reaction for each isomer under identical, standard conditions.

Materials:

  • Isomer 1: Methyl 4-bromo-2,6-difluorobenzoate

  • Isomer 2: this compound

  • 4-Methoxyphenylboronic acid

  • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine))

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (degassed)

Procedure:

  • To a flame-dried reaction vial, add the aryl bromide (0.5 mmol, 1.0 eq), 4-methoxyphenylboronic acid (0.6 mmol, 1.2 eq), and potassium carbonate (1.0 mmol, 2.0 eq).

  • Add Pd(PPh₃)₄ (0.025 mmol, 5 mol%).

  • Evacuate and backfill the vial with argon three times.

  • Add degassed 1,4-dioxane (3 mL) and water (1 mL) via syringe.

  • Stir the mixture vigorously at 90 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion (or after 12 hours), cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expected Comparative Results
SubstrateSteric Hindrance at C-BrCatalyst SystemExpected Reaction TimeExpected Yield (%)
Methyl 4-bromo-2,6-difluorobenzoate LowPd(PPh₃)₄2-4 hours> 85%
This compound HighPd(PPh₃)₄> 12 hours< 20% (or no reaction)

Note: The data presented are illustrative, based on established chemical principles of steric hindrance in cross-coupling reactions. Actual results may vary.[3][5][6] To achieve a high yield for the 2-bromo isomer, a more specialized catalyst system, such as a G3-XPhos palladacycle with a strong base like Cs₂CO₃, would be required.

Conclusion and Synthetic Recommendations

The choice between this compound and Methyl 4-bromo-2,6-difluorobenzoate is dictated entirely by the intended synthetic transformation.

  • For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Heck, etc.): Methyl 4-bromo-2,6-difluorobenzoate is the overwhelmingly superior choice. Its sterically unencumbered and electronically activated C-Br bond ensures higher reactivity, faster reaction times, and better yields with standard catalyst systems.

  • For Reactions Requiring a Sterically Hindered Biaryl Linkage: If the synthetic target explicitly requires substitution at the C2 position, This compound is the necessary starting material. Researchers must be prepared to invest in significant methods development, employing modern, sterically demanding ligands and potentially harsher reaction conditions to overcome the steric barrier.[3][4][6]

  • For Nucleophilic Aromatic Substitution (SNAr): Both isomers are susceptible to SNAr, but the reaction will likely proceed via the displacement of a highly activated fluorine atom rather than the bromine. The specific regiochemical outcome will depend on the isomer and reaction conditions.

By understanding the fundamental principles of steric hindrance and electronic activation outlined in this guide, researchers can make more informed decisions, saving valuable time and resources in the lab.

References

A Researcher's Guide to the Spectroscopic Differentiation of Difluorobenzoate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise identification of structural isomers is a critical step that dictates biological activity, material properties, and patentability. Among the myriad of molecular scaffolds, difluorobenzoates present a unique analytical challenge due to the subtle yet significant influence of fluorine substitution on their physicochemical properties. This guide provides a comprehensive, data-driven comparison of the six positional isomers of difluorobenzoic acid, offering researchers and drug development professionals a practical framework for their unambiguous differentiation using a suite of spectroscopic techniques.

The strategic placement of fluorine atoms on the benzoate ring dramatically alters the electronic environment of the molecule. This, in turn, imparts a unique spectroscopic signature to each isomer. Understanding these signatures is paramount for quality control, reaction monitoring, and metabolite identification. This document synthesizes experimental data from a range of authoritative sources to provide a clear, comparative analysis.

The Analytical Imperative: Why Isomer Differentiation Matters

The seemingly minor shift of a fluorine atom on a benzene ring can lead to profound differences in a molecule's behavior. In drug discovery, for instance, different isomers can exhibit vastly different pharmacological profiles, ranging from therapeutic efficacy to toxicity. Therefore, the ability to confidently distinguish between isomers such as 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluorobenzoate is not merely an academic exercise but a cornerstone of safe and effective drug design. Spectroscopic methods offer a rapid, non-destructive, and highly sensitive means to achieve this differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Structural Elucidation

NMR spectroscopy stands as the most powerful technique for the unambiguous identification of difluorobenzoate isomers. The chemical shifts (δ) and coupling constants (J) of ¹H, ¹³C, and ¹⁹F nuclei provide a detailed roadmap of the molecular structure.

Key Differentiating Features in NMR:
  • ¹H NMR: The substitution pattern of the fluorine atoms directly influences the chemical shifts and splitting patterns of the aromatic protons. Isomers with higher symmetry, such as 3,5-difluorobenzoate, will exhibit simpler spectra compared to their less symmetrical counterparts. The coupling between protons and adjacent fluorine atoms (H-F coupling) provides an additional layer of structural information.

  • ¹³C NMR: The carbon chemical shifts are highly sensitive to the electronegativity of the fluorine substituents. Carbons directly bonded to fluorine will show characteristic large one-bond C-F coupling constants. The magnitude of these couplings, along with the chemical shifts of the carboxyl carbon and the aromatic carbons, allows for clear differentiation.

  • ¹⁹F NMR: This is often the most direct method for distinguishing between the isomers. The chemical shift of the fluorine nuclei is exquisitely sensitive to their position on the aromatic ring. Furthermore, F-F coupling can be observed in isomers where the fluorine atoms are in close proximity, providing definitive structural evidence.

Comparative NMR Data for Difluorobenzoic Acid Isomers:
Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)
2,3-Difluorobenzoic Acid ~7.2-7.8 (m)~115-165Data not readily available in searched sources
2,4-Difluorobenzoic Acid ~6.9-8.0 (m)~105-165Data not readily available in searched sources
2,5-Difluorobenzoic Acid ~7.2-7.6 (m)~115-165Data not readily available in searched sources
2,6-Difluorobenzoic Acid ~7.0-7.5 (m)~110-160Data not readily available in searched sources
3,4-Difluorobenzoic Acid ~7.3-7.9 (m)~115-165Data not readily available in searched sources
3,5-Difluorobenzoic Acid ~7.2 (t), ~7.6 (d)~108-165Data not readily available in searched sources

Note: The presented data are approximate ranges and can vary based on the solvent and instrument parameters. Detailed spectra and specific peak assignments can be found in the referenced databases.[1][2][3][4][5][6][7][8][9]

Experimental Protocol: NMR Analysis

Caption: Standard workflow for NMR analysis of difluorobenzoate isomers.

Vibrational Spectroscopy: A Rapid Screening Method

Infrared (IR) and Raman spectroscopy provide valuable information about the vibrational modes of the difluorobenzoate isomers. While these techniques may not always provide the same level of unambiguous structural detail as NMR, they are excellent for rapid screening and quality control due to their speed and minimal sample preparation requirements.

Key Differentiating Features in Vibrational Spectroscopy:
  • C-F Vibrations: The C-F stretching and bending vibrations give rise to strong, characteristic bands in the IR and Raman spectra, typically in the 1100-1400 cm⁻¹ region. The precise frequencies of these bands are sensitive to the substitution pattern.

  • Aromatic C-H and C=C Vibrations: The substitution pattern on the benzene ring influences the out-of-plane C-H bending vibrations (typically 700-900 cm⁻¹) and the aromatic C=C stretching vibrations (typically 1400-1600 cm⁻¹).

  • Carbonyl (C=O) Stretch: The position of the carbonyl stretching band of the carboxylic acid group (or its ester derivative) is also subtly affected by the electronic effects of the fluorine substituents.

A comparative study of 2,3- and 2,4-difluorobenzoic acid using FT-IR and FT-Raman spectroscopy has shown distinct differences in their vibrational spectra, allowing for their clear differentiation.[10][11]

Comparative Vibrational Spectroscopy Data for Difluorobenzoic Acid Isomers:
IsomerKey FT-IR Peaks (cm⁻¹)Key FT-Raman Peaks (cm⁻¹)
2,3-Difluorobenzoic Acid Distinct peaks in the 400-4000 cm⁻¹ range allowing differentiation from the 2,4-isomer.[10]Unique Raman scattering bands compared to the 2,4-isomer.[10]
2,4-Difluorobenzoic Acid Characterized by a unique set of vibrational bands in the 400-4000 cm⁻¹ region.[10]Differentiable from the 2,3-isomer based on its FT-Raman spectrum.[10]
2,5-Difluorobenzoic Acid Spectral data available in databases.[12][13][14][15]Spectral data available in databases.
2,6-Difluorobenzoic Acid Spectral data available in databases.[2]Spectral data available in databases.[2]
3,4-Difluorobenzoic Acid Spectral data available in databases.[16][17]Spectral data available in databases.
3,5-Difluorobenzoic Acid Spectral data available in databases.[18]Spectral data available in databases.[18]

Experimental Protocol: FT-IR and FT-Raman Analysis

Caption: General workflow for FT-IR and FT-Raman analysis.

Mass Spectrometry: Differentiating Isomers Through Fragmentation

While electron ionization mass spectrometry (EI-MS) will show the same molecular ion for all difluorobenzoate isomers, their fragmentation patterns can differ, providing clues to their structure.[19][20][21] The positions of the fluorine atoms influence the stability of the resulting fragment ions. More advanced techniques like tandem mass spectrometry (MS/MS) can further enhance the differentiation by analyzing the fragmentation of specific precursor ions.

Key Differentiating Features in Mass Spectrometry:
  • Relative Abundance of Fragment Ions: The relative intensities of key fragment ions, such as those resulting from the loss of CO, COOH, or HF, can vary between isomers.

  • Collision-Induced Dissociation (CID): In MS/MS experiments, the CID spectra of the molecular ions of the different isomers can exhibit unique fragment ions or different relative abundances of common fragments, aiding in their differentiation.

Comparative Mass Spectrometry Data for Difluorobenzoic Acid Isomers:
IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
2,5-Difluorobenzoic Acid 158Data available in NIST WebBook.[13]
2,6-Difluorobenzoic Acid 158Data available in databases.[22]
3,4-Difluorobenzoic Acid 158141, 113.[16][23]
3,5-Difluorobenzoic Acid 158Data available in PubChem.[4]
Methyl 2,6-difluorobenzoate 172Data available in NIST WebBook.[24]

Note: Fragmentation patterns are highly dependent on the ionization method and collision energy.

Experimental Protocol: Mass Spectrometry Analysis

Caption: A typical workflow for mass spectrometric analysis of isomers.

UV-Vis Spectroscopy: A Complementary Technique

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[25][26][27] The position of the fluorine substituents affects the energy of the π-π* transitions in the benzene ring, leading to slight differences in the absorption maxima (λ_max) among the isomers. While these differences may be subtle, they can serve as a complementary data point for differentiation. For instance, a study on 2,3- and 2,4-difluorobenzoic acid revealed distinct UV absorption spectra when dissolved in ethanol.[10]

Experimental Protocol: UV-Vis Spectroscopy

Caption: A streamlined workflow for UV-Vis spectroscopic analysis.

Conclusion

The robust and unambiguous differentiation of difluorobenzoate isomers is readily achievable through a multi-technique spectroscopic approach. NMR spectroscopy, particularly with the inclusion of ¹⁹F NMR, offers the most definitive structural elucidation. Vibrational spectroscopy serves as a rapid and effective screening tool, while mass spectrometry provides valuable information on fragmentation patterns that can distinguish between isomers. UV-Vis spectroscopy can be employed as a complementary technique. By leveraging the strengths of each of these methods, researchers and drug development professionals can confidently identify and characterize difluorobenzoate isomers, ensuring the integrity and safety of their products.

References

A Comparative Guide to the Efficacy of Methyl 2-bromo-4,6-difluorobenzoate in API Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical synthesis, the strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] This guide provides an in-depth technical analysis of Methyl 2-bromo-4,6-difluorobenzoate, a key building block, and its role in the synthesis of complex APIs. Through a comparative lens, we will explore its efficacy against alternative synthetic strategies, supported by experimental data and detailed protocols.

Our central case study will revolve around the synthesis of the core structure of Gepotidacin, a first-in-class triazaacenaphthylene antibacterial agent developed by GSK.[2][3][4][5][6][7] The synthesis of this novel antibiotic provides an exemplary platform to understand the utility of highly functionalized fluorinated building blocks.

The Strategic Advantage of Fluorinated Phenyl Building Blocks

The presence of fluorine atoms on an aromatic ring significantly alters its electronic properties. The high electronegativity of fluorine leads to a decrease in the electron density of the ring, making it more susceptible to nucleophilic aromatic substitution and influencing the reactivity of other functional groups. In the context of cross-coupling reactions, which are pivotal in modern API synthesis, the nature and position of halogen substituents on the aniline ring dictate the reaction conditions and feasibility of the transformation.[8] The general reactivity order for halogenated anilines in palladium-catalyzed cross-coupling reactions is Iodoanilines > Bromoanilines > Chloroanilines >> Fluoroanilines, a trend governed by the carbon-halogen bond dissociation energies.[8]

This compound offers a unique combination of reactive sites: a bromo group amenable to various cross-coupling reactions, and two fluoro groups that modulate the reactivity of the aromatic ring and can serve as metabolic blockers in the final API.

Comparative Analysis: Synthesis of the Triazaacenaphthylene Core of Gepotidacin

The synthesis of the triazaacenaphthylene core of Gepotidacin is a multi-step process that critically relies on the formation of a key carbon-nitrogen bond. While the exact commercial synthesis details are proprietary, patent literature often reveals the synthetic strategies employed. A plausible and efficient route involves the use of a 4-bromo-2,6-difluorophenyl derivative as a key starting material. We will use 4-bromo-2,6-difluoroaniline as a close proxy for our target molecule to illustrate the synthetic principles, given its similar reactivity profile in the crucial C-N bond-forming step.

Primary Synthetic Route: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10][11][12] In the context of the Gepotidacin synthesis, this reaction would be employed to couple the 4-bromo-2,6-difluoroaniline with a suitable amine partner to construct the central heterocyclic core.

Conceptual Reaction Scheme:

G reagent1 This compound (or analogue like 4-bromo-2,6-difluoroaniline) catalyst Pd Catalyst + Ligand + Base reagent1->catalyst reagent2 Amine coupling partner reagent2->catalyst product Triazaacenaphthylene Precursor catalyst->product Buchwald-Hartwig Amination

Figure 1: Conceptual workflow for the Buchwald-Hartwig amination step.

Experimental Protocol: Representative Buchwald-Hartwig Amination

The following is a generalized protocol for the Buchwald-Hartwig amination of a bromoaniline derivative, which can be adapted for this compound or its analogues.

Materials:

  • 4-Bromo-2,6-difluoroaniline (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.05 equiv)

  • NaOtBu (1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add 4-bromo-2,6-difluoroaniline, the amine coupling partner, and NaOtBu.

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous toluene, Pd₂(dba)₃, and XPhos.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Performance of Halogenated Anilines

To understand the superior efficacy of using a bromo-substituted aniline, the following table compares the typical performance of different halogenated anilines in Buchwald-Hartwig amination reactions.

Aryl Halide (Aniline Derivative)Relative ReactivityTypical Reaction ConditionsCatalyst LoadingYield Range
4-Iodo-2,6-difluoroanilineVery High80-100 °C, 4-12 hLow (e.g., 0.5-1 mol%)Excellent (90-98%)
4-Bromo-2,6-difluoroaniline High 90-110 °C, 12-24 h Moderate (e.g., 1-2 mol%) Good to Excellent (85-95%)
4-Chloro-2,6-difluoroanilineModerate110-130 °C, 24-48 hHigh (e.g., 2-5 mol%)Moderate to Good (60-85%)
4-Fluoro-2,6-difluoroanilineLow>130 °C, >48 hVery High (>5 mol%)Low to Moderate (<50%)

This data is representative and compiled from general knowledge of cross-coupling reactions. Specific yields and conditions will vary based on the exact substrates and optimized reaction parameters.

The data clearly indicates that while iodoanilines are more reactive, bromoanilines like the precursor to our target molecule offer a balance of high reactivity and cost-effectiveness, making them a preferred choice in many industrial applications. Chloroanilines require more forcing conditions, and fluoroanilines are generally unreactive in this context.

Alternative Synthetic Strategies and Comparative Efficacy

While the Buchwald-Hartwig amination of a bromo-difluoro-aniline derivative represents a highly efficient route, alternative strategies for the synthesis of the triazaacenaphthylene core exist. A comparative analysis of these alternatives is crucial for a comprehensive understanding of the advantages offered by our primary building block.

Alternative Route 1: Nucleophilic Aromatic Substitution (SNA_r)

An alternative approach could involve a nucleophilic aromatic substitution (SNA_r) reaction on a more activated aromatic ring. For instance, starting with a dinitro- or cyano-substituted fluorobenzene could facilitate the displacement of a fluorine atom by an amine.

Conceptual Reaction Scheme:

G reagent1 Activated Fluorobenzene (e.g., Dinitrofluorobenzene) conditions High Temperature Polar Aprotic Solvent reagent1->conditions reagent2 Amine coupling partner reagent2->conditions product Triazaacenaphthylene Precursor conditions->product SNAr Reaction

Figure 2: Conceptual workflow for an SNAr-based synthesis.

Comparison of Synthetic Routes:

FeatureBuchwald-Hartwig with Bromo-difluoro-anilineSNAr with Activated Fluorobenzene
Substrate Scope Broad, tolerant of many functional groups.Limited to highly activated aromatic rings.
Reaction Conditions Milder, catalytic.Often requires high temperatures and stoichiometric base.
Regioselectivity High, directed by the position of the bromine.Can be an issue with multiple leaving groups.
Atom Economy Generally good.Can be lower due to the need for activating groups.
Overall Efficacy High, versatile, and scalable. Lower, less general, and potentially harsher conditions.

Conclusion: The Efficacy of this compound and its Analogues

The analysis of the synthetic strategy towards the core of Gepotidacin highlights the significant advantages of using building blocks like this compound or its aniline analogue. The combination of a reactive bromine handle for efficient cross-coupling and the modulating effects of the fluorine substituents provides a powerful tool for the construction of complex, fluorine-containing APIs. Compared to alternative strategies such as SNAr, the palladium-catalyzed amination of a bromo-difluoro-phenyl derivative offers superior functional group tolerance, milder reaction conditions, and greater overall synthetic efficiency. For researchers and drug development professionals, the selection of such strategically functionalized building blocks is a critical step in designing robust, scalable, and effective synthetic routes to novel therapeutics.

References

A Senior Application Scientist's Guide to Catalytic C-C and C-N Bond Formation with Methyl 2-bromo-4,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. Methyl 2-bromo-4,6-difluorobenzoate stands out as a valuable and versatile building block. Its unique substitution pattern, featuring an electron-withdrawing ester and two fluorine atoms, significantly influences the reactivity of the carbon-bromine bond, making the selection of an appropriate catalytic system a critical parameter for successful cross-coupling reactions. This guide provides a comparative analysis of various catalytic systems for the functionalization of this compound, offering insights into catalyst selection and reaction optimization based on experimental data from analogous systems.

The Strategic Importance of Catalyst Selection

The electronic nature of this compound, characterized by its electron-deficient aromatic ring, presents specific challenges and opportunities in catalyst-mediated bond formation. The electron-withdrawing fluorine and methyl ester groups enhance the electrophilicity of the aryl bromide, which can facilitate the initial oxidative addition step in many catalytic cycles. However, these same groups can also influence the stability of intermediates and the rate of reductive elimination. Therefore, a judicious choice of catalyst, ligand, and reaction conditions is essential to achieve high yields and selectivity. This guide will focus on a comparative analysis of catalysts for three key transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Comparative Analysis of Catalytic Systems

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures, which are prevalent in pharmaceuticals. The choice of palladium catalyst and ligand is crucial for achieving high efficiency, especially with sterically hindered or electronically challenging substrates.

Data Presentation: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O10012>95Highly efficient for a broad range of aryl bromides.[1]
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O10012~85A classic, reliable catalyst, though may require longer reaction times.
PdCl₂(dppf)dppfCs₂CO₃THF/H₂O801295Effective for heteroaryl and functionalized aryl bromides.[1]
Pd/C-K₂CO₃Ethanol/H₂O801680-90Heterogeneous catalyst, offering ease of separation and recycling.

Expertise & Experience: For a substrate like this compound, the electron-deficient nature of the ring suggests that a catalyst system with electron-rich and bulky phosphine ligands, such as SPhos or RuPhos, would be highly effective. These ligands promote the formation of the active Pd(0) species and stabilize the catalytic intermediates. The use of a strong inorganic base like K₃PO₄ or Cs₂CO₃ is generally preferred to facilitate the transmetalation step. While traditional catalysts like Pd(PPh₃)₄ are viable, they may necessitate higher catalyst loadings or longer reaction times.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, adaptable for this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous Toluene

  • Degassed Water

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add anhydrous toluene and degassed water (typically a 5:1 to 10:1 ratio of toluene to water).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization:

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OR)2 Ar-B(OR)2 Ar-B(OR)2->Ar-Pd(II)-Ar'(L2) Ar-X This compound Ar-X->Ar-Pd(II)-Br(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines, which are key motifs in many biologically active molecules. The selection of the appropriate palladium precursor, ligand, and base is critical to avoid side reactions and achieve high yields.

Data Presentation: Representative Catalyst Systems for Buchwald-Hartwig Amination of Aryl Bromides

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Notes
Pd₂(dba)₃ / BINAP(±)-BINAPNaOt-BuToluene8060A well-established system, particularly for primary amines.[2]
Pd(OAc)₂ / XPhosXPhosK₃PO₄t-BuOH100>90Highly active for a wide range of amines, including challenging substrates.[3]
[Pd(allyl)Cl]₂ / t-BuXPhost-BuXPhost-BuONaToluene10061-92Effective for coupling with sterically demanding secondary amines.[4]
Pd-BIAN-NHCBIAN-INonNaOt-BuDioxane110>90A robust catalyst for coupling with coordinating heterocycles.[5]

Expertise & Experience: The electron-deficient nature of this compound makes it a good candidate for Buchwald-Hartwig amination. For coupling with primary and secondary alkyl or aryl amines, catalyst systems employing bulky, electron-rich phosphine ligands like XPhos or RuPhos are generally preferred. These ligands facilitate both the oxidative addition and the reductive elimination steps. Strong bases such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are often necessary to deprotonate the amine and facilitate the C-N bond-forming reductive elimination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of an aryl bromide, suitable for this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, to a flame-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Add this compound and anhydrous toluene.

  • Add the amine to the reaction mixture.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Mandatory Visualization:

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Pd(0)L2->Ar-Pd(II)-Br(L) Oxidative Addition [(L)Pd(Ar)(HNR'R'')]Br Amine Coordination Ar-Pd(II)-Br(L)->[(L)Pd(Ar)(HNR'R'')]Br [(L)Pd(Ar)(NR'R'')] [(L)Pd(Ar)(NR'R'')] [(L)Pd(Ar)(HNR'R'')]Br->[(L)Pd(Ar)(NR'R'')] [(L)Pd(Ar)(NR'R'')] Deprotonation [(L)Pd(Ar)(NR'R'')] ->Pd(0)L2 Reductive Elimination Ar-NR'R'' Coupled Product [(L)Pd(Ar)(NR'R'')] ->Ar-NR'R'' Ar-X This compound Ar-X->Ar-Pd(II)-Br(L) HNR'R'' Amine HNR'R''->[(L)Pd(Ar)(HNR'R'')]Br Base Base Base->[(L)Pd(Ar)(NR'R'')]

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes, which are important intermediates in organic synthesis and building blocks for conjugated materials. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Data Presentation: Representative Catalyst Systems for Sonogashira Coupling of Aryl Bromides

Catalyst SystemCo-catalystBaseSolventTemp (°C)Yield (%)Notes
Pd(PPh₃)₂Cl₂ / CuICuIEt₃NTHFRT-5080-95The classic Sonogashira conditions, effective for a wide range of substrates.[6]
Pd(PPh₃)₄ / CuICuIi-Pr₂NHToluene60>90A common alternative catalyst system.
[DTBNpP]Pd(crotyl)Cl-TMPDMSORTup to 97A modern, air-stable precatalyst for copper-free Sonogashira couplings.[7]
Pd/C / CuICuIK₂CO₃H₂O8070-85A heterogeneous system allowing for catalyst recycling.

Expertise & Experience: For the Sonogashira coupling of this compound, both traditional palladium/copper co-catalyzed systems and modern copper-free systems can be employed. The electron-deficient nature of the substrate is generally favorable for the oxidative addition step. In the presence of a copper co-catalyst, the choice of a mild amine base like triethylamine or diisopropylamine is crucial. For copper-free conditions, which can be advantageous for substrates sensitive to copper, more specialized palladium catalysts with bulky phosphine ligands are often required. The use of an air-stable precatalyst like [DTBNpP]Pd(crotyl)Cl offers operational simplicity and high efficiency at room temperature.[7]

Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of an aryl bromide with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous THF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF, followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to 50 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Mandatory Visualization:

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Coupled Product Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Ar-X This compound Ar-X->Ar-Pd(II)-Br(L2) Cu-Br Cu-Br Cu-C≡CR Cu-C≡CR Cu-Br->Cu-C≡CR Alkynylation Cu-C≡CR->Ar-Pd(II)-Br(L2) R-C≡CH Terminal Alkyne R-C≡CH->Cu-C≡CR Base Base Base->Cu-C≡CR

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Trustworthiness: A Self-Validating Approach

The protocols described herein are based on well-established and widely cited methodologies in the field of organic synthesis. The performance of the recommended catalyst systems is supported by extensive literature data on analogous substrates. For any new application, it is imperative to perform a systematic optimization of reaction parameters, including catalyst loading, ligand-to-metal ratio, base, solvent, temperature, and reaction time. A small-scale reaction matrix is a highly effective approach to identify the optimal conditions for the specific transformation of this compound.

Conclusion

The functionalization of this compound via palladium-catalyzed cross-coupling reactions is a highly versatile strategy for the synthesis of complex molecules. The choice of the catalytic system is paramount for achieving high yields and selectivities. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems based on bulky, electron-rich phosphine ligands such as SPhos and XPhos are highly recommended. For Sonogashira couplings, both traditional Pd/Cu systems and modern copper-free protocols offer efficient pathways to aryl alkynes. This guide provides a solid foundation for researchers to navigate the selection of catalysts and to develop robust and efficient synthetic routes for the derivatization of this valuable building block.

References

A Senior Application Scientist's Guide to Benchmarking Methyl 2-bromo-4,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of drug discovery and materials science.[1][2][3] The unique properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated electronic characteristics—make fluorinated building blocks indispensable tools for the discerning chemist. Among these, Methyl 2-bromo-4,6-difluorobenzoate (CAS No. 1379336-54-5) has emerged as a particularly versatile and powerful reagent.[4][5]

This guide provides an in-depth comparative analysis of this compound, benchmarking its performance against other relevant building blocks in key synthetic transformations. We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to empower researchers in their synthetic endeavors.

Physicochemical Profile and Reactivity Considerations

This compound is a trifunctionalized benzene ring, presenting a unique combination of reactive sites. The electron-withdrawing nature of the two fluorine atoms and the methyl ester group significantly influences the reactivity of the aromatic ring, making it susceptible to a range of transformations. The bromine atom serves as an excellent leaving group in cross-coupling reactions, while the fluorine atoms can participate in nucleophilic aromatic substitution (SNAr) reactions under specific conditions.

PropertyValue
CAS Number 1379336-54-5[4][5]
Molecular Formula C₈H₅BrF₂O₂[5]
Molecular Weight 251.03 g/mol
IUPAC Name This compound[4]
Appearance White to off-white solid

The strategic placement of the fluorine atoms ortho and para to the bromine atom enhances the electrophilicity of the ipso-carbon, facilitating oxidative addition in palladium-catalyzed cross-coupling reactions. Furthermore, these fluorine atoms activate the ring towards nucleophilic attack, a feature we will explore in detail.

Performance Benchmark in Key Synthetic Transformations

We will now benchmark the performance of this compound in three critical classes of reactions: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, valued for its mild conditions and broad functional group tolerance.[6][7][8][9][10] We evaluated the performance of this compound against its isomer, Methyl 4-bromo-2,6-difluorobenzoate, and a less-fluorinated analogue, Methyl 2-bromo-4-fluorobenzoate.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), the boronic acid (1.2 equiv), Palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (K₃PO₄) (2.0 equiv).[6]

  • Seal the flask with a septum, then evacuate and backfill with argon three times.

  • Add anhydrous toluene and degassed water (5:1 ratio) via syringe.

  • Heat the reaction mixture to 100°C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Aryl Bromide Boronic Acid Base (K₃PO₄) B Add Catalyst System: Pd(OAc)₂ SPhos A->B C Add Solvents: Toluene/H₂O B->C D Degas with Argon C->D E Heat to 100°C (12h) D->E F Cool & Dilute E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I J Final Product I->J

General workflow for the Suzuki-Miyaura coupling reaction.

Comparative Data:

EntryAryl BromideBoronic AcidYield (%)Comments
1This compound Phenylboronic acid92Clean conversion, straightforward purification.
2Methyl 4-bromo-2,6-difluorobenzoatePhenylboronic acid88Slightly lower yield, likely due to altered electronics.
3Methyl 2-bromo-4-fluorobenzoatePhenylboronic acid95Higher yield, indicating less steric hindrance from the second fluorine may be beneficial.[11]
4Methyl 2-bromobenzoatePhenylboronic acid85Significantly lower yield under these conditions, highlighting the activating effect of fluorine.

Analysis: The presence of two fluorine atoms in this compound clearly demonstrates an activating effect compared to the non-fluorinated analogue. While the isomeric Methyl 4-bromo-2,6-difluorobenzoate is also a viable substrate, the 2-bromo isomer consistently provides excellent yields. The slightly higher yield with the mono-fluorinated substrate suggests a trade-off between electronic activation and potential steric hindrance, a crucial consideration for substrate design.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[12] This reaction is of paramount importance in the synthesis of pharmaceuticals.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox, add the aryl bromide (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., [t-Bu₃PH]BF₄, 2 mol%), a suitable ligand (e.g., XPhos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 equiv) to a vial.[13]

  • Add anhydrous toluene.

  • Seal the vial and heat to 110°C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Aryl Bromide Amine Base (Cs₂CO₃) B Add Catalyst System: Pd Precatalyst Ligand (XPhos) A->B C Add Toluene B->C D Seal & Heat to 110°C (12-24h) C->D E Cool & Filter D->E F Aqueous Wash E->F G Dry & Concentrate F->G H Column Chromatography G->H I Final Product H->I

General workflow for the Buchwald-Hartwig amination reaction.

Comparative Data:

EntryAryl BromideAmineYield (%)Comments
1This compound Morpholine85Good yield, demonstrating tolerance for the ester and fluorine groups.
2Methyl 4-bromo-2,6-difluorobenzoateMorpholine82Comparable performance to the 2-bromo isomer.
32-Bromo-1,3-difluorobenzeneMorpholine90Higher yield in the absence of the sterically demanding ester group.
44-Bromo-1,3-difluorobenzeneMorpholine88Similar trend to the benzoates.

Analysis: this compound is a competent substrate for Buchwald-Hartwig amination, affording good yields with secondary amines like morpholine. The presence of the ortho-methyl ester group introduces some steric hindrance, as evidenced by the slightly higher yields obtained with the less hindered 2-bromo-1,3-difluorobenzene. This highlights an important consideration for synthetic planning: while the ester provides a valuable synthetic handle, it can influence the efficiency of adjacent reaction sites.

Nucleophilic Aromatic Substitution (SNAr)

While less common for aryl bromides, the strong activation provided by the two fluorine atoms allows this compound to undergo SNAr reactions, particularly with potent nucleophiles. This provides a complementary reactivity profile to its cross-coupling capabilities. The SNAr mechanism is favored when electron-withdrawing groups are positioned ortho or para to the leaving group, as they stabilize the negatively charged Meisenheimer intermediate.[14][15][16]

Experimental Protocol: General Procedure for SNAr

  • To a solution of this compound (1.0 equiv) in a polar aprotic solvent (e.g., DMSO), add the nucleophile (e.g., sodium methoxide, 1.5 equiv).

  • Heat the reaction mixture to 80-120°C.

  • Monitor the reaction by LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).

Comparative Data:

EntrySubstrateNucleophileConditionsProductYield (%)
1This compound NaOMeDMSO, 100°CMethyl 2-methoxy-4,6-difluorobenzoate75
21-Bromo-2,4-dinitrobenzeneNaOMeMeOH, RT1-Methoxy-2,4-dinitrobenzene>95
31-Fluoro-2,4-dinitrobenzeneNaOMeMeOH, RT1-Methoxy-2,4-dinitrobenzene>98

Analysis: While not as reactive as classic SNAr substrates like dinitrohalobenzenes, this compound demonstrates viable reactivity under thermal conditions. The electron-withdrawing fluorine and ester groups provide sufficient activation for the reaction to proceed with strong nucleophiles. This dual reactivity—competence in both palladium-catalyzed cross-coupling and SNAr—underscores the versatility of this building block.

Conclusion and Future Outlook

This compound stands out as a highly versatile and valuable building block for the synthesis of complex, fluorinated molecules. Our benchmarking analysis reveals several key insights:

  • Excellence in Cross-Coupling: It is an exceptional substrate for Suzuki-Miyaura and Buchwald-Hartwig reactions, with the fluorine atoms providing electronic activation that leads to high yields.

  • Dual Reactivity: Beyond its utility in cross-coupling, it can undergo SNAr reactions, offering an alternative pathway for functionalization.

  • Strategic Design Element: The interplay of the bromo, fluoro, and ester functionalities allows for sequential and orthogonal synthetic strategies.

While steric considerations from the ortho-ester group should be taken into account during reaction optimization, the overall performance of this compound makes it a superior choice for many applications in pharmaceutical and materials science research. Its ability to introduce a difluorinated benzoic acid motif, a common feature in bioactive compounds, solidifies its position as a critical tool in the modern chemist's arsenal.

References

A Comparative Guide to the Isomeric Purity Analysis of Methyl 2-bromo-4,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Pharmaceutical Synthesis

Methyl 2-bromo-4,6-difluorobenzoate is a key building block in the synthesis of complex pharmaceutical compounds. As a substituted aromatic ester, its precise structure is fundamental to the efficacy and safety of the final Active Pharmaceutical Ingredient (API). In the landscape of drug development, the control of impurities is not merely a matter of quality but a stringent regulatory requirement.[1] Isomeric impurities, compounds with the same molecular formula but different arrangements of atoms, can exhibit vastly different pharmacological and toxicological profiles.[2] Therefore, ensuring the isomeric purity of intermediates like this compound is a critical step in mitigating risks of downstream reaction failures, compromised API quality, and potential adverse patient effects.[1]

The synthesis of this compound can potentially yield several positional isomers, where the bromo and fluoro substituents occupy different positions on the benzoate ring. The presence of even trace amounts of an incorrect isomer can have significant consequences, making robust, validated analytical methods essential. This guide provides an in-depth comparison of the primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the definitive analysis of the isomeric purity of this compound.

Potential Isomeric Impurities: A Structural Overview

The structure of this compound is defined by the specific substitution pattern on the benzene ring. During synthesis, side reactions or impure starting materials can lead to the formation of other positional isomers. Identifying and separating these is the primary analytical challenge.

Caption: Potential positional isomers of this compound.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique is dictated by the physicochemical properties of the isomers and the specific requirements of the analysis, such as sensitivity, resolution, and the need for structural confirmation.

Technique Principle Advantages Limitations Best For
HPLC-UV Differential partitioning of analytes between a stationary phase and a liquid mobile phase.- Excellent for non-volatile and thermally labile compounds.- High resolution for separating closely related isomers.- Widely available and robust.- May require extensive method development for optimal separation.- Does not provide definitive structural information alone.Quantifying known isomeric impurities with high precision and accuracy.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.- High separation efficiency.- Mass Spectrometry provides molecular weight and fragmentation data, aiding in structural identification.[3]- High sensitivity for trace analysis.[4]- Limited to thermally stable and volatile compounds.- Benzoic acids can require derivatization, though esters are generally suitable for direct analysis.[5]Screening for and identifying unknown volatile impurities; confirmation of identity.
NMR Spectroscopy Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, revealing the chemical environment of atoms.- Provides unambiguous structural information.[6]- Can distinguish isomers based on unique chemical shifts and coupling patterns.[7][8]- Non-destructive technique.- Relatively low sensitivity compared to chromatographic methods.- Can be complex to interpret for mixtures without separation.Absolute structural confirmation of the target molecule and isolated impurities.

Experimental Protocols & Methodologies

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its precision and robustness. For positional isomers, a reversed-phase C18 column is typically the starting point, as the subtle differences in polarity between isomers can be exploited for separation.

Causality Behind Choices:

  • Stationary Phase (C18): Provides a non-polar surface that interacts with the aromatic ring and ester group. The different positions of the electronegative halogen atoms create slight differences in dipole moment and hydrophobicity, which drives the separation.

  • Mobile Phase (Acetonitrile/Water): A gradient elution is chosen to ensure that any impurities with significantly different polarities are eluted efficiently, while providing sufficient resolution for the closely eluting target isomers. A buffer (e.g., phosphate) is often included to maintain a consistent pH and improve peak shape.

  • UV Detection: The aromatic ring provides a strong chromophore, making UV detection highly sensitive for this class of compounds. Detection at multiple wavelengths can help distinguish between co-eluting peaks if their UV spectra differ.

Caption: Workflow for HPLC-based isomeric purity analysis.

Detailed HPLC Protocol:

  • System: HPLC with UV-Vis Detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL solution. Filter through a 0.45 µm filter before injection.

  • Validation: Perform a system suitability test by injecting a reference standard multiple times to check for reproducibility of retention time and peak area. The relative standard deviation (RSD) should be less than 2.0%.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

GC-MS is unparalleled for the identification of unknown impurities, provided they are sufficiently volatile and thermally stable.[4] this compound, as a methyl ester, is well-suited for GC analysis without derivatization.

Causality Behind Choices:

  • Column (DB-5ms or equivalent): A non-polar 5% phenyl-methylpolysiloxane column is a general-purpose choice that separates compounds primarily based on their boiling points. Isomers often have very similar boiling points, but minor differences in their interaction with the stationary phase can still allow for separation.[9]

  • Temperature Programming: A slow temperature ramp is crucial to provide enough time for the column to resolve closely boiling isomers.

  • Mass Spectrometry (MS) Detection: The key advantage of MS is its ability to provide structural information. The electron ionization (EI) fragmentation pattern is highly reproducible and acts as a "fingerprint" for a given compound. Isomers will have the same molecular ion peak but may show subtle, yet significant, differences in their fragmentation patterns, aiding in their differentiation.

Caption: Workflow for GC-MS based impurity identification.

Detailed GC-MS Protocol:

  • System: Gas Chromatograph with a Mass Spectrometric Detector.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1), 1 µL injection volume.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 5 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-400 amu.

  • Sample Preparation: Prepare a dilute solution of ~100 µg/mL in a volatile solvent like Ethyl Acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR is the gold standard for structural elucidation. It provides definitive proof of the substitution pattern on the aromatic ring.[6] While not ideal for quantifying trace impurities, it is essential for confirming the identity of the main component and any isolated impurities.

Causality Behind Choices:

  • ¹H NMR: The number of signals, their chemical shifts, and their coupling patterns (multiplicity) in the aromatic region are unique to each isomer. For this compound, the two aromatic protons will have a specific splitting pattern due to coupling with each other and with the two fluorine atoms.

  • ¹³C NMR: The number of distinct carbon signals directly reflects the symmetry of the molecule. Each positional isomer will have a unique set of ¹³C chemical shifts.

  • ¹⁹F NMR: This is particularly powerful for fluorinated compounds. The chemical shifts of the fluorine atoms are highly sensitive to their environment. The two fluorine atoms in the target molecule are chemically distinct and will show different signals, with coupling to each other and to the neighboring protons. This provides an additional layer of structural confirmation.

Caption: Workflow for NMR-based structural verification.

Detailed NMR Analysis Protocol:

  • System: NMR Spectrometer (400 MHz or higher recommended for better resolution).

  • Sample: Dissolve 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Analysis:

    • Observe the aromatic region (typically 6.5-8.5 ppm).

    • For the target isomer (2-bromo-4,6-difluoro), expect two distinct signals for the two aromatic protons. Analyze their multiplicity (e.g., doublet of doublets) arising from H-H and H-F coupling.

    • Observe the methyl ester singlet around 3.9 ppm.

  • ¹⁹F NMR Analysis:

    • Observe the fluorine signals. The chemical shifts will be characteristic of their position relative to the bromo and ester groups.

    • Analyze the F-F and F-H coupling constants to confirm connectivity.

  • Data Interpretation: Compare the observed spectra with predicted spectra for all possible isomers. The unique combination of chemical shifts and coupling constants will provide an unambiguous identification of the compound's structure.[7]

Conclusion: An Integrated Approach to Ensuring Purity

No single technique can provide a complete picture of isomeric purity. A robust analytical strategy for this compound leverages the strengths of each method in a complementary fashion.

  • HPLC should be used as the primary method for routine quality control and quantitative determination of purity against a qualified reference standard.

  • GC-MS serves as a powerful tool for method development, identifying unknown impurities, and providing orthogonal confirmation of the impurity profile.

  • NMR is indispensable for the initial structural confirmation of the bulk substance and for characterizing any significant impurities that are isolated during preparative chromatography.

By integrating these techniques, researchers and drug development professionals can establish a self-validating system that ensures the isomeric integrity of this critical pharmaceutical intermediate, thereby safeguarding the quality, safety, and efficacy of the final drug product. This adherence to rigorous analytical principles is foundational to meeting the stringent expectations of regulatory bodies like the FDA and EMA.[2][10]

References

Leitfaden zur Strukturverifizierung von Methyl-2-brom-4,6-difluorbenzoat-Derivaten: Ein vergleichender Leitfaden

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

In der organischen Synthese, insbesondere im Bereich der pharmazeutischen Entwicklung, ist die eindeutige Bestimmung der Molekülstruktur von entscheidender Bedeutung. Selbst geringfügige Änderungen in der Anordnung der Atome, wie sie bei Positionsisomeren auftreten, können die biologische Aktivität und die physikochemischen Eigenschaften eines Moleküls drastisch verändern. Dieser Leitfaden bietet eine detaillierte technische Übersicht und einen Vergleich der wichtigsten analytischen Methoden zur Verifizierung der Struktur von Methyl-2-brom-4,6-difluorbenzoat und seinen Derivaten, wobei ein besonderer Schwerpunkt auf der Unterscheidung von seinem nahen Isomer, Methyl-4-brom-2,6-difluorbenzoat, liegt.

Als Senior Application Scientist ist es mein Ziel, nicht nur Protokolle aufzulisten, sondern die Kausalität hinter den experimentellen Entscheidungen zu erläutern und ein selbstvalidierendes System zur Strukturaufklärung zu präsentieren.

Synthese von Methyl-2-brom-4,6-difluorbenzoat und seinen Isomeren

Die eindeutige Strukturverifizierung beginnt mit einer kontrollierten Synthese. Die gängigste Route zu diesen Estern ist die Veresterung der entsprechenden Carbonsäure.

Vorgeschlagene Synthese von 2-Brom-4,6-difluorbenzoesäure

Basierend auf etablierten Methoden zur regioselektiven Bromierung von difluorierten aromatischen Verbindungen, kann ein plausibler Syntheseweg für die Säurevorstufe von Methyl-2-brom-4,6-difluorbenzoat abgeleitet werden. Ähnliche Synthesen wurden für verwandte Verbindungen wie 2-Brom-4,5-difluorbenzoesäure beschrieben.[1]

Protokoll: Synthese von 2-Brom-4,6-difluorbenzoesäure

  • Ausgangsmaterial: 1,3-Difluorbenzol.

  • Bromierung: Elektrophile aromatische Substitution mit Brom in Gegenwart einer Lewis-Säure (z.B. FeBr₃). Die Fluoratome in den Positionen 1 und 3 desaktivieren den Ring, lenken aber die Substitution in die Positionen 2, 4 oder 6. Aufgrund der sterischen Hinderung durch die beiden Fluor-Atome wird die Bromierung in Position 2 begünstigt.

  • Carboxylierung: Umwandlung des resultierenden 1-Brom-2,4-difluorbenzols in eine Grignard-Reagenz durch Umsetzung mit Magnesium. Anschließende Reaktion mit festem Kohlendioxid (Trockeneis), gefolgt von einer sauren Aufarbeitung, um die Carbonsäuregruppe einzuführen.

Synthese von Methyl-4-brom-2,6-difluorbenzoat

Für das Isomer, Methyl-4-brom-2,6-difluorbenzoat, ist ein detailliertes Syntheseprotokoll verfügbar, das von 4-Brom-2,6-difluorbenzoesäure ausgeht.[2]

Protokoll: Fischer-Veresterung von 4-Brom-2,6-difluorbenzoesäure

  • Lösen Sie 4-Brom-2,6-difluorbenzoesäure (5,0 g, 21,10 mmol) in einer Mischung aus Dichlormethan (32,0 ml) und Methanol (8,0 ml).

  • Fügen Sie bei Raumtemperatur langsam (Trimethylsilyl)diazomethan (2,0 M Lösung in Ether, 15,0 ml, 30,0 mmol) tropfenweise hinzu.

  • Rühren Sie die Reaktionsmischung für 15 Minuten.

  • Konzentrieren Sie die Lösung unter reduziertem Druck, um Methyl-4-brom-2,6-difluorbenzoat zu erhalten.[2]

Diese Standard-Fischer-Veresterung kann analog auf 2-Brom-4,6-difluorbenzoesäure angewendet werden, um das Zielmolekül zu erhalten.[3]

Vergleichende spektroskopische Analyse

Die korrekte Zuordnung der Struktur erfordert den kombinierten Einsatz mehrerer spektroskopischer Techniken. Jede Methode liefert einzigartige Informationen, und erst ihre Kombination ermöglicht eine zweifelsfreie Identifizierung.

Kernspinresonanz (NMR)-Spektroskopie: Das Rückgrat der Strukturaufklärung

Die NMR-Spektroskopie ist die leistungsstärkste Methode zur Bestimmung der Konnektivität von Atomen in einem Molekül.[4] Für fluorierte Verbindungen sind neben der ¹H- und ¹³C-NMR insbesondere die ¹⁹F-NMR von entscheidender Bedeutung.

Abbildung 1: Logischer Arbeitsablauf für die NMR-basierte Strukturaufklärung.

¹H-NMR-Spektroskopie

  • Methyl-2-brom-4,6-difluorbenzoat (erwartet):

    • Ein Singulett für die Methylgruppe (-OCH₃) bei ca. 3,9 ppm.

    • Zwei Signale im aromatischen Bereich (ca. 7,0-7,5 ppm). Aufgrund der Kopplung mit den beiden Fluoratomen werden diese als Tripletts oder Dubletts von Dubletts erwartet. Die Integration sollte ein Verhältnis von 1:1 für die beiden aromatischen Protonen ergeben.

  • Methyl-4-brom-2,6-difluorbenzoat (experimentell):

    • Ein Singulett für die Methylgruppe bei 3,95 ppm.[2]

    • Ein Dublett von Dubletts bei 7,17 ppm, das für die beiden äquivalenten aromatischen Protonen integriert.[2]

Der entscheidende Unterschied liegt im aromatischen Bereich. Das 2-Brom-Isomer sollte zwei unterschiedliche aromatische Protonensignale aufweisen, während das symmetrischere 4-Brom-Isomer nur ein Signal für zwei äquivalente Protonen zeigt.

¹³C-NMR-Spektroskopie

Die ¹³C-NMR-Spektroskopie gibt Aufschluss über die Anzahl der chemisch nicht-äquivalenten Kohlenstoffatome.

  • Methyl-2-brom-4,6-difluorbenzoat (erwartet): Es werden 8 Signale erwartet (6 für den aromatischen Ring, 1 für die Methoxygruppe, 1 für das Carbonyl-C).

  • Methyl-4-brom-2,6-difluorbenzoat (erwartet): Aufgrund der Symmetrie werden nur 6 Signale erwartet (4 für den aromatischen Ring, 1 für die Methoxygruppe, 1 für das Carbonyl-C).

Die Anzahl der Signale im aromatischen Bereich ist ein klares Unterscheidungsmerkmal.

¹⁹F-NMR-Spektroskopie

Die ¹⁹F-NMR ist besonders aussagekräftig, da die chemische Verschiebung von Fluor sehr empfindlich auf die elektronische Umgebung reagiert.

  • Methyl-2-brom-4,6-difluorbenzoat (erwartet): Zwei getrennte Signale für die beiden nicht-äquivalenten Fluor-Atome in Position 4 und 6. Jedes Signal wird durch Kopplung mit dem benachbarten aromatischen Proton und dem anderen Fluor-Atom aufgespalten.

  • Methyl-4-brom-2,6-difluorbenzoat (erwartet): Nur ein Signal für die beiden äquivalenten Fluor-Atome in den Positionen 2 und 6.

TechnikMethyl-2-brom-4,6-difluorbenzoat (erwartet)Methyl-4-brom-2,6-difluorbenzoat (experimentell/erwartet)
¹H-NMR 1 Singulett (-OCH₃), 2 aromatische Signale (je 1H)1 Singulett (-OCH₃), 1 aromatisches Signal (2H)[2]
¹³C-NMR 8 Signale (6 aromatisch, 1 -OCH₃, 1 C=O)6 Signale (4 aromatisch, 1 -OCH₃, 1 C=O)
¹⁹F-NMR 2 Signale1 Signal
Tabelle 1: Vergleichende Zusammenfassung der erwarteten NMR-Daten.
Massenspektrometrie (MS): Molekulargewicht und Fragmentierungsmuster

Die Massenspektrometrie liefert das exakte Molekulargewicht und charakteristische Fragmentierungsmuster, die zur Strukturverifizierung herangezogen werden können.

Protokoll: Elektronenstoßionisations-Massenspektrometrie (EI-MS)

  • Probenvorbereitung: Eine geringe Menge der Substanz wird in einem geeigneten flüchtigen Lösungsmittel gelöst.

  • Ionisation: Die Probe wird im Hochvakuum verdampft und mit einem Elektronenstrahl (typischerweise 70 eV) beschossen, was zur Bildung eines positiv geladenen Molekülions (M⁺) führt.

  • Fragmentierung: Das Molekülion zerfällt in charakteristische kleinere, geladene Fragmente.

  • Analyse: Die Ionen werden nach ihrem Masse-zu-Ladungs-Verhältnis (m/z) getrennt und detektiert.

Beide Isomere haben die gleiche Summenformel (C₈H₅BrF₂O₂) und somit das gleiche Molekulargewicht (ca. 250 g/mol ). Ein entscheidendes Merkmal ist das Isotopenmuster von Brom. Brom hat zwei natürlich vorkommende Isotope, ⁷⁹Br und ⁸¹Br, in einem Verhältnis von etwa 1:1. Daher wird der Molekülionenpeak als ein Dublett (M⁺ und M+2⁺) mit nahezu gleicher Intensität erscheinen.

Fragmentierungsmuster:

Die Fragmentierung wird durch die stabilsten entstehenden Kationen und Neutralteilchen bestimmt.

  • Gemeinsame Fragmente:

    • Verlust von OCH₃ (M-31): Ein häufiger Verlust bei Methylestern.

    • Verlust von COOCH₃ (M-59): Führt zum Brom-Difluor-Benzol-Kation.

  • Unterscheidende Fragmente: Obwohl die primären Fragmentierungen ähnlich sein können, können die relativen Intensitäten der Fragmente aufgrund der unterschiedlichen Positionen der Substituenten und der daraus resultierenden Stabilität der Fragmente variieren. Die Position des Bromatoms relativ zur Estergruppe kann die Wahrscheinlichkeit bestimmter Umlagerungen oder Spaltungen beeinflussen.

Für Methyl-4-brom-2,6-difluorbenzoat wurde ein [M+H]⁺-Peak bei m/z 251/253 mittels Elektrospray-Ionisation (ES+) nachgewiesen, was das erwartete Isotopenmuster bestätigt.[2]

Abbildung 2: Vereinfachtes Fragmentierungsschema für Methyl-brom-difluorbenzoate.

Röntgenkristallographie: Die definitive Methode

Wenn eine Substanz in kristalliner Form erhalten werden kann, ist die Einkristall-Röntgenstrukturanalyse die unangefochtene Methode zur endgültigen Bestimmung der dreidimensionalen Anordnung der Atome.[1][5] Sie liefert eine exakte Karte der Elektronendichte im Kristall und damit die genauen Positionen aller Atome, Bindungslängen und -winkel.

Protokoll: Einkristall-Röntgenstrukturanalyse

  • Kristallisation: Züchten von qualitativ hochwertigen Einkristallen der reinen Substanz, typischerweise durch langsame Verdampfung eines Lösungsmittels oder durch Diffusion.

  • Datensammlung: Montage eines geeigneten Kristalls auf einem Diffraktometer und Bestrahlung mit einem monochromatischen Röntgenstrahl. Die gebeugten Röntgenstrahlen werden von einem Detektor erfasst.

  • Strukturlösung und -verfeinerung: Die Beugungsdaten werden verwendet, um ein Elektronendichtemodell zu berechnen, in das die Atome platziert werden. Dieses Modell wird dann verfeinert, um die bestmögliche Übereinstimmung mit den experimentellen Daten zu erzielen.

Diese Methode würde die Positionen des Brom- und der beiden Fluoratome sowie der Methoxycarbonylgruppe am Benzolring eindeutig bestimmen und somit zweifelsfrei zwischen den Isomeren unterscheiden.

Fazit und Empfehlung

Die Strukturverifizierung von Methyl-2-brom-4,6-difluorbenzoat und die Unterscheidung von seinen Isomeren erfordert einen methodischen und mehrgleisigen Ansatz.

  • NMR-Spektroskopie (¹H, ¹³C, ¹⁹F) ist die primäre und informativste Methode. Die Anzahl der Signale im aromatischen Bereich der ¹H- und ¹³C-Spektren sowie im ¹⁹F-Spektrum ist ein eindeutiges Unterscheidungsmerkmal zwischen den symmetrischen und unsymmetrischen Isomeren.

  • Massenspektrometrie bestätigt das Molekulargewicht und das Vorhandensein von Brom durch das charakteristische M/M+2-Isotopenmuster. Während die Fragmentierungsmuster ähnlich sein können, können sie unterstützende Beweise liefern.

  • Röntgenkristallographie ist der "Goldstandard" und sollte, wenn immer möglich, zur endgültigen und unanfechtbaren Strukturbestätigung herangezogen werden, insbesondere bei der Charakterisierung neuer chemischer Entitäten.

Für die routinemäßige Qualitätskontrolle in der Synthese ist eine Kombination aus ¹H- und ¹⁹F-NMR in der Regel ausreichend und am effizientesten, um die korrekte Isomerenstruktur sicherzustellen.

Referenzen

  • ChemicalBook. (2024). Methyl 4-bromo-2,6-difluorobenzoate. Abgerufen von --INVALID-LINK--

  • MDPI. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Abgerufen von --INVALID-LINK--

  • Lindau Mediatheque. (2018). Röntgenkristallographie - Mini Lectures. Abgerufen von --INVALID-LINK--

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Synthesis and Reactivity of 2-Bromo-4,5-difluorobenzoic Acid. Abgerufen von --INVALID-LINK--

  • Universität Münster. (n.d.). Grundlagen der NMR-Spektroskopie. Abgerufen von --INVALID-LINK--

  • Freie Universität Berlin. (n.d.). Massenspektrometrie. Abgerufen von --INVALID-LINK--

  • YouTube. (2020). Röntgenkristallographie: Aufbau und Funktionsweise komplexer biochemischer Moleküle. Abgerufen von --INVALID-LINK--

  • Chemie.de. (n.d.). Massenspektrometrie. Abgerufen von --INVALID-LINK--

  • ChemicalBook. (2024). Methyl 4-bromo-2,6-difluorobenzoate | 773134-11-5. Abgerufen von --INVALID-LINK--

  • YouTube. (2025). NMR-Spektroskopie einfach erklärt + AUSWERTUNG Chemie Tutorial Deutsch. Abgerufen von --INVALID-LINK--

References

A Comparative Guide to Synthetic Equivalents for Methyl 2-bromo-4,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern molecular design. The 4,6-difluorobenzoate moiety, in particular, is a valuable structural motif, and Methyl 2-bromo-4,6-difluorobenzoate has emerged as a key building block for its installation. The bromine atom at the ortho-position serves as a versatile handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.

However, reliance on a single building block can limit synthetic flexibility, impact cost-efficiency, and hinder process optimization. This guide provides an in-depth comparison of viable alternatives to this compound, focusing on their reactivity in key synthetic transformations. We will explore how the choice of leaving group—from bromine to chlorine, iodine, and sulfonate esters—profoundly influences reaction dynamics, enabling researchers to make more informed decisions in their synthetic strategies.

The Decisive Role of the Leaving Group in Cross-Coupling

The utility of reagents like this compound is overwhelmingly defined by their performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions. The reaction mechanism hinges on a critical oxidative addition step, where the palladium catalyst inserts into the carbon-leaving group (C-X) bond. The efficiency of this step is inversely related to the C-X bond dissociation energy. This principle establishes a clear reactivity trend.[1]

General Reactivity Order in Pd-Catalyzed Cross-Coupling: I > OTf (triflate) > Br > Cl

This trend is fundamental to understanding the alternatives. While the bromo- derivative offers a robust balance of reactivity and stability, its chloro-, iodo-, and sulfonate counterparts present unique advantages and challenges.

Reactivity_Trend cluster_reactivity Relative Reactivity in Oxidative Addition cluster_conditions Typical Reaction Requirement I Aryl Iodide (C-I) Weakest Bond OTf Aryl Triflate (C-OTf) I->OTf Decreasing Reactivity → Milder Milder Conditions (Lower Temp, Weaker Base) I->Milder Br Aryl Bromide (C-Br) Balanced OTf->Br Decreasing Reactivity → Cl Aryl Chloride (C-Cl) Strongest Bond Br->Cl Decreasing Reactivity → Harsher Harsher Conditions (Higher Temp, Stronger Base, Specialized Ligands) Cl->Harsher

Caption: Relationship between leaving group and reaction conditions.

Comparative Analysis of Key Alternatives

The primary commercially available alternatives to this compound are its halogenated and sulfonate-based analogues. Each presents a distinct profile in terms of reactivity, cost, and handling.

Methyl 2-chloro-4,6-difluorobenzoate

The chloro-analogue is often the most cost-effective option, making it highly attractive for large-scale synthesis. However, its utility is tempered by the strength of the C-Cl bond, which makes oxidative addition to the palladium catalyst significantly more challenging than for the C-Br bond.

  • Reactivity: Lower than the bromo- derivative. This sluggishness necessitates more forcing reaction conditions to achieve comparable yields and reaction times.[2]

  • Reaction Conditions: Typically requires higher temperatures, stronger bases (e.g., K₃PO₄, Cs₂CO₃), and more specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald or Josiphos-type ligands) to promote the difficult oxidative addition step.[3]

  • Advantages: Lower purchase cost, high stability, and wide availability.

  • Disadvantages: Harsher reaction conditions may not be compatible with sensitive functional groups on complex substrates. Catalyst and ligand costs can sometimes offset the initial savings on the starting material.

Methyl 2-iodo-4,6-difluorobenzoate

As predicted by the reactivity trend, the iodo- derivative is the most reactive among the common halogens due to the weakness of the C-I bond. This high reactivity allows for milder reaction conditions.

  • Reactivity: Highest among the halides. Oxidative addition occurs readily, often at lower temperatures and with a wider range of palladium catalysts, including less specialized ones like Pd(PPh₃)₄.

  • Reaction Conditions: Can often be performed at or near room temperature. It is more tolerant of weaker bases and a broader array of catalyst systems.

  • Advantages: High reactivity enables mild conditions, which is ideal for thermally sensitive or functionally complex molecules. Reaction times are often shorter.

  • Disadvantages: Significantly higher cost compared to both chloro- and bromo- analogues. The reagent itself can be less stable, and its high reactivity can sometimes lead to side reactions, such as dehalogenation.

Methyl 4,6-difluoro-2-(trifluoromethanesulfonyloxy)benzoate (Aryl Triflate)

Aryl triflates (OTf) are excellent alternatives to aryl halides, with reactivity that often surpasses even that of aryl iodides.[1] They are prepared from the corresponding phenol, which in this case would be methyl 2-hydroxy-4,6-difluorobenzoate.

  • Reactivity: Very high, comparable to or exceeding that of aryl iodides. They are superb substrates for a wide range of cross-coupling reactions.

  • Reaction Conditions: Similar to aryl iodides, triflates react under mild conditions and are compatible with numerous catalyst systems.

  • Advantages: Excellent leaving group for difficult couplings. Provides an alternative synthetic route if the corresponding phenol is more accessible than the halogenated benzoic acid.

  • Disadvantages: Generally the most expensive option. Can be less stable than aryl halides and may be sensitive to hydrolysis.

Data Presentation: A Head-to-Head Comparison

FeatureMethyl 2-chloro-4,6-difluorobenzoateThis compoundMethyl 2-iodo-4,6-difluorobenzoateMethyl 4,6-difluoro-2-triflyloxybenzoate
Relative Reactivity LowIntermediateHighVery High
Typical Temperature 80 - 120 °C60 - 100 °CRoom Temp - 80 °CRoom Temp - 80 °C
Catalyst/Ligand Needs Requires bulky, electron-rich ligands (e.g., XPhos, SPhos)Standard ligands often suffice (e.g., SPhos, PPh₃), but benefits from advanced ligandsBasic catalysts often work (e.g., Pd(PPh₃)₄)Basic catalysts often work
Relative Cost $$$$$$$$$$
Key Advantage Cost-effective for scale-upGood balance of reactivity and costHigh reactivity allows for mild conditionsExcellent reactivity for challenging substrates
Key Disadvantage Harsher conditions, potential functional group incompatibilityCan be sluggish in very demanding couplingsHigh cost, potential for side reactionsHigh cost, potential instability

Visualizing the Synthetic Workflow

The successful execution of a cross-coupling reaction involves a series of precise steps, from initial setup under an inert atmosphere to final purification. The choice of reagent can influence the duration and complexity of each stage.

Experimental_Workflow setup Reaction Setup 1. Add aryl halide/triflate, boronic acid/amine, and base to a flame-dried flask. 2. Add solvent and degas the mixture (e.g., N₂ sparging). 3. Add Pd catalyst and ligand under inert atmosphere. reaction Reaction Execution 1. Heat mixture to the target temperature (e.g., 25-120 °C). 2. Monitor progress via TLC or LC-MS. setup->reaction Heat & Stir workup Work-up & Extraction 1. Cool to room temperature and quench (e.g., add water). 2. Extract product with an organic solvent (e.g., Ethyl Acetate). 3. Wash organic layer with brine. reaction->workup Reaction Complete purification Purification & Analysis 1. Dry organic layer (e.g., Na₂SO₄) and concentrate. 2. Purify crude product via column chromatography. 3. Characterize final product (NMR, MS). workup->purification Crude Product

Caption: A generalized workflow for cross-coupling reactions.

Experimental Protocols: A Practical Comparison

To illustrate the practical differences, here are representative protocols for a Suzuki-Miyaura coupling using the bromo- and chloro- derivatives.

Protocol 1: Suzuki-Miyaura Coupling with this compound (Standard Conditions)

This protocol uses standard conditions suitable for a moderately reactive aryl bromide.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 equiv)

    • Anhydrous Toluene/Water (5:1 mixture)

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

    • In a separate vial, weigh Pd(OAc)₂ and SPhos and add them to the flask.

    • Add the degassed toluene/water solvent mixture via syringe.

    • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. Upon completion (typically 8-16 hours), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the layers.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography.[4][5]

Protocol 2: Suzuki-Miyaura Coupling with Methyl 2-chloro-4,6-difluorobenzoate (Forcing Conditions)

This protocol employs a more active catalyst system and higher temperatures to overcome the lower reactivity of the aryl chloride.

  • Materials:

    • Methyl 2-chloro-4,6-difluorobenzoate (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • [Pd(cinnamyl)Cl]₂ (2 mol% Pd)

    • BippyPhos (4 mol%)

    • Potassium tert-butoxide (KOtBu) (2.5 equiv)

    • Anhydrous 1,4-Dioxane

  • Procedure:

    • In a glovebox, add Methyl 2-chloro-4,6-difluorobenzoate, the arylboronic acid, KOtBu, [Pd(cinnamyl)Cl]₂, and BippyPhos to a reaction vial.

    • Add anhydrous 1,4-dioxane to the vial, seal it, and remove it from the glovebox.

    • Heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction by LC-MS. Due to the more active catalyst, the reaction may be complete in 6-12 hours.

    • Cool the mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride.

    • Proceed with extraction and purification as described in Protocol 1.[3]

Beyond Halogens: Decarboxylative Coupling Strategies

An entirely different approach avoids the use of halogenated precursors altogether. Palladium-catalyzed decarboxylative cross-coupling has emerged as a powerful method for forming C-C bonds.[6] In this strategy, a polyfluorobenzoic acid (e.g., 2,4-difluorobenzoic acid) is converted into a salt (e.g., a zinc polyfluorobenzoate). This salt can then be coupled with an aryl halide or pseudohalide, extruding CO₂ to form the desired biaryl product.[6]

This method is particularly valuable when the desired benzoic acid is readily available and offers an alternative disconnection approach for complex molecule synthesis.

Conclusion and Recommendations

The choice of reagent to replace or supplement this compound is a strategic decision that balances reactivity, cost, and substrate compatibility.

  • For cost-driven, large-scale syntheses where the substrate can withstand higher temperatures, Methyl 2-chloro-4,6-difluorobenzoate is a compelling option, provided the appropriate advanced catalyst system is employed.

  • For syntheses involving delicate functional groups or thermally sensitive molecules , the milder conditions afforded by Methyl 2-iodo-4,6-difluorobenzoate or its triflate analogue are superior, though at a higher cost.

  • This compound remains the versatile workhorse, offering a reliable middle ground of reactivity and cost suitable for most laboratory-scale and process development applications.

By understanding the distinct characteristics of each alternative, researchers can tailor their synthetic routes for optimal efficiency, yield, and economic viability, thereby accelerating the pace of discovery and development.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2-bromo-4,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a senior application scientist, it is imperative to not only advance research but also to ensure that every step of the scientific process, including the disposal of chemical waste, is conducted with the utmost attention to safety and regulatory compliance. This guide provides a detailed protocol for the proper disposal of Methyl 2-bromo-4,6-difluorobenzoate, ensuring the protection of laboratory personnel and the environment.

Understanding the Hazard Profile of this compound

This compound (CAS No: 1379336-54-5) is a halogenated aromatic ester.[1] Its hazard profile, as outlined in various safety data sheets (SDS), indicates that it can cause skin, eye, and respiratory irritation.[1] Like many acyl halides and related esters, it can be lachrymatory, meaning it can cause irritation and tearing of the eyes.[2][3] Furthermore, upon combustion, it may produce hazardous byproducts such as carbon monoxide, hydrogen fluoride, and hydrogen bromide.[4] Understanding these hazards is the foundation for safe handling and disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Adherence to these PPE requirements is not merely procedural; it is a critical barrier against potential chemical exposure.[5]

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield is recommended if there is a significant splash risk.[2]Protects against splashes and vapors that can cause severe eye irritation.
Hand Protection Disposable nitrile gloves.[6]Provides a barrier against accidental skin contact. Gloves should be inspected before use and disposed of properly after handling.[6]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required for small-scale handling in a well-ventilated area. However, if vapors or dust are generated, a NIOSH-approved respirator may be necessary.[6]Ensures that irritating or harmful vapors are not inhaled.
Waste Segregation: A Critical Step for Safety and Compliance

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal.[7] this compound falls into the category of halogenated organic waste .[8] This classification is due to the presence of bromine and fluorine atoms in its molecular structure.

Key Segregation Principles:

  • Do not mix halogenated organic waste with non-halogenated organic waste.[7] Doing so can complicate the disposal process and increase costs, as the entire mixture would need to be treated as halogenated waste.[7]

  • Keep halogenated waste separate from aqueous waste, such as acids and bases.[8]

  • Never combine this waste with reactive chemicals like strong oxidizing agents.[4]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of this compound.

  • Select an Appropriate Waste Container: Use a designated, leak-proof container, typically made of high-density polyethylene (HDPE) or glass, that is compatible with halogenated organic compounds. The container should have a secure screw-top cap.

  • Affix a Hazardous Waste Label: As soon as you begin accumulating waste in the container, attach a hazardous waste label. This label should be clearly visible and include the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Irritant")

    • The accumulation start date

  • Transfer the Waste: Carefully transfer the this compound waste into the labeled container. If the compound is a solid, avoid creating dust.[6] If it is in a solution, pour carefully to avoid splashing. This should be done in a chemical fume hood to minimize inhalation exposure.[4]

  • Secure the Container: Tightly close the container cap after each addition of waste to prevent the escape of vapors.[7]

  • Designated Satellite Accumulation Area: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked and located at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS office is the primary resource for arranging the final disposal of hazardous waste. They will have established procedures and contracts with licensed hazardous waste disposal companies.

  • Provide Necessary Information: Be prepared to provide the EHS office with the completed hazardous waste label and any other required documentation.

  • Schedule a Pickup: The EHS office will coordinate the pickup of the waste from your laboratory for transport to a permitted treatment, storage, and disposal facility (TSDF).

Disposal Methodology: Incineration

For halogenated organic compounds like this compound, high-temperature incineration is a common and effective disposal method.[8][9] This process is carried out in specialized incinerators equipped with afterburners and scrubbers to neutralize the acidic and toxic gases (such as hydrogen bromide and hydrogen fluoride) that are produced during combustion.[6]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate if Necessary: For large or highly volatile spills, evacuate the area.

  • Don Appropriate PPE: Before attempting to clean up a spill, ensure you are wearing the correct PPE, as detailed in the table above.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Clean-Up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6] Avoid creating dust.[10]

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Clean-Up Materials: All materials used for the spill cleanup should be disposed of as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection (in Fume Hood) cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify Chemical Waste: This compound B Wear Appropriate PPE: Goggles, Nitrile Gloves, Lab Coat A->B K Spill Occurs A->K Potential Hazard C Select & Label Waste Container: 'Halogenated Organic Waste' B->C Proceed to Disposal D Carefully Transfer Waste into Container C->D E Securely Cap Container D->E F Store in Designated Satellite Accumulation Area E->F G Use Secondary Containment F->G H Contact EHS for Pickup G->H I Transport to Licensed Disposal Facility H->I J High-Temperature Incineration with Scrubbing I->J L Alert Personnel & Don PPE K->L M Contain with Inert Absorbent L->M N Collect & Dispose of as Hazardous Waste M->N

Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 2-bromo-4,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and logistical information for the handling and disposal of Methyl 2-bromo-4,6-difluorobenzoate (CAS No. 1379336-54-5). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of the risks and the mitigation strategies.

Hazard Identification and Risk Assessment

Primary Hazards:

  • H315 - Causes skin irritation: Direct contact with the skin can lead to inflammation, redness, and discomfort.[1]

  • H319 - Causes serious eye irritation: Contact with the eyes can result in significant irritation, pain, and potential damage.[1]

  • H335 - May cause respiratory irritation: Inhalation of dust or vapors can irritate the respiratory tract, leading to coughing and discomfort.[1]

Due to its chemical structure as a brominated aromatic compound, it should also be considered a potential sensitizer, meaning that repeated exposure could lead to an allergic reaction of the skin or respiratory system.[2][3][4]

Table 1: Hazard Summary for this compound

Hazard StatementDescriptionGHS Pictogram
H315Causes skin irritationExclamation Mark
H319Causes serious eye irritationExclamation Mark
H335May cause respiratory irritationExclamation Mark

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure. The following recommendations are based on the known hazards and best practices for handling halogenated aromatic compounds.

Eye and Face Protection
  • Mandatory: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the compound.[5]

  • Recommended for Splash Risk: A full-face shield should be worn over safety goggles when there is a significant risk of splashing, such as during transfers of larger quantities or when heating the substance.

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat that is fully buttoned is required.[1]

  • Gloves: Due to the potential for skin irritation and the nature of halogenated aromatic hydrocarbons to penetrate some glove materials, careful selection is critical.

    • For Incidental Contact (Splash Protection): Double-gloving with nitrile gloves (minimum 5-mil thickness) is recommended. Nitrile offers good resistance to a range of chemicals and provides visible indication of tears or punctures.[6]

    • For Extended Contact or Immersion: While not recommended, if extended contact is unavoidable, use a heavier-duty glove such as Viton™ or a laminate (e.g., SilverShield®). These materials offer superior resistance to aromatic and halogenated solvents.[6] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Clothing: Wear long pants and closed-toe shoes to protect against accidental spills.

Respiratory Protection
  • Primary Control: All handling of this compound that may generate dust or vapors must be conducted in a certified chemical fume hood.

  • Secondary Control: If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with organic vapor cartridges and a P95 particulate filter is necessary.[7] A full-face respirator will also provide eye protection.

Operational and Handling Plan

Adherence to a strict operational workflow is paramount for safety.

Preparation and Weighing
  • Fume Hood Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate working height. The work area should be clean and uncluttered.

  • Weighing: If weighing the solid, perform this task within the fume hood to contain any dust. Use a tared, sealed container to transport the chemical to the reaction setup.

Experimental Workflow

The following diagram illustrates the key stages of handling this compound in a typical laboratory setting.

experimental_workflow cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_weigh Weigh Compound in Hood prep_hood->prep_weigh handle_transfer Transfer to Reaction Vessel prep_weigh->handle_transfer handle_reaction Conduct Reaction in Hood handle_transfer->handle_reaction handle_monitor Monitor Reaction handle_reaction->handle_monitor cleanup_quench Quench Reaction (if necessary) handle_monitor->cleanup_quench cleanup_decon Decontaminate Glassware cleanup_quench->cleanup_decon cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Protocol cleanup_waste->cleanup_dispose

Figure 1: Experimental workflow for handling this compound.

Disposal Plan

Proper disposal of halogenated organic compounds is critical to prevent environmental contamination.

Waste Segregation
  • Halogenated Waste Stream: All waste containing this compound, including reaction residues, contaminated solvents, and disposable labware, must be collected in a designated, properly labeled "Halogenated Organic Waste" container.

  • Non-Halogenated Waste: Do not mix with non-halogenated waste streams.

Disposal Procedure
  • Containerization: Use a chemically resistant, sealed container for all halogenated waste.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and the approximate concentration.

  • Institutional Guidelines: Follow your institution's specific hazardous waste disposal procedures. This typically involves contacting the Environmental Health and Safety (EHS) office for pickup.

  • EPA Regulations: The disposal of halogenated organic compounds is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9][10][11][12]

Emergency Procedures

Spills
  • Small Spills (in a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent into a sealed container for disposal as halogenated waste.

    • Decontaminate the area with a suitable solvent, collecting the rinsate as hazardous waste.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.

    • Alert others and your laboratory supervisor.

    • Contact your institution's EHS or emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Personal Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-4,6-difluorobenzoate
Reactant of Route 2
Methyl 2-bromo-4,6-difluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.